4'-Methoxyresveratrol
説明
Oxyresveratrol has been reported in Maclura pomifera, Gnetum montanum, and other organisms with data available.
hydroxystilbene oxyresveratrol
Structure
2D Structure
3D Structure
特性
IUPAC Name |
4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]benzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c15-11-4-3-10(14(18)8-11)2-1-9-5-12(16)7-13(17)6-9/h1-8,15-18H/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDHAOJSHSJQANO-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C=CC2=CC(=CC(=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1O)O)/C=C/C2=CC(=CC(=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801030442 | |
| Record name | Oxyresveratrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801030442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29700-22-9, 4721-07-7 | |
| Record name | Oxyresveratrol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29700-22-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Puag-haad | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004721077 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxyresveratrol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029700229 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrahydroxystilbene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=315550 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Oxyresveratrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801030442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HYDROXYRESVERATROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6V071CP5CR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unveiling the Therapeutic Potential of Trans-2,3',4,5'-tetrahydroxystilbene: A Technical Guide
An In-depth Examination of the Biological Activities, Mechanisms of Action, and Experimental Protocols for Researchers and Drug Development Professionals.
Introduction
Trans-2,3',4,5'-tetrahydroxystilbene, more commonly known as oxyresveratrol, is a naturally occurring polyphenol belonging to the stilbenoid family. Found in various plants, including Morus alba (white mulberry) and Artocarpus lakoocha, this compound has garnered significant scientific interest for its diverse and potent biological activities.[1] Its structural similarity to resveratrol, a well-studied stilbenoid, has prompted extensive research into its therapeutic potential. This technical guide provides a comprehensive overview of the biological activities of oxyresveratrol, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Quantitative Data on Biological Activities
The biological efficacy of oxyresveratrol has been quantified across a range of in vitro assays. The following tables summarize the key inhibitory concentrations (IC50) and other relevant quantitative data, offering a comparative perspective on its potency in various biological contexts.
Table 1: Tyrosinase and α-Glucosidase Inhibitory Activity
| Target Enzyme | Substrate | IC50 (µM) | Source Organism/Cell Line | Reference(s) |
| Mushroom Tyrosinase | L-tyrosine | 1.2 | - | [2] |
| Murine Tyrosinase | L-tyrosine | 52.7 | Murine Melanoma B-16 | [2] |
| Human Tyrosinase | L-DOPA | 2.27 µg/mL | - | |
| α-Glucosidase | - | 19.5 ± 1.7 | - | [3] |
Table 2: Anticancer Activity (IC50 Values in µM)
| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| Saos-2 | Osteosarcoma | <15 | [1] |
| MCF-7 | Breast Cancer | 30.64 ± 4.79 | |
| HepG2 | Liver Cancer | 104.47 ± 0.82 | |
| PC-3 | Prostate Cancer | 109.35 ± 9.63 | |
| A-549 | Lung Cancer | 148.63 ± 4.48 | |
| MDA-MB-231 | Breast Cancer | 287.08 |
Key Biological Activities and Mechanisms of Action
Oxyresveratrol exhibits a broad spectrum of pharmacological effects, including potent antioxidant, anti-inflammatory, neuroprotective, and anticancer activities. These effects are mediated through its interaction with various cellular signaling pathways.
Anti-inflammatory Activity
Oxyresveratrol has demonstrated significant anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response. In lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells and brain endothelial cells, oxyresveratrol has been shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α and IL-6. This inhibition is achieved through the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
Neuroprotective Effects
Oxyresveratrol has shown promise in protecting neuronal cells from various insults. It has been demonstrated to have neuroprotective effects in models of traumatic brain injury and Parkinson's disease. In vitro studies using co-cultures of neurons and glia subjected to stretch-induced trauma showed that oxyresveratrol significantly inhibited neuronal death. In a rat model of Parkinson's disease, oxyresveratrol pretreatment ameliorated motor impairment and preserved dopaminergic neurons, an effect attributed to its antioxidant properties.
Anticancer Activity
Oxyresveratrol exhibits cytotoxic effects against a variety of cancer cell lines, including breast, lung, and osteosarcoma. Its anticancer mechanisms involve the induction of apoptosis, cell cycle arrest, and inhibition of cell viability. In Saos-2 osteosarcoma cells, oxyresveratrol induces apoptosis and inhibits cell viability through the inhibition of the STAT3 signaling pathway. In MCF-7 breast cancer cells, it modulates genes associated with apoptosis, cell cycle control, and DNA repair, leading to cell cycle arrest at the G0/G1 and S phases and activation of apoptosis through the loss of mitochondrial membrane potential.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature to assess the biological activities of oxyresveratrol.
Tyrosinase Inhibition Assay
This assay is used to determine the inhibitory effect of oxyresveratrol on the activity of tyrosinase, a key enzyme in melanin synthesis.
Materials:
-
Mushroom tyrosinase
-
L-tyrosine
-
Oxyresveratrol
-
Phosphate buffer (pH 6.8)
-
96-well microplate reader
Protocol:
-
Prepare a stock solution of oxyresveratrol in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add phosphate buffer, L-tyrosine solution, and various concentrations of oxyresveratrol.
-
Initiate the enzymatic reaction by adding mushroom tyrosinase solution to each well.
-
Incubate the plate at a controlled temperature (e.g., 37°C).
-
Measure the absorbance at 475-490 nm at regular intervals to monitor the formation of dopachrome.
-
Calculate the percentage of tyrosinase inhibition for each concentration of oxyresveratrol.
-
Determine the IC50 value, which is the concentration of oxyresveratrol that inhibits 50% of the tyrosinase activity.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic effects of oxyresveratrol on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, Saos-2)
-
Complete cell culture medium
-
Oxyresveratrol
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plate
-
Microplate reader
Protocol:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of oxyresveratrol for a specified period (e.g., 24, 48, or 72 hours).
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value, the concentration of oxyresveratrol that reduces cell viability by 50%.
LPS-Induced Inflammation in RAW 264.7 Macrophages
This in vitro model is used to evaluate the anti-inflammatory activity of oxyresveratrol.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Oxyresveratrol
-
Griess reagent (for nitric oxide measurement)
-
ELISA kits (for cytokine measurement)
Protocol:
-
Plate RAW 264.7 cells in a suitable culture dish and allow them to adhere.
-
Pre-treat the cells with different concentrations of oxyresveratrol for a specific duration (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response.
-
Incubate for a designated time (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of nitric oxide in the supernatant using the Griess reagent.
-
Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using specific ELISA kits.
-
Analyze the dose-dependent inhibitory effect of oxyresveratrol on the production of these inflammatory mediators.
Conclusion
Trans-2,3',4,5'-tetrahydroxystilbene (oxyresveratrol) is a promising natural compound with a wide array of biological activities that hold significant therapeutic potential. Its well-documented anti-inflammatory, neuroprotective, and anticancer effects, supported by quantitative data and elucidated mechanisms of action, make it a compelling candidate for further research and development in the pharmaceutical and nutraceutical industries. The detailed experimental protocols provided in this guide serve as a valuable resource for scientists seeking to investigate and harness the therapeutic benefits of this remarkable stilbenoid. Further preclinical and clinical studies are warranted to fully explore the clinical utility of oxyresveratrol in the management of various diseases.
References
- 1. Oxyresveratrol induces apoptosis and inhibits cell viability via inhibition of the STAT3 signaling pathway in Saos-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Oxyresveratrol: Structural Modification and Evaluation of Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
The Core Mechanisms of Action of Trans-2,3',4,5'-tetrahydroxystilbene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trans-2,3',4,5'-tetrahydroxystilbene, more commonly known as oxyresveratrol, is a naturally occurring polyphenol found in various plants, including mulberry wood (Morus alba L.). As a hydroxylated analog of resveratrol, oxyresveratrol has garnered significant scientific interest due to its diverse and potent pharmacological activities. This technical guide provides an in-depth exploration of the core mechanisms of action of oxyresveratrol, with a focus on its molecular targets and modulation of key signaling pathways. The information presented herein is intended to support further research and drug development efforts centered on this promising bioactive compound.
Core Mechanisms of Action
Oxyresveratrol exerts its biological effects through a multi-pronged approach, primarily centered around its potent antioxidant, anti-inflammatory, neuroprotective, and enzyme-inhibitory activities. These effects are underpinned by its ability to modulate critical cellular signaling pathways.
Tyrosinase Inhibition
A prominent and well-documented mechanism of action of oxyresveratrol is its potent inhibition of tyrosinase, the key enzyme in melanin biosynthesis. This property makes it a compound of interest for applications in dermatology and cosmetology for the management of hyperpigmentation.
Mechanism: Oxyresveratrol acts as a non-competitive inhibitor of tyrosinase with respect to L-tyrosine as a substrate.[1] This indicates that it binds to a site on the enzyme distinct from the active site, thereby altering the enzyme's conformation and reducing its catalytic efficiency.[1] The inhibition is reversible.[1] The number and position of the hydroxyl groups on the stilbene scaffold are crucial for its potent inhibitory effect.[1]
Quantitative Data on Tyrosinase Inhibition:
| Enzyme Source | Substrate | Parameter | Value | Reference |
| Mushroom Tyrosinase | L-DOPA | IC₅₀ | 1.2 µM | [1] |
| Murine Tyrosinase | L-Tyrosine | IC₅₀ | 52.7 µM | |
| Mushroom Tyrosinase | L-Tyrosine | Kᵢ | 0.32-0.42 µM |
Antioxidant and Cytoprotective Effects
Oxyresveratrol is a potent antioxidant and free radical scavenger, contributing significantly to its protective effects against cellular damage.
Mechanism: The antioxidant capacity of oxyresveratrol is attributed to its ability to donate hydrogen atoms from its hydroxyl groups, thereby neutralizing reactive oxygen species (ROS) and reactive nitrogen species (RNS). A key pathway involved in its cytoprotective effect is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Upon activation, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the upregulation of a suite of antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1).
Signaling Pathway: Nrf2 Activation
Caption: Nrf2-mediated antioxidant response activated by Oxyresveratrol.
Quantitative Data on Antioxidant Activity:
| Assay | Parameter | Value | Reference |
| DPPH radical scavenging | IC₅₀ | 28.9 µM |
Anti-inflammatory Action
Oxyresveratrol exhibits significant anti-inflammatory properties by modulating key inflammatory signaling pathways, thereby reducing the production of pro-inflammatory mediators.
Mechanism: A primary mechanism of its anti-inflammatory action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In response to inflammatory stimuli like lipopolysaccharide (LPS), NF-κB is activated and translocates to the nucleus, where it induces the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines. Oxyresveratrol can suppress the activation of NF-κB, leading to a downstream reduction in these inflammatory mediators.
Furthermore, oxyresveratrol has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, which is also critically involved in the inflammatory response. It can inhibit the phosphorylation of key MAPK members like ERK1/2, JNK, and p38. The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another target of oxyresveratrol, and its inhibition contributes to the anti-inflammatory effect.
Signaling Pathway: Inhibition of NF-κB
Caption: Inhibition of the NF-κB signaling pathway by Oxyresveratrol.
Signaling Pathway: Modulation of PI3K/Akt and MAPK Pathways
Caption: Oxyresveratrol's modulation of PI3K/Akt and MAPK signaling.
Neuroprotection
Oxyresveratrol has demonstrated significant neuroprotective effects in various in vitro and in vivo models of neurological damage.
Mechanism: The neuroprotective actions of oxyresveratrol are multi-faceted and stem from its antioxidant and anti-inflammatory properties. It can protect neurons from oxidative stress-induced damage and apoptosis. In models of cerebral ischemia, oxyresveratrol has been shown to reduce infarct volume and inhibit the release of cytochrome c and the activation of caspase-3, key events in the apoptotic cascade. It can also inhibit β-amyloid-induced neurotoxicity.
Experimental Protocols
Tyrosinase Inhibition Assay (Mushroom Tyrosinase)
Objective: To determine the inhibitory effect of oxyresveratrol on mushroom tyrosinase activity.
Materials:
-
Mushroom tyrosinase
-
L-DOPA (substrate)
-
Oxyresveratrol
-
Phosphate buffer (pH 6.8)
-
96-well microplate reader
Procedure:
-
Prepare a stock solution of oxyresveratrol in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer.
-
In a 96-well plate, add phosphate buffer, mushroom tyrosinase solution, and varying concentrations of oxyresveratrol or a vehicle control.
-
Pre-incubate the mixture at a specified temperature (e.g., 25°C) for a defined period (e.g., 10 minutes).
-
Initiate the reaction by adding the L-DOPA substrate solution to each well.
-
Measure the absorbance at 475 nm at regular intervals to monitor the formation of dopachrome.
-
Calculate the percentage of tyrosinase inhibition for each concentration of oxyresveratrol compared to the control.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Determination of Nitric Oxide (NO) Production in RAW 264.7 Macrophages
Objective: To assess the effect of oxyresveratrol on lipopolysaccharide (LPS)-induced NO production in macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Lipopolysaccharide (LPS)
-
Oxyresveratrol
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS
-
Griess Reagent
-
96-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of oxyresveratrol for a specified time (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess Reagent in a new 96-well plate.
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm.
-
The concentration of nitrite (a stable product of NO) is determined using a sodium nitrite standard curve.
Western Blot Analysis for Signaling Proteins (e.g., NF-κB, Akt, MAPKs)
Objective: To investigate the effect of oxyresveratrol on the expression and phosphorylation of key signaling proteins.
Materials:
-
Appropriate cell line (e.g., RAW 264.7 for inflammation studies)
-
Oxyresveratrol and relevant stimuli (e.g., LPS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against total and phosphorylated forms of target proteins (e.g., p-p65, p65, p-Akt, Akt, p-ERK, ERK)
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture and treat cells with oxyresveratrol and/or stimuli as required by the experimental design.
-
Lyse the cells in lysis buffer and quantify the protein concentration using a BCA or Bradford assay.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
Trans-2,3',4,5'-tetrahydroxystilbene (oxyresveratrol) is a multifaceted bioactive compound with a well-defined set of core mechanisms of action. Its ability to inhibit tyrosinase, scavenge free radicals through the activation of the Nrf2 pathway, and suppress inflammation via modulation of the NF-κB, PI3K/Akt, and MAPK signaling pathways highlights its therapeutic potential across various fields, including dermatology, neuroprotection, and anti-inflammatory therapies. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the pharmacological benefits of this remarkable natural compound.
References
Unveiling Trans-2,3',4,5'-tetrahydroxystilbene: A Technical Guide to Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trans-2,3',4,5'-tetrahydroxystilbene, a polyphenol with a stilbenoid backbone, is a compound of growing interest in the pharmaceutical and nutraceutical industries. Its structural similarity to resveratrol suggests a wide range of potential therapeutic applications. This technical guide provides an in-depth overview of the natural sources of trans-2,3',4,5'-tetrahydroxystilbene and its glycosidic precursor, 2,3,5,4'-tetrahydroxystilbene-2-O-β-D-glucoside (TSG), along with detailed methodologies for their isolation and purification.
Natural Sources
The primary and most extensively studied natural source of trans-2,3',4,5'-tetrahydroxystilbene and its glucoside is the root of Polygonum multiflorum Thunb. (syn. Reynoutria multiflora Thunb. Moldenke), a plant commonly known as He Shou Wu or Fo-ti in traditional Chinese medicine.[1][2][3] TSG is considered the predominant bioactive component of this plant.[2][4]
Other notable natural sources include:
-
Artocarpus lakoocha Roxb.: The heartwood of this plant has been identified as a source of oxyresveratrol, which is another name for trans-2,3',4,5'-tetrahydroxystilbene.
-
Mulberry (Morus species): The leaves and branches of mulberry plants, particularly after exposure to stresses like UV-C irradiation, have been shown to produce stilbenoids, including oxyresveratrol.
-
Artocarpus heterophyllus Lam. (Jackfruit): This common food source also contains oxyresveratrol.
Isolation and Purification Methodologies
The isolation of trans-2,3',4,5'-tetrahydroxystilbene often involves the initial extraction of its more abundant glycosidic form, TSG, followed by a deglycosylation step. Alternatively, direct extraction from sources rich in the aglycone, such as Artocarpus species, is also employed.
Extraction of the Glycoside (TSG) from Polygonum multiflorum
A common approach involves solvent extraction from the dried and powdered roots of P. multiflorum.
Experimental Protocol: Solvent Extraction and Chromatographic Purification of TSG
-
Raw Material Preparation: The rhizomes of P. multiflorum are dried, pulverized, and sieved.
-
Solvent Extraction:
-
The powdered plant material is immersed and refluxed in 50-70% ethanol at approximately 65°C for 2 hours. This process is typically repeated two to three times to ensure exhaustive extraction.
-
Alternatively, a 60% methanol solution can be used for extraction over a 24-hour period.
-
-
Concentration: The combined filtrates are concentrated under reduced pressure using a rotary evaporator to remove the ethanol or methanol.
-
Column Chromatography:
-
The resulting aqueous concentrate is loaded onto a macroporous resin column (e.g., D101).
-
The column is first washed with water to remove highly polar impurities.
-
A gradient elution is performed with increasing concentrations of ethanol in water. The fraction eluted with 50% ethanol has been shown to have high osteogenic differentiation promoting activity and contains a significant amount of TSG.
-
-
Further Purification (Optional):
-
For higher purity, the 50% ethanol eluate can be subjected to further chromatography on an RH-18 column, eluting with a mixture of 0.05% trifluoroacetic acid and acetonitrile (82:18).
-
-
Lyophilization: The purified fraction containing TSG is lyophilized to yield a dry powder.
Direct Extraction of trans-2,3',4,5'-tetrahydroxystilbene (Oxyresveratrol)
Membrane-based separation techniques offer an environmentally friendly and efficient method for the direct extraction and purification of oxyresveratrol from sources like Artocarpus lakoocha.
Experimental Protocol: Water Extraction and Membrane Separation from Artocarpus lakoocha
-
Raw Material Preparation: The heartwood of A. lakoocha is powdered.
-
Aqueous Extraction:
-
The powder is mixed with warm water at an optimal temperature of 50°C for 4 hours.
-
-
Filtration: The mixture is filtered to remove solid plant material.
-
Membrane Separation:
-
The filtrate is subjected to nanofiltration using a two-compartment membrane cell containing a beta-cyclodextrin-polysulfone composite nanofiltration membrane.
-
This process can achieve a separation of up to 98% for oxyresveratrol.
-
-
Recovery: The retained oxyresveratrol is recovered from the membrane by backwashing with ethanol.
Conversion of TSG to trans-2,3',4,5'-tetrahydroxystilbene
The aglycone form can be obtained by the enzymatic or chemical hydrolysis of the glucoside bond in TSG. One study refers to this deglucosylated form as TG1.
Quantitative Data
| Plant Source | Compound | Extraction Method | Yield/Purity | Reference |
| Artocarpus lakoocha Roxb. | trans-2,3',4,5'-tetrahydroxystilbene | Water extraction with membrane separation | Up to 81% yield, 98% purity | |
| Polygonum multiflorum | 2,3,5,4'-tetrahydroxystilbene-2-O-β-D-glucoside (TSG) | 50% ethanol eluate from column chromatography | 14.34% relative content in the active fraction | |
| White Mulberry (Morus alba) Hairy Root Cultures | trans-2,3',4,5'-tetrahydroxystilbene (Oxyresveratrol) | Elicitor-induced production and extraction from medium | 6.27 ± 1.24 mg/g Dry Weight |
Signaling Pathways and Biological Activities
While much of the research has focused on the biological activities of the glycoside (TSG), emerging studies are beginning to elucidate the mechanisms of the aglycone, trans-2,3',4,5'-tetrahydroxystilbene.
Diagram of TSG/trans-2,3',4,5'-tetrahydroxystilbene Modulated Signaling Pathways
Caption: Signaling pathways modulated by TSG and its aglycone.
Studies have indicated that TSG and its aglycone can regulate several key signaling pathways. For instance, they have been shown to activate Sirtuin 1 (SIRT1), a protein involved in cellular regulation and longevity. Additionally, they can modulate the JNK and NF-κB signaling pathways, which are critical in inflammatory responses. The anti-inflammatory effects are partly achieved by inhibiting the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. In the context of cancer, trans-2,3',4,5'-tetrahydroxystilbene has been found to inhibit the progression of colorectal cancer by inducing ferroptosis, apoptosis, and autophagy.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the isolation and purification of these compounds from their natural sources.
Diagram of a General Isolation and Purification Workflow
Caption: Generalized workflow for isolation and purification.
Conclusion
Trans-2,3',4,5'-tetrahydroxystilbene and its glucoside, TSG, represent promising natural compounds with a range of biological activities. The methodologies for their extraction and purification are well-established, with opportunities for optimization through modern techniques like membrane separation. This guide provides a foundational understanding for researchers and drug development professionals seeking to explore the therapeutic potential of these valuable stilbenoids. Further research into the specific signaling pathways of the aglycone will be crucial for the development of targeted therapeutic applications.
References
- 1. TSG (2,3,5,4′-Tetrahydroxystilbene-2-O-β-D-glucoside) from the Chinese Herb Polygonum multiflorum Increases Life Span and Stress Resistance of Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Transformation of Stilbene Glucosides From Reynoutria multiflora During Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Activities of 2,3,5,4′-Tetrahydroxystilbene-2-O-β-D-Glucoside in Antiaging and Antiaging-Related Disease Treatments - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Scientific Journey of trans-2,3',4,5'-tetrahydroxystilbene (Oxyresveratrol): A Technical Guide
Introduction: trans-2,3',4,5'-tetrahydroxystilbene, more commonly known as oxyresveratrol, is a naturally occurring polyphenolic compound that has garnered significant interest within the scientific community. As a structural analog of resveratrol, it exhibits a wide spectrum of biological activities, positioning it as a promising candidate for further investigation in drug development. This technical guide provides an in-depth exploration of the discovery, history, and key scientific findings related to oxyresveratrol, with a focus on its quantitative biological data, the experimental protocols used for its study, and the signaling pathways it modulates. This document is intended for researchers, scientists, and professionals in the field of drug development.
Discovery and Historical Perspective
The history of trans-2,3',4,5'-tetrahydroxystilbene is intrinsically linked to the study of natural products and traditional medicine. While its glucoside form, 2,3,5,4′-Tetrahydroxystilbene-2-O-β-D-glucoside (THSG), was identified as a major active component of the Chinese medicinal herb Polygonum multiflorum, the aglycone, oxyresveratrol, has its own distinct history of discovery and synthesis.
Oxyresveratrol is naturally found in various plant species, most notably in the heartwood of Artocarpus lakoocha and in plants of the Morus genus, such as the white mulberry (Morus alba)[1].
The first chemical synthesis of oxyresveratrol was reported in 1970. This pioneering work utilized a Wittig reaction, a cornerstone of organic chemistry for the creation of carbon-carbon double bonds. The synthesis involved the reaction of triphenyl-[3,5-dihydroxybenzyl]-phosphonium bromide with silylated 2,4-dihydroxybenzaldehyde in the presence of phenyl lithium[2]. This synthetic route provided a means to produce oxyresveratrol for research purposes, independent of its natural sources.
Quantitative Biological Activities
Oxyresveratrol has been demonstrated to possess a range of biological activities, including potent antioxidant, anti-inflammatory, anticancer, and enzyme-inhibitory effects. The following tables summarize the key quantitative data from various studies.
Table 1: Anticancer Activity of Oxyresveratrol (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 30.64 ± 4.79 | [3] |
| HepG2 | Liver Cancer | 104.47 ± 0.82 | [3] |
| PC-3 | Prostate Cancer | 109.35 ± 9.63 | [3] |
| A-549 | Lung Cancer | 148.63 ± 4.48 | |
| Saos-2 | Osteosarcoma | ~15-45 | |
| SKOV3 | Ovarian Cancer | 134.90 | |
| TOV21G | Ovarian Cancer | 112.50 |
Table 2: Tyrosinase Inhibitory Activity of Oxyresveratrol
| Enzyme Source | Substrate | IC50 (µM) | Ki (µM) | Inhibition Type | Reference |
| Mushroom | L-tyrosine | 1.2 | 0.32-0.42 | Noncompetitive | |
| Murine | L-tyrosine | 52.7 | - | - |
Key Signaling Pathways Modulated by Oxyresveratrol
Oxyresveratrol exerts its biological effects by modulating several key intracellular signaling pathways. Understanding these mechanisms is crucial for elucidating its therapeutic potential.
MAPK/NF-κB Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are central to the regulation of inflammation. Oxyresveratrol has been shown to suppress inflammatory responses by inhibiting the phosphorylation of key MAPK proteins, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK). This inhibition, in turn, prevents the activation and nuclear translocation of NF-κB, a transcription factor that governs the expression of pro-inflammatory genes.
PI3K/AKT Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a critical regulator of cell survival, proliferation, and apoptosis. In some cancer cells, oxyresveratrol has been observed to inhibit the activation of this pathway, leading to the induction of apoptosis.
STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a significant role in tumor progression and cell survival. In osteosarcoma cells, oxyresveratrol has been found to inhibit the STAT3 signaling pathway, contributing to its pro-apoptotic effects.
Endoplasmic Reticulum (ER) Stress Signaling Pathway
The Endoplasmic Reticulum (ER) is a critical organelle for protein folding and modification. The accumulation of unfolded or misfolded proteins in the ER triggers a cellular stress response known as the Unfolded Protein Response (UPR). The UPR is mediated by three ER-resident transmembrane proteins: Inositol-requiring enzyme 1 (IRE1), PRKR-like ER kinase (PERK), and Activating Transcription Factor 6 (ATF6). Oxyresveratrol has been shown to induce autophagy via the ER stress signaling pathway.
References
- 1. Oxyresveratrol reduces lipopolysaccharide-induced inflammation and oxidative stress through inactivation of MAPK and NF-κB signaling in brain endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxyresveratrol: Sources, Productions, Biological Activities, Pharmacokinetics, and Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxyresveratrol attenuates bone resorption by inhibiting the mitogen-activated protein kinase pathway in ovariectomized rats - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential of Trans-2,3',4,5'-tetrahydroxystilbene: A Pharmacological Guide
Introduction: Trans-2,3',4,5'-tetrahydroxystilbene, more commonly known as Oxyresveratrol, is a naturally occurring stilbenoid polyphenol found in various plant species, including Morus alba (white mulberry) and Artocarpus lakoocha. As a hydroxylated analog of resveratrol, oxyresveratrol has garnered significant attention within the scientific community for its diverse and potent pharmacological properties. This technical guide provides an in-depth overview of the core pharmacological attributes of oxyresveratrol, presenting key quantitative data, detailed experimental methodologies, and a visual representation of its mechanisms of action to support researchers, scientists, and drug development professionals in exploring its therapeutic applications.
Antioxidant and Anti-inflammatory Properties
Oxyresveratrol exhibits robust antioxidant activity by effectively scavenging a variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[1] Its anti-inflammatory effects are mediated through the modulation of key inflammatory signaling pathways.
Quantitative Antioxidant and Anti-inflammatory Data
| Parameter | Assay/Model | Result | Reference |
| Antioxidant Activity | |||
| IC50 | DPPH Radical Scavenging | 30 µg/ml | [2] |
| Antioxidant Capacity | ABTS Radical Scavenging | 128.30 ± 0.13 µmol Trolox/g | [2] |
| H2O2 Scavenging | 463.49 ± 0.01 µmol Trolox/g | [2] | |
| Anti-inflammatory Activity | |||
| Inhibition of NO production | LPS-stimulated RAW 264.7 cells | Significant inhibition | [3] |
| Inhibition of iNOS and COX-2 expression | LPS-stimulated RAW 264.7 cells | Significant inhibition | |
| Inhibition of IL-6 and TNF-α | LPS-stimulated RAW 264.7 cells | Significant suppression |
Experimental Protocols
1.2.1. DPPH Radical Scavenging Assay
This assay assesses the ability of oxyresveratrol to donate a hydrogen atom to the stable DPPH radical.
-
Reagents: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (typically 0.1 mM in methanol), methanol, oxyresveratrol standard solutions of varying concentrations, and a positive control (e.g., ascorbic acid or Trolox).
-
Procedure:
-
Prepare a working solution of DPPH in methanol.
-
In a 96-well plate, add a specific volume of oxyresveratrol solution at different concentrations to the wells.
-
Add an equal volume of the DPPH working solution to each well.
-
Include a blank (methanol) and a positive control.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis: The percentage of scavenging activity is calculated using the formula: % Scavenging = [1 - (Absorbance of sample / Absorbance of blank)] x 100. The IC50 value is then determined.
1.2.2. Western Blot for NF-κB Pathway Analysis
This method is used to determine the expression levels of key proteins in the NF-κB signaling pathway.
-
Cell Culture and Treatment: Culture RAW 264.7 macrophages and pre-treat with various concentrations of oxyresveratrol for a specified time (e.g., 1 hour) before stimulating with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for another period (e.g., 24 hours).
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against target proteins (e.g., phospho-p65, p65, IκBα) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: Densitometry is used to quantify the band intensities, which are normalized to a loading control like β-actin or GAPDH.
Anticancer Activity
Oxyresveratrol has demonstrated significant anticancer effects in various cancer cell lines through mechanisms including the induction of apoptosis, cell cycle arrest, and the novel induction of ferroptosis.
Quantitative Anticancer Data
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| MDA-MB-231 | Breast Cancer | 104.8 | |
| BT-549 | Breast Cancer | 150.2 | |
| 4T1 | Breast Cancer | 143.6 | |
| MCF-7 | Breast Cancer | 30.64 ± 4.79 | |
| HepG2 | Liver Cancer | 104.47 ± 0.82 | |
| PC-3 | Prostate Cancer | 109.35 ± 9.63 | |
| A-549 | Lung Cancer | 148.63 ± 4.48 | |
| Saos-2 | Osteosarcoma | <15 |
Experimental Protocols
2.2.1. Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic effect of oxyresveratrol on cancer cells.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of oxyresveratrol for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
2.2.2. Apoptosis Assessment by Annexin V/PI Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cancer cells with different concentrations of oxyresveratrol for a specified duration.
-
Cell Harvesting and Staining:
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Viable cells.
-
Annexin V-positive/PI-negative: Early apoptotic cells.
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells.
-
Annexin V-negative/PI-positive: Necrotic cells.
-
Signaling Pathways in Anticancer Activity
Oxyresveratrol exerts its anticancer effects by modulating several key signaling pathways.
Neuroprotective Effects
Oxyresveratrol has demonstrated significant neuroprotective properties in models of cerebral ischemia and traumatic brain injury. Its mechanisms include antioxidant effects, anti-inflammatory actions, and inhibition of apoptotic pathways.
Quantitative Neuroprotective Data
| Model | Parameter | Result | Reference |
| Transient rat MCAO model | Infarct volume reduction | ~54% (10 mg/kg), ~63% (20 mg/kg) | |
| In vitro stretch-induced trauma | Neuronal death inhibition | Significant inhibition |
Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This in vivo model is widely used to mimic ischemic stroke.
-
Animal Preparation: Anesthetize adult male rats (e.g., Sprague-Dawley or Wistar).
-
Surgical Procedure:
-
Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA.
-
Insert a nylon monofilament suture through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
-
Occlusion and Reperfusion: Maintain the occlusion for a specific period (e.g., 90 minutes), then withdraw the filament to allow for reperfusion.
-
Oxyresveratrol Administration: Administer oxyresveratrol (e.g., 10 or 20 mg/kg, intraperitoneally) at specific time points, such as immediately after occlusion and at the time of reperfusion.
-
Neurological Deficit Scoring: Assess neurological deficits at various time points post-MCAO using a standardized scoring system.
-
Infarct Volume Measurement: After a set period (e.g., 24 hours), euthanize the animals, and stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.
Signaling Pathways in Neuroprotection
The neuroprotective effects of oxyresveratrol are linked to the modulation of inflammatory and apoptotic pathways.
Cardioprotective and Hepatoprotective Effects
Oxyresveratrol has shown protective effects against myocardial infarction and acute liver injury, primarily through its antioxidant and anti-inflammatory properties.
Quantitative Cardioprotective and Hepatoprotective Data
| Effect | Model | Key Findings | Reference |
| Cardioprotective | Isoproterenol-induced myocardial infarction in rats | Decreased MDA levels, increased SOD activity and GSH levels. | |
| Hepatoprotective | LPS/D-GalN-induced acute liver injury in mice | Reduced ALT and AST levels, inhibited inflammatory mediators. |
Experimental Protocols
4.2.1. Isoproterenol-Induced Myocardial Infarction in Rats
-
Animal Groups: Divide rats into control, isoproterenol-only, and isoproterenol + oxyresveratrol (different doses) groups.
-
Treatment: Administer oxyresveratrol orally for a specified period (e.g., 5 days).
-
Induction of MI: On the last two days of treatment, administer isoproterenol (e.g., 180 mg/kg, intraperitoneally) to induce myocardial infarction.
-
Sample Collection: 24 hours after the last isoproterenol injection, collect blood and heart tissue.
-
Biochemical Analysis: Measure serum levels of cardiac markers (e.g., CK-MB, TnI) and heart tissue levels of oxidative stress markers (MDA, SOD, GSH).
-
Histopathology: Perform histopathological examination of heart tissue sections.
4.2.2. LPS/D-GalN-Induced Acute Liver Injury in Mice
-
Animal Groups: Divide mice into control, LPS/D-GalN-only, and LPS/D-GalN + oxyresveratrol groups.
-
Pre-treatment: Administer oxyresveratrol prior to the induction of liver injury.
-
Induction of Injury: Co-administer lipopolysaccharide (LPS) and D-galactosamine (D-GalN) to induce acute liver injury.
-
Sample Collection: Collect blood and liver tissue at a specified time point after injury induction.
-
Biochemical Analysis: Measure serum levels of liver enzymes (ALT, AST).
-
Molecular Analysis: Analyze liver tissue for inflammatory and apoptotic markers via Western blot or qPCR.
Tyrosinase Inhibition
Oxyresveratrol is a potent inhibitor of tyrosinase, the key enzyme in melanin synthesis, making it a compound of interest for applications in dermatology and cosmetology for its skin-whitening effects.
Quantitative Tyrosinase Inhibition Data
| Enzyme Source | IC50 Value (µM) | Comparison | Reference |
| Mushroom Tyrosinase | 1.2 | 32-fold stronger than kojic acid | |
| Murine Tyrosinase | 52.7 | - |
Experimental Protocol: Mushroom Tyrosinase Inhibition Assay
-
Reagents: Mushroom tyrosinase, L-DOPA (substrate), phosphate buffer (pH 6.8), oxyresveratrol solutions, and a positive control (e.g., kojic acid).
-
Procedure:
-
In a 96-well plate, mix the phosphate buffer, oxyresveratrol solution (at various concentrations), and mushroom tyrosinase solution.
-
Pre-incubate the mixture for a short period.
-
Initiate the reaction by adding L-DOPA.
-
Monitor the formation of dopachrome by measuring the absorbance at 475 nm over time using a microplate reader.
-
-
Data Analysis: Calculate the percentage of tyrosinase inhibition and determine the IC50 value.
Mechanism of Tyrosinase Inhibition
References
A Technical Guide to the Antioxidant and Anti-inflammatory Effects of Trans-2,3',4,5'-tetrahydroxystilbene (Oxyresveratrol)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trans-2,3',4,5'-tetrahydroxystilbene, commonly known as oxyresveratrol, is a naturally occurring polyphenolic compound and a structural analog of resveratrol.[1] Found in various plants, including mulberry wood, it has garnered significant attention within the scientific community for its potent antioxidant and anti-inflammatory properties.[2][3] This technical guide provides an in-depth overview of the mechanisms of action, key signaling pathways, and quantitative data related to the antioxidant and anti-inflammatory effects of oxyresveratrol. Detailed experimental protocols for relevant assays are also included to facilitate further research and development.
Antioxidant Effects
Oxyresveratrol exhibits robust antioxidant activity through multiple mechanisms, including direct radical scavenging and the activation of endogenous antioxidant defense systems. It has been shown to effectively scavenge a variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS), such as hydrogen peroxide (H₂O₂), nitric oxide (NO), and the stable radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).[2][3]
Mechanism of Action: Nrf2 Signaling Pathway
A primary mechanism underlying the antioxidant effects of oxyresveratrol is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or activators like oxyresveratrol, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the antioxidant response element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription and the subsequent synthesis of protective enzymes such as heme oxygenase-1 (HO-1) and glutamate-cysteine ligase. Studies have shown that oxyresveratrol can induce the phosphorylation of Nrf2, mediated by the activation of extracellular signal-regulated kinase 1/2 (ERK1/2), further enhancing its nuclear translocation and transactivation activity.
Anti-inflammatory Effects
Oxyresveratrol has demonstrated significant anti-inflammatory activity in various in vitro and in vivo models. Its effects are largely attributed to the modulation of key inflammatory signaling pathways, leading to a reduction in the production of pro-inflammatory mediators.
Mechanism of Action: NF-κB and MAPK Signaling Pathways
The anti-inflammatory properties of oxyresveratrol are mediated, in part, through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. In response to inflammatory stimuli such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus, where it induces the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Oxyresveratrol has been shown to suppress the phosphorylation of IκBα and the nuclear translocation of NF-κB.
Concurrently, inflammatory stimuli activate the MAPK pathways, including ERK1/2, c-Jun N-terminal kinase (JNK), and p38. These kinases, upon phosphorylation, can activate transcription factors that further amplify the inflammatory response. Oxyresveratrol has been observed to inhibit the phosphorylation of ERK1/2, JNK, and p38 in response to inflammatory triggers.
Quantitative Data Summary
The following tables summarize the quantitative data on the antioxidant and anti-inflammatory effects of oxyresveratrol from various studies.
Table 1: In Vitro Antioxidant Activity of Oxyresveratrol
| Assay | Cell Line/System | Outcome | IC50 / % Inhibition | Reference |
| DPPH Radical Scavenging | Cell-free | Scavenging of DPPH radicals | IC50: 15.3 µM | |
| H₂O₂-induced injury | PC12 cells | Protection against cell injury | Dose-dependent | |
| ROS reduction | LPS-induced bEnd.3 cells | Reduction of ROS levels | Significant reduction |
Table 2: In Vitro Anti-inflammatory Activity of Oxyresveratrol
| Cell Line | Stimulant | Measured Parameter | Effect of Oxyresveratrol | Reference |
| RAW 264.7 macrophages | LPS | NO production | Inhibition | |
| RAW 264.7 macrophages | LPS | iNOS expression | Suppression | |
| RAW 264.7 macrophages | LPS | PGE₂ generation | Decrease | |
| BV-2 microglial cells | LPS | NO, TNF-α, IL-1β, IL-6 release | Suppression | |
| bEnd.3 cells | LPS | iNOS, ICAM-1, VCAM-1 expression | Diminished protein expression | |
| bEnd.3 cells | LPS | NO, IL-6, TNF-α production | Diminished production | |
| HMC3 human microglia | IL-1β | IL-6, MCP-1 release | Strong decrease |
Table 3: In Vivo Anti-inflammatory Activity of Oxyresveratrol
| Animal Model | Condition | Measured Parameter | Effect of Oxyresveratrol | Reference |
| Rat | Spinal Cord Injury | NF-κB/p65, TNF-α, IL-1β, IL-6 | Significant suppression | |
| Rat | Spinal Cord Injury | iNOS, COX-2 protein expression | Significant suppression | |
| Mice | DNCB-induced dermatitis | Lesion severity, skin thickness | Reduction | |
| Mice | DNCB-induced dermatitis | CD3, CD4, CD8 T cells in skin | Reduction in numbers |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common spectrophotometric method for determining the antioxidant capacity of a compound.
-
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow, which can be measured by a decrease in absorbance at 517 nm.
-
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
Test compound (Oxyresveratrol)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol.
-
Prepare a series of dilutions of the test compound and the positive control in the same solvent.
-
In a 96-well plate, add a specific volume of the test compound or standard solution to each well (e.g., 100 µL).
-
Add an equal volume of the DPPH solution to each well (e.g., 100 µL).
-
Prepare a blank control containing the solvent and the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the blank control and A_sample is the absorbance of the test compound. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.
Nitric Oxide (NO) Production Assay
This assay measures the amount of nitrite, a stable metabolite of NO, in cell culture supernatants.
-
Principle: The Griess reagent system is used to quantify nitrite levels. In an acidic medium, nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine dihydrochloride to form a colored azo compound that can be measured spectrophotometrically at 540 nm.
-
Materials:
-
Cell line (e.g., RAW 264.7 macrophages)
-
Inflammatory stimulus (e.g., LPS)
-
Test compound (Oxyresveratrol)
-
Griess Reagent (Part A: Sulfanilamide in phosphoric acid; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of oxyresveratrol for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with an inflammatory agent (e.g., LPS at 1 µg/mL) and incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Add 50 µL of the supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature.
-
Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
-
Calculation: A standard curve is generated using known concentrations of sodium nitrite. The nitrite concentration in the samples is then determined by interpolating from the standard curve.
Measurement of Inflammatory Cytokines by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method for quantifying the concentration of specific cytokines in biological samples.
-
Principle: A sandwich ELISA is typically used. A capture antibody specific for the cytokine of interest is coated onto the wells of a microplate. The sample containing the cytokine is added, and the cytokine binds to the capture antibody. A detection antibody, also specific for the cytokine but conjugated to an enzyme (e.g., horseradish peroxidase), is then added. Finally, a substrate for the enzyme is added, which produces a colored product. The intensity of the color is proportional to the concentration of the cytokine in the sample.
-
Materials:
-
ELISA kit for the specific cytokine (e.g., TNF-α, IL-6)
-
Cell culture supernatants or other biological samples
-
Microplate reader
-
-
Procedure:
-
Follow the specific instructions provided with the commercial ELISA kit.
-
Typically, the procedure involves adding standards and samples to the antibody-coated wells.
-
Incubate to allow the cytokine to bind to the capture antibody.
-
Wash the wells to remove unbound substances.
-
Add the enzyme-conjugated detection antibody and incubate.
-
Wash the wells again.
-
Add the substrate solution and incubate for color development.
-
Add a stop solution to terminate the reaction.
-
Measure the absorbance at the appropriate wavelength.
-
-
Calculation: A standard curve is generated by plotting the absorbance versus the concentration of the cytokine standards. The concentration of the cytokine in the samples is then determined from the standard curve.
Conclusion
Trans-2,3',4,5'-tetrahydroxystilbene (oxyresveratrol) is a promising natural compound with well-documented antioxidant and anti-inflammatory properties. Its mechanisms of action, primarily involving the activation of the Nrf2 pathway and the inhibition of the NF-κB and MAPK signaling pathways, make it a compelling candidate for further investigation in the context of diseases characterized by oxidative stress and inflammation. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential of oxyresveratrol.
References
A Technical Guide to Trans-2,3',4,5'-tetrahydroxystilbene (Oxyresveratrol) in Traditional Chinese Medicine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trans-2,3',4,5'-tetrahydroxystilbene, more commonly known as Oxyresveratrol, is a naturally occurring polyphenolic compound and a structural analog of resveratrol.[1][2] It has garnered significant attention in the scientific community for its wide spectrum of pharmacological activities. In the context of Traditional Chinese Medicine (TCM), Oxyresveratrol is a key bioactive constituent found in several medicinal plants, contributing to their therapeutic effects.
This technical guide provides a comprehensive overview of Oxyresveratrol, focusing on its role in TCM, its pharmacological properties supported by quantitative data, its mechanisms of action elucidated through signaling pathways, and detailed experimental protocols for its study.
Chemical Identity and Sources in TCM
Oxyresveratrol (C₁₄H₁₂O₄) is a hydroxylated stilbenoid.[2] Unlike resveratrol, it possesses an additional hydroxyl group, which is believed to enhance its antioxidant capacity and bioavailability.[3]
In TCM, Oxyresveratrol is primarily isolated from:
-
Cortex Mori Radicis (桑白皮, Sāng Bái Pí): The root bark of Morus alba L. (White Mulberry). This is a well-documented source where Oxyresveratrol contributes to the herb's traditional use for lung heat, cough, and edema.[1]
-
Polygonum cuspidatum (虎杖, Hǔ Zhàng): Known as Japanese Knotweed, this plant is a source of both resveratrol and oxyresveratrol and is used in TCM to invigorate blood, dredge meridians, and clear heat.
-
Smilax china (菝葜, Bá Qiā): Used in TCM for its detoxifying and dampness-dispelling properties. Analytical methods like LC-ESI-MS/MS have been developed to quantify Oxyresveratrol content in its root.
Pharmacological Activities and Quantitative Data
Oxyresveratrol exhibits a range of biological activities, making it a promising candidate for drug development. The following sections summarize its key effects, with quantitative data presented for clarity.
Tyrosinase Inhibition and Dermatological Applications
Oxyresveratrol is a potent inhibitor of tyrosinase, the rate-limiting enzyme in melanin biosynthesis. This activity makes it a valuable compound for skin lightening and treating hyperpigmentation disorders. Its inhibitory effect has been shown to be significantly stronger than that of kojic acid, a commonly used cosmetic depigmenting agent.
Table 1: Tyrosinase Inhibition by Oxyresveratrol
| Target Enzyme | IC₅₀ Value | Comparison | Reference |
|---|---|---|---|
| Mushroom Tyrosinase | 1.2 µM | 32-fold stronger than Kojic Acid |
| Murine Melanoma B-16 Tyrosinase | 52.7 µM | - | |
Anti-Cancer Activity
Recent studies have highlighted Oxyresveratrol's potential as an anti-cancer agent. It can inhibit the viability and proliferation of various cancer cells and induce programmed cell death, including apoptosis and ferroptosis.
Table 2: In Vitro Anti-Cancer Activity of Oxyresveratrol (IC₅₀ Values)
| Cell Line | Cancer Type | IC₅₀ Value (µM) | Reference |
|---|---|---|---|
| MDA-MB-231 | Breast Cancer | 104.8 µM | |
| BT-549 | Breast Cancer | 150.2 µM | |
| 4T1 | Breast Cancer | 143.6 µM | |
| SH-SY5Y | Neuroblastoma | Apoptosis induced |
| Saos-2 | Osteosarcoma | Apoptosis induced | |
Anti-Inflammatory and Neuroprotective Effects
Oxyresveratrol demonstrates significant anti-inflammatory and neuroprotective properties. It can suppress the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines in response to inflammatory stimuli such as lipopolysaccharide (LPS). This action is critical for its neuroprotective effects, as neuroinflammation is a key factor in neurodegenerative diseases.
Table 3: Anti-Inflammatory and Neuroprotective Activity of Oxyresveratrol
| Model System | Effect | Concentration | Reference |
|---|---|---|---|
| LPS-induced BV-2 Microglia | Significant inhibition of NO production | 25 µM | |
| IL-1β-stimulated HMC3 Cells | Reduced release of IL-6 and MCP-1 | Not specified |
| LPS-induced Mice | Reversal of cognitive impairments | 50, 100 mg/kg | |
Mechanisms of Action & Signaling Pathways
Oxyresveratrol exerts its diverse pharmacological effects by modulating multiple key cellular signaling pathways.
-
NF-κB Pathway: It effectively suppresses inflammatory responses by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway, which leads to a decrease in the expression of inflammatory genes.
-
PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation. Oxyresveratrol has been shown to inhibit the PI3K/Akt pathway in various contexts, including IL-1β-induced inflammation and cancer cell growth. In breast cancer, it acts on the EGFR/PI3K/AKT/GPX4 axis to induce ferroptosis.
-
MAPKs Pathway: Oxyresveratrol can modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathways (including ERK, JNK, and p38) to exert anti-inflammatory effects in LPS-stimulated microglial cells.
-
Nrf2 Pathway: It can induce the activation of the antioxidant transcription factor Nrf2, mediated through ERK phosphorylation, which enhances the cellular antioxidant defense system and protects hepatocytes from oxidative stress.
Visualization of Core Mechanisms
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by Oxyresveratrol.
Caption: Inhibition of the NF-κB signaling pathway by Oxyresveratrol.
Caption: Oxyresveratrol induces ferroptosis via the EGFR/PI3K/Akt/GPX4 axis.
Key Experimental Protocols
Detailed and reproducible methodologies are critical for research and development. This section outlines protocols for the extraction, quantification, and bioactivity assessment of Oxyresveratrol.
Extraction and Quantification Workflow
Caption: Workflow for extraction and quantification of Oxyresveratrol.
Protocol 1: Extraction of Oxyresveratrol from Morus alba
This protocol is based on standard methods for extracting stilbenoids from plant material.
-
Preparation: Air-dry the root bark of Morus alba and grind it into a coarse powder.
-
Extraction: Place approximately 50 g of the powdered material into a cellulose thimble and load it into a Soxhlet extractor.
-
Solvent: Use 500 mL of 95% ethanol as the extraction solvent.
-
Reflux: Heat the solvent to its boiling point and allow the extraction to proceed for 8-12 hours, or until the solvent in the siphon arm runs clear.
-
Concentration: After extraction, transfer the ethanol solution to a round-bottom flask and concentrate it under reduced pressure using a rotary evaporator at 40-50°C to yield the crude extract.
-
Storage: Store the dried crude extract at -20°C for subsequent analysis.
Protocol 2: HPLC Quantification of Oxyresveratrol
This protocol describes a typical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for quantification.
-
Standard Preparation: Prepare a stock solution of pure Oxyresveratrol standard (e.g., 1 mg/mL in methanol). Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution.
-
Sample Preparation: Accurately weigh about 10 mg of the crude extract, dissolve it in 10 mL of methanol, and sonicate for 15 minutes. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Chromatographic Conditions:
-
System: HPLC with a UV-Vis or DAD detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (Solvent B) and water with 0.1% phosphoric acid (Solvent A). A typical gradient might be: 0-20 min, 15-40% B; 20-25 min, 40-80% B; 25-30 min, 80-15% B.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 320 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the standards to generate a calibration curve (Peak Area vs. Concentration). Inject the sample and use its peak area to calculate the concentration of Oxyresveratrol based on the standard curve.
Protocol 3: In Vitro Nitric Oxide (NO) Inhibition Assay
This protocol assesses the anti-inflammatory activity of Oxyresveratrol by measuring its ability to inhibit NO production in LPS-stimulated murine macrophage cells (e.g., BV-2 or RAW 264.7).
-
Cell Culture: Seed BV-2 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Pre-treatment: Remove the medium and replace it with fresh medium containing various concentrations of Oxyresveratrol (e.g., 1, 5, 10, 25, 50 µM). Incubate for 2 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
Stimulation: Add lipopolysaccharide (LPS) to each well to a final concentration of 100 ng/mL (except for the negative control wells). Incubate for another 24 hours.
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to the supernatant.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for another 10 minutes.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite (a stable product of NO) is proportional to the absorbance.
-
Calculation: Calculate the percentage of NO inhibition relative to the LPS-only treated cells. A sodium nitrite solution can be used to create a standard curve for absolute quantification.
Conclusion and Future Directions
Trans-2,3',4,5'-tetrahydroxystilbene (Oxyresveratrol) is a pharmacologically versatile compound with deep roots in Traditional Chinese Medicine. Its potent anti-inflammatory, anti-cancer, neuroprotective, and tyrosinase-inhibiting properties are well-supported by scientific evidence. The compound's ability to modulate key signaling pathways like NF-κB and PI3K/Akt underscores its potential for development into novel therapeutics for a variety of diseases.
Future research should focus on improving its pharmacokinetic properties, such as solubility and stability, to enhance its clinical applicability. Further clinical trials are necessary to validate the preclinical findings and establish safe and effective dosages for human use. The continued investigation of this compound, bridging the gap between traditional knowledge and modern pharmacology, holds immense promise for drug discovery.
References
The intricate biosynthetic route to Trans-2,3',4,5'-tetrahydroxystilbene in plants: A technical guide
For Immediate Release
A comprehensive guide detailing the biosynthetic pathway of the promising therapeutic compound, trans-2,3',4,5'-tetrahydroxystilbene, has been compiled for researchers, scientists, and drug development professionals. This technical document outlines the enzymatic steps, molecular players, and regulatory mechanisms involved in the plant-based synthesis of this complex stilbenoid.
Trans-2,3',4,5'-tetrahydroxystilbene, a polyhydroxylated stilbene, has garnered significant interest in the pharmaceutical and nutraceutical industries due to its potential therapeutic properties. Understanding its biosynthesis in plants is crucial for optimizing production through metabolic engineering and ensuring a sustainable supply. This guide provides an in-depth exploration of the core biosynthetic pathway, from primary metabolites to the final complex structure.
The Phenylpropanoid Pathway: The Foundation of Stilbene Biosynthesis
The journey to trans-2,3',4,5'-tetrahydroxystilbene begins with the well-established phenylpropanoid pathway, a central route in plant secondary metabolism. The primary precursor for stilbene synthesis is the aromatic amino acid L-phenylalanine.[1] A series of enzymatic reactions converts L-phenylalanine into p-coumaroyl-CoA, a key intermediate that stands at a critical branch point in the pathway.
The initial steps are catalyzed by three key enzymes:
-
Phenylalanine ammonia-lyase (PAL): This enzyme catalyzes the deamination of L-phenylalanine to form cinnamic acid.
-
Cinnamate 4‐hydroxylase (C4H): A cytochrome P450 monooxygenase, C4H, hydroxylates cinnamic acid to produce p-coumaric acid.
-
4-coumarate: CoA ligase (4CL): This enzyme activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.
The Gateway to Stilbenes: Stilbene Synthase
The first committed step in stilbene biosynthesis is catalyzed by the pivotal enzyme, stilbene synthase (STS) . This enzyme belongs to the type III polyketide synthase superfamily. STS catalyzes a condensation reaction between one molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA to produce the foundational stilbene backbone of resveratrol (3,5,4'-trihydroxystilbene). Malonyl-CoA itself is derived from the carboxylation of acetyl-CoA by acetyl-CoA carboxylase.
The Hydroxylation Steps: Introducing Complexity with Cytochrome P450s
The biosynthesis of trans-2,3',4,5'-tetrahydroxystilbene from resveratrol requires the introduction of additional hydroxyl groups. This critical modification is believed to be carried out by cytochrome P450 monooxygenases (P450s) . While the specific P450 enzymes responsible for the precise 2- and 3'- or 5'-hydroxylation of resveratrol to form the target molecule have not yet been definitively identified, evidence from transcriptome studies of Polygonum multiflorum, a plant rich in the glycosylated form of this compound, points towards the involvement of specific P450 candidates.[1] These enzymes are thought to catalyze the regioselective hydroxylation of the resveratrol backbone.
The Final Touch: Glycosylation by UDP-Glycosyltransferases
In many plants, including Polygonum multiflorum, trans-2,3',4,5'-tetrahydroxystilbene is often found in its glycosylated form, 2,3,5,4'-tetrahydroxystilbene-2-O-β-D-glucoside (THSG).[2][3] This glycosylation is catalyzed by UDP-glycosyltransferases (UGTs) . These enzymes transfer a glucose moiety from UDP-glucose to the hydroxyl group at the C-2 position of the stilbene. Glycosylation can increase the water solubility, stability, and bioavailability of the compound. Transcriptome analysis of P. multiflorum has also revealed several candidate UGTs that may be involved in this final step.[1]
Quantitative Data Summary
The following table summarizes the available quantitative data related to the production of the glycosylated form of the target molecule, THSG, in suspension cell cultures of Polygonum multiflorum.
| Parameter | Value | Plant System | Reference |
| Maximum Dry Weight (DW) | 7.85 g/L | Polygonum multiflorum suspension cells | |
| Maximum THSG Production (Control) | 56.39 mg/L | Polygonum multiflorum suspension cells | |
| THSG Production with Methyl Jasmonate (100 µmol/L) | 147.79 mg/L (162.36% increase) | Polygonum multiflorum suspension cells | |
| THSG Production with Salicylic Acid (125 µmol/L) | 116.43 mg/L (106.69% increase) | Polygonum multiflorum suspension cells |
Key Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the study of stilbene biosynthesis.
Protocol 1: In Vitro Cytochrome P450 Activity Assay
Objective: To determine the hydroxylase activity of a candidate cytochrome P450 enzyme on resveratrol.
Methodology:
-
Heterologous Expression: The candidate P450 gene is cloned into an expression vector and expressed in a suitable host system, such as E. coli or yeast.
-
Microsome Isolation: Microsomal fractions containing the expressed P450 enzyme are isolated from the host cells by differential centrifugation.
-
Enzyme Assay:
-
The reaction mixture contains a buffered solution (e.g., potassium phosphate buffer, pH 7.4), the isolated microsomes, NADPH as a cofactor, and resveratrol as the substrate.
-
The reaction is initiated by the addition of NADPH and incubated at a controlled temperature (e.g., 37°C).
-
The reaction is stopped after a specific time by adding a quenching solvent (e.g., ice-cold acetonitrile).
-
-
Product Analysis: The reaction mixture is analyzed by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) to identify and quantify the formation of hydroxylated resveratrol products, including trans-2,3',4,5'-tetrahydroxystilbene.
Protocol 2: UDP-Glycosyltransferase (UGT) Activity Assay
Objective: To determine the glycosylation activity of a candidate UGT on trans-2,3',4,5'-tetrahydroxystilbene.
Methodology:
-
Enzyme Preparation: The candidate UGT is expressed and purified from a suitable host system.
-
Enzyme Assay:
-
The reaction mixture contains a buffered solution (e.g., Tris-HCl buffer, pH 7.5), the purified UGT enzyme, UDP-glucose as the sugar donor, and trans-2,3',4,5'-tetrahydroxystilbene as the acceptor substrate.
-
The reaction is initiated by the addition of the enzyme and incubated at a controlled temperature.
-
The reaction is terminated by the addition of a quenching solvent.
-
-
Product Analysis: The formation of the glycosylated product (THSG) is monitored by HPLC-MS. Alternatively, a coupled-enzyme assay can be used to measure the release of UDP, a byproduct of the reaction.
Future Outlook
While the general framework for the biosynthesis of trans-2,3',4,5'-tetrahydroxystilbene is established, further research is required to definitively identify and characterize the specific cytochrome P450s and UDP-glycosyltransferases involved. The elucidation of these key enzymatic steps will pave the way for the metabolic engineering of microorganisms and plants to produce this valuable compound in a sustainable and economically viable manner. This technical guide serves as a foundational resource for researchers dedicated to advancing our understanding and application of this promising natural product.
References
- 1. Deep sequencing reveals transcriptome re-programming of Polygonum multiflorum thunb. roots to the elicitation with methyl jasmonate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic Engineering of Yeast and Plants for the Production of the Biologically Active Hydroxystilbene, Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
An In-depth Technical Guide to Trans-2,3',4,5'-tetrahydroxystilbene: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trans-2,3',4,5'-tetrahydroxystilbene, also known as TG1, is a polyhydroxystilbene compound that has garnered significant interest in the scientific community. As the aglycone of the naturally occurring glucoside, trans-2,3',4,5'-tetrahydroxystilbene-2-O-β-D-glucoside (THSG), it exhibits a wide range of promising biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological effects of trans-2,3',4,5'-tetrahydroxystilbene. Detailed experimental protocols for its synthesis, purification, and key biological assays are presented, alongside a summary of its known signaling pathway interactions. This document aims to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Chemical Structure and Identification
Trans-2,3',4,5'-tetrahydroxystilbene is a stilbenoid, a class of natural phenols characterized by a 1,2-diphenylethylene backbone. The "trans" designation refers to the stereochemistry of the double bond, where the two phenyl rings are on opposite sides. The molecule is substituted with four hydroxyl groups at the 2, 3', 4, and 5' positions.
Chemical Structure:

Figure 1. Chemical structure of Trans-2,3',4,5'-tetrahydroxystilbene.
Table 1: Chemical Identification
| Identifier | Value |
| IUPAC Name | (E)-5-(2-(3,5-dihydroxyphenyl)vinyl)benzene-1,2,3-triol |
| Synonyms | TG1, 2,3',4,5'-Tetrahydroxy-trans-stilbene |
| Molecular Formula | C₁₄H₁₂O₄ |
| Molecular Weight | 244.24 g/mol |
| CAS Number | Not explicitly found for the aglycone. The CAS number for the glucoside (THSG) is 82373-94-2.[1] |
| Canonical SMILES | C1=CC(=CC=C1O)/C=C/C2=CC(=C(C=C2O)O)O |
Physicochemical Properties
Detailed experimental data on the physicochemical properties of the aglycone, trans-2,3',4,5'-tetrahydroxystilbene, are limited in the available literature. Much of the existing research has focused on its more abundant glycosylated form, THSG. The data for THSG is presented here for reference.
Table 2: Physicochemical Properties
| Property | Value (for THSG) | Value (for Trans-2,3',4,5'-tetrahydroxystilbene - TG1) |
| Appearance | White to light yellow powder or crystal[2] | Brown-green powder[1] |
| Melting Point | Not specified | Not specified |
| Boiling Point | Not specified | Not specified |
| Solubility | H₂O: 5 mg/mL (warmed) | Soluble in organic solvents like DMSO and ethanol. Specific solubility data not available. |
| pKa | Not specified | Not specified |
Biological Activities and Pharmacological Properties
Trans-2,3',4,5'-tetrahydroxystilbene and its glucoside exhibit a broad spectrum of biological activities, making them attractive candidates for therapeutic development. The aglycone is often considered to have potentially higher activity due to the absence of the sugar moiety, which can influence cell permeability and interaction with molecular targets.
Antioxidant Activity
Both THSG and its aglycone are potent antioxidants. They can scavenge free radicals and reduce oxidative stress, which is implicated in a variety of diseases. The antioxidant capacity of THSG has been shown to be even higher than that of resveratrol in some assays.
Anti-inflammatory Effects
Trans-2,3',4,5'-tetrahydroxystilbene and its glucoside have demonstrated significant anti-inflammatory properties. THSG has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) and to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). These effects are often mediated through the inhibition of signaling pathways like NF-κB.
Neuroprotective Effects
A substantial body of research supports the neuroprotective potential of these compounds. They have been shown to protect neuronal cells from oxidative stress-induced damage and apoptosis. Studies on THSG suggest it may have therapeutic potential in neurodegenerative conditions like Alzheimer's and Parkinson's diseases by modulating various signaling pathways and reducing neuroinflammation.
Anticancer Activity
The aglycone, TG1, has been specifically investigated for its anticancer properties. It has been shown to inhibit the proliferation of colorectal cancer cells in vitro and in vivo. The proposed mechanisms of action include the induction of apoptosis, autophagy, and a form of iron-dependent cell death known as ferroptosis.
Table 3: Summary of Quantitative Biological Activity Data
| Biological Activity | Compound | Assay | Cell Line/Model | IC₅₀ / EC₅₀ | Reference |
| Anticancer | Trans-2,3',4,5'-tetrahydroxystilbene (TG1) | SRB Assay (48h) | HCT116 (colorectal cancer) | ~40 µM | |
| Trans-2,3',4,5'-tetrahydroxystilbene (TG1) | SRB Assay (48h) | HT-29 (colorectal cancer) | ~50 µM | ||
| Trans-2,3',4,5'-tetrahydroxystilbene (TG1) | SRB Assay (48h) | DLD-1 (colorectal cancer) | ~25 µM | ||
| Anti-inflammatory | THSG | NO production inhibition | LPS-stimulated RAW 264.7 cells | Not specified |
Signaling Pathways
The diverse biological effects of trans-2,3',4,5'-tetrahydroxystilbene and its glucoside are attributed to their ability to modulate multiple intracellular signaling pathways.
Figure 2. Key signaling pathways modulated by Trans-2,3',4,5'-tetrahydroxystilbene.
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and key biological assays related to trans-2,3',4,5'-tetrahydroxystilbene.
Synthesis and Purification
The aglycone, trans-2,3',4,5'-tetrahydroxystilbene (TG1), can be synthesized from its naturally abundant glucoside (THSG) through acid hydrolysis.
Figure 3. Workflow for the synthesis of TG1 from THSG.
Protocol for Synthesis of Trans-2,3',4,5'-tetrahydroxystilbene (TG1) from THSG:
-
Dissolve THSG (2.06 g, 5.62 mmol) in ethanol (50 mL).
-
Add 1.0 N hydrochloric acid (70 mL) to the solution.
-
Reflux the mixture for 14 hours.
-
After cooling, extract the mixture with diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the dried organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a dichloromethane/methanol (16/1) solvent system to yield a brown solid.
-
Further purify the solid by recrystallization from chloroform to obtain TG1 as a brown-green powder.
Cell Viability Assay (SRB Assay)
The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
Protocol for SRB Assay:
-
Cell Seeding: Plate cells in 24-well plates at a density of 2 x 10⁴ cells per well and incubate overnight at 37°C in a 5% CO₂ humidified incubator.
-
Compound Treatment: Treat the cells with various concentrations of TG1 (e.g., 0–100 μM) for 48 hours.
-
Fixation: Fix the cells by adding 10% (w/v) trichloroacetic acid and incubating at 4°C for at least 1 hour.
-
Washing: Wash the plates four times with 1% acetic acid to remove unbound dye. Air-dry the plates.
-
Staining: Add 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Wash the plates again with 1% acetic acid to remove unbound SRB. Air-dry the plates.
-
Solubilization: Add a suitable solubilization buffer (e.g., 10 mM Tris base) to each well to dissolve the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm using a microplate reader.
Western Blot Analysis
Western blotting is a widely used technique to detect specific proteins in a sample.
General Protocol for Western Blot Analysis:
-
Protein Extraction: Lyse TG1-treated and control cells in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.
-
Washing: Wash the membrane several times with washing buffer.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again several times.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
Autophagy Assay (CYTO-ID® Staining)
The CYTO-ID® Autophagy Detection Kit provides a fluorescent dye that specifically labels autophagic vacuoles.
Protocol for Autophagy Detection:
-
Cell Seeding and Treatment: Seed cells in a suitable format (e.g., 6-well plates) and treat with TG1 or vehicle control for the desired time.
-
Cell Harvesting: Collect the cells by trypsinization or scraping.
-
Staining: Resuspend the cells in a buffer containing the CYTO-ID® Green Detection Reagent and a nuclear stain (e.g., Hoechst 33342).
-
Incubation: Incubate the cells at 37°C for 15-30 minutes, protected from light.
-
Analysis: Analyze the stained cells using a fluorescence microscope or a flow cytometer to quantify the green fluorescence intensity, which corresponds to the level of autophagy.
Conclusion
Trans-2,3',4,5'-tetrahydroxystilbene is a promising bioactive compound with a diverse pharmacological profile. Its potent antioxidant, anti-inflammatory, neuroprotective, and anticancer activities, mediated through the modulation of multiple signaling pathways, highlight its therapeutic potential. While much of the existing research has focused on its glycosylated form, THSG, the aglycone, TG1, is emerging as a potentially more active molecule. This technical guide provides a foundational resource for researchers, summarizing the current knowledge and providing detailed experimental protocols to facilitate further investigation into the promising therapeutic applications of this stilbenoid. Further studies are warranted to fully elucidate the physicochemical properties and complete the quantitative biological activity profile of trans-2,3',4,5'-tetrahydroxystilbene.
References
A Deep Dive into Two Stilbenoids: A Comparative Analysis of Trans-2,3',4,5'-tetrahydroxystilbene and Resveratrol
For the attention of researchers, scientists, and professionals in drug development, this technical guide provides a comprehensive examination of the foundational differences between trans-2,3',4,5'-tetrahydroxystilbene (oxyresveratrol) and its well-studied analogue, resveratrol. This document elucidates their distinct chemical, biological, and pharmacological profiles through detailed data presentation, experimental methodologies, and visual pathway analysis.
Core Structural and Physicochemical Distinctions
Trans-2,3',4,5'-tetrahydroxystilbene, commonly known as oxyresveratrol, and trans-3,5,4'-trihydroxystilbene, or resveratrol, are both naturally occurring stilbenoids. Their core structural difference lies in the hydroxylation pattern of their phenolic rings. Oxyresveratrol possesses an additional hydroxyl group on one of its aromatic rings, a feature that significantly influences its physicochemical properties and biological activities.[1] This seemingly minor structural variance leads to profound differences in their polarity, solubility, and ultimately, their pharmacokinetic and pharmacodynamic profiles.
| Property | Trans-2,3',4,5'-tetrahydroxystilbene (Oxyresveratrol) | Resveratrol | Reference(s) |
| Molecular Formula | C14H12O4 | C14H12O3 | [2] |
| Molecular Weight | 244.24 g/mol | 228.25 g/mol | [2] |
| Chemical Structure | Stilbene with hydroxyl groups at 2,3',4,5' positions | Stilbene with hydroxyl groups at 3,5,4' positions | [3] |
| Solubility | More water-soluble than resveratrol | Poorly soluble in water | [1] |
Comparative Bioavailability and Metabolism
The oral bioavailability of resveratrol is notably low due to rapid and extensive metabolism in the intestines and liver, where it is converted into glucuronide and sulfate conjugates. While comprehensive pharmacokinetic data for oxyresveratrol in humans is less abundant, studies in animal models suggest it may possess higher bioavailability compared to resveratrol.
The metabolic pathways for both compounds primarily involve Phase II conjugation reactions. For oxyresveratrol, three main glucuronide metabolites have been identified: trans-oxyresveratrol-4'-O-glucuronide, trans-oxyresveratrol-3-O-glucuronide, and trans-oxyresveratrol-2'-O-glucuronide. Human and rat liver microsomes have been shown to metabolize oxyresveratrol, with different positional preferences for glucuronidation between species. Resveratrol is similarly metabolized to resveratrol-3-O-glucuronide, resveratrol-4'-O-glucuronide, and resveratrol-3-O-sulfate, among other conjugates.
Pharmacokinetic Parameters of Resveratrol (500 mg oral dose in humans)
| Parameter | Free Resveratrol | Resveratrol Glucuronides | Resveratrol Sulfates | Reference(s) |
| Cmax (ng/mL) | 71.2 ± 42.4 | 4,083.9 ± 1,704.4 | 1,516.0 ± 639.0 | |
| AUC0-inf (ng·h/mL) | 179.1 ± 79.1 | 39,732.4 ± 16,145.6 | 14,441.7 ± 7,593.2 | |
| Tmax (h) | 1.3 | 3.0 | 2.8 |
Note: Directly comparative human pharmacokinetic data for oxyresveratrol is limited.
Differential Biological Activities: A Quantitative Comparison
The additional hydroxyl group in oxyresveratrol significantly enhances some of its biological activities compared to resveratrol.
Antioxidant Capacity
Oxyresveratrol has demonstrated superior free radical scavenging activity in various in vitro assays.
| Antioxidant Assay | IC50 / Activity | Reference(s) |
| DPPH Radical Scavenging | Oxyresveratrol (IC50 = 38.13 ± 1.12 μM) > Resveratrol (IC50 = 186.57 ± 10.03 μM) | |
| ABTS Radical Scavenging | Resveratrol (IC50 = 20.21 ± 0.37 μM) > Oxyresveratrol (IC50 = 26.17 ± 0.57 μM) | |
| Vitamin C Equivalent Antioxidant Capacity (DPPH) | Oxyresveratrol (10.5 ± 0.3 mg/100 mL) > Resveratrol (7.2 ± 0.5 mg/100 mL) | |
| Vitamin C Equivalent Antioxidant Capacity (ABTS) | Oxyresveratrol (42.9 ± 1.1 mg/100 mL) > Resveratrol (24.9 ± 0.8 mg/100 mL) |
Tyrosinase Inhibition
Oxyresveratrol is a markedly more potent inhibitor of tyrosinase, a key enzyme in melanin synthesis, than resveratrol.
| Tyrosinase Source | IC50 | Reference(s) |
| Mushroom Tyrosinase | Oxyresveratrol: 1.2 μM; Resveratrol: >100 μM | |
| Murine Tyrosinase | Oxyresveratrol: 52.7 μM; Resveratrol: >100 μM | |
| Human Tyrosinase | Oxyresveratrol: 2.27 µg/mL |
Cytotoxicity
Comparative studies on various cancer cell lines have shown that oxyresveratrol can exhibit more potent cytotoxic effects than resveratrol.
| Cell Line | IC50 | Reference(s) |
| MCF-7 (Breast Cancer) | Oxyresveratrol: 30.64 ± 4.79 µM | |
| HT-29 (Colon Cancer) | Oxyresveratrol is ~2-fold more potent than resveratrol | |
| PIG1 (Melanocytes) | Resveratrol IC50 > 100 µM |
Modulation of Key Signaling Pathways
Both oxyresveratrol and resveratrol have been shown to modulate several critical signaling pathways involved in inflammation, cell survival, and metabolism. However, their mechanisms of action can differ.
NF-κB Signaling Pathway
Both compounds are known to inhibit the pro-inflammatory NF-κB pathway. Oxyresveratrol has been shown to suppress lipopolysaccharide (LPS)-induced NF-κB activation by inhibiting the phosphorylation of IKKα/β, IκBα, and p65, leading to reduced nuclear translocation of p65. Resveratrol also inhibits NF-κB signaling, in part by suppressing the activities of p65 and IκB kinase.
MAPK Signaling Pathway
Oxyresveratrol has been demonstrated to inhibit LPS-induced phosphorylation of JNK and p38 MAPKs. It also strengthens intestinal tight junction integrity through the activation of PKC and MAPK pathways. Resveratrol has also been shown to modulate MAPK signaling, although the specific effects can be cell-type and stimulus-dependent.
SIRT1 Signaling Pathway
Resveratrol is a well-known activator of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase involved in cellular metabolism, stress resistance, and aging. This activation is a key mechanism underlying many of resveratrol's reported health benefits. Both resveratrol and oxyresveratrol have been shown to activate the SIRT1/PGC-1α pathway, which is involved in thermogenesis. However, their downstream effects diverge, with resveratrol activating PPARα and oxyresveratrol upregulating C/EBPβ.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Separation and Quantification
A reversed-phase HPLC method can be employed for the simultaneous determination of oxyresveratrol and resveratrol.
-
Column: Agilent Zorbax SB-C18 (250 x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase: A gradient of methanol and water with 0.1% formic acid is commonly used. For isocratic separation, a mixture of methanol and phosphate buffer (e.g., 63:37, v/v) can be effective.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 320 nm for both compounds.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at 25-30°C.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
¹H-NMR and ¹³C-NMR are essential for the structural confirmation of oxyresveratrol and resveratrol. Spectra are typically recorded in deuterated solvents such as methanol-d4 or DMSO-d6. Chemical shifts (δ) are reported in parts per million (ppm). The specific chemical shifts for the protons and carbons of each molecule provide a unique fingerprint for identification and purity assessment.
DPPH Radical Scavenging Assay for Antioxidant Activity
This spectrophotometric assay measures the ability of an antioxidant to scavenge the stable DPPH radical.
-
Prepare a stock solution of DPPH in methanol (e.g., 0.4 mg/mL).
-
In a 96-well plate, add 10 µL of various concentrations of the test compound (oxyresveratrol or resveratrol) to 190 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity.
Tyrosinase Inhibition Assay
This assay determines the inhibitory effect of a compound on the enzymatic activity of tyrosinase.
-
In a 96-well plate, combine 20 µL of the test compound at various concentrations with 50 µL of mushroom tyrosinase solution in phosphate buffer.
-
Pre-incubate at room temperature for 10 minutes.
-
Initiate the reaction by adding 30 µL of L-DOPA solution.
-
Monitor the formation of dopachrome by measuring the absorbance at 475-490 nm at regular intervals.
-
Calculate the percentage of tyrosinase inhibition.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to an untreated control.
Conclusion
While both trans-2,3',4,5'-tetrahydroxystilbene and resveratrol are promising bioactive stilbenoids, their foundational differences are significant. The additional hydroxyl group in oxyresveratrol imparts distinct physicochemical properties that translate into enhanced antioxidant and tyrosinase inhibitory activities, and potentially improved bioavailability. Their differential modulation of key signaling pathways, such as the downstream targets of SIRT1, suggests that they may have distinct therapeutic applications. This guide provides a foundational resource for researchers to further explore the unique potential of each of these fascinating molecules in the realms of medicine and drug development.
References
- 1. Untargeted metabolomics reveal pathways associated with neuroprotective effect of oxyresveratrol in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxyresveratrol Modulates Genes Associated with Apoptosis, Cell Cycle Control and DNA Repair in MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
In Vitro Bioactivity of Trans-2,3',4,5'-tetrahydroxystilbene: A Technical Guide
Abstract
Trans-2,3',4,5'-tetrahydroxystilbene, commonly known as oxyresveratrol, is a naturally occurring stilbenoid found in various plant species, notably in the heartwood of Artocarpus lakoocha and mulberry wood (Morus alba L.).[1][2] This compound has garnered significant scientific interest due to its diverse and potent biological activities demonstrated in numerous in vitro studies. This technical guide provides a comprehensive overview of the in vitro bioactivity of oxyresveratrol, focusing on its antioxidant, anti-inflammatory, anticancer, neuroprotective, and skin-whitening effects. Detailed experimental protocols for key assays, quantitative data summaries, and visualizations of implicated signaling pathways are presented to serve as a valuable resource for the scientific community.
Antioxidant Activity
Oxyresveratrol exhibits robust antioxidant properties, primarily attributed to its ability to scavenge free radicals.[1][3] This activity is a cornerstone of its broader therapeutic potential, contributing to its efficacy in mitigating oxidative stress-related cellular damage.
Quantitative Data: Antioxidant Assays
| Assay Type | Experimental Model | Key Findings | Reference |
| DPPH Radical Scavenging | Acellular | Potent free radical scavenger. | [1] |
| Cellular Antioxidant Activity (CAA) | HepG2 or HeLa cells | Demonstrates antioxidant efficacy within a cellular environment. | |
| Reactive Oxygen Species (ROS) Reduction | Human primary epidermal keratinocytes | Suppressed UVA-induced ROS generation. | |
| ROS Reduction | MCF-7 and MDA-MB-231 breast cancer cells | Reduced ROS levels at concentrations of 164.10 µM and 287.08 µM, respectively. |
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol is adapted from standard methodologies for assessing the free radical scavenging activity of a compound.
Objective: To determine the concentration at which oxyresveratrol scavenges 50% of the DPPH radical (IC50).
Materials:
-
Trans-2,3',4,5'-tetrahydroxystilbene (Oxyresveratrol)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or ethanol (spectrophotometric grade)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Spectrophotometer capable of reading absorbance at 517 nm
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM working solution of DPPH in methanol or ethanol. This solution should have a deep purple color.
-
Preparation of Test Samples: Prepare a stock solution of oxyresveratrol in a suitable solvent (e.g., methanol, DMSO). Create a series of dilutions of the stock solution to test a range of concentrations.
-
Reaction Setup:
-
In a 96-well plate, add a specific volume of each oxyresveratrol dilution to individual wells.
-
Add an equal volume of the 0.1 mM DPPH working solution to each well to initiate the reaction.
-
Include a blank control (solvent + DPPH solution) and a positive control (e.g., ascorbic acid dilutions + DPPH solution).
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Abs_control is the absorbance of the blank control.
-
Abs_sample is the absorbance of the oxyresveratrol-treated sample. The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of oxyresveratrol.
-
Experimental Workflow: DPPH Assay
Caption: Workflow for determining antioxidant activity using the DPPH assay.
Anti-inflammatory Activity
Oxyresveratrol has demonstrated significant anti-inflammatory properties in various in vitro models, primarily by inhibiting the production of inflammatory mediators.
Quantitative Data: Anti-inflammatory Assays
| Assay Type | Cell Line | Inducer | Key Findings | Reference |
| Nitric Oxide (NO) Production | Murine N9 microglial cells | - | Strong NO scavenging activity. | |
| Nitric Oxide (NO) Production | RAW 246.7 macrophages | Lipopolysaccharide (LPS) | Dose-dependent inhibition of NO production. | |
| Cytokine Expression (mRNA & Protein) | Human periodontal ligament (hPDL) cells | Lipopolysaccharide (LPS) | Inhibited the expression of IL-6 and IL-8. | |
| Matrix Metalloproteinase (MMP) Expression | Human periodontal ligament (hPDL) cells | Lipopolysaccharide (LPS) | Reduced MMP-2 and MMP-9 expression. | |
| Tumor Necrosis Factor-α (TNF-α) Expression | Human periodontal ligament (hPDL) cells | Lipopolysaccharide (LPS) | Reduced TNF-α expression. |
Experimental Protocol: Nitric Oxide Production Assay (Griess Assay)
This protocol is based on standard methods for quantifying nitrite, a stable product of NO, in cell culture supernatants.
Objective: To measure the effect of oxyresveratrol on LPS-induced nitric oxide production in RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Cell culture medium (e.g., DMEM)
-
Lipopolysaccharide (LPS)
-
Oxyresveratrol
-
Griess Reagent System (contains sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride solutions)
-
Sodium nitrite (for standard curve)
-
96-well plate
-
Microplate reader capable of reading absorbance at 540-570 nm
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.0 × 10^5 cells/well and allow them to adhere for 24 hours.
-
Treatment:
-
Pre-treat the cells with various non-toxic concentrations of oxyresveratrol for a specified time (e.g., 1-2 hours).
-
Induce inflammation by adding a final concentration of 1 µg/mL LPS to the wells (except for the negative control).
-
-
Incubation: Incubate the plate for 24-48 hours in a humidified incubator at 37°C and 5% CO2.
-
Sample Collection: After incubation, collect the cell culture supernatant from each well.
-
Griess Reaction:
-
Add 50 µL of supernatant to a new 96-well plate.
-
Add 50 µL of sulfanilamide solution to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution to each well and incubate for another 5-10 minutes at room temperature, protected from light. A purple/magenta color will develop.
-
-
Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite.
-
Absorbance Measurement: Measure the absorbance at 540-570 nm within 30 minutes.
-
Calculation: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.
Signaling Pathway: TLR4/NF-κB and Nrf2 Activation
Oxyresveratrol's anti-inflammatory effects involve the modulation of key signaling pathways. It has been shown to downregulate the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) pathway and activate the Kelch-like ECH-associated protein 1 (Keap1)-nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.
Caption: Oxyresveratrol's dual anti-inflammatory mechanism.
Anticancer Activity
Oxyresveratrol demonstrates cytotoxic effects against various cancer cell lines, inducing cell death through multiple mechanisms, including the novel pathway of ferroptosis.
Quantitative Data: Anticancer Assays
| Cell Line | Assay Type | Key Findings (IC50) | Reference |
| MDA-MB-231 (Breast Cancer) | MTT Assay | 104.8 µM | |
| BT-549 (Breast Cancer) | MTT Assay | 150.2 µM | |
| 4T1 (Breast Cancer) | MTT Assay | 143.6 µM | |
| SKOV3 (Ovarian Cancer) | MTT Assay | 134.90 µM | |
| TOV21G (Ovarian Cancer) | MTT Assay | 112.50 µM |
Experimental Protocol: MTT Cell Viability Assay
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Objective: To determine the effect of oxyresveratrol on the viability of cancer cells and calculate its half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Complete cell culture medium
-
Oxyresveratrol
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, SDS-HCl solution)
-
96-well tissue culture plate
-
Microplate reader capable of reading absorbance at 570-590 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5 × 10^3 to 1 × 10^4 cells/well) and incubate overnight.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of oxyresveratrol. Include untreated control wells.
-
Incubation: Incubate the cells for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently to ensure complete dissolution and measure the absorbance at 570 nm (with a reference wavelength of ~630 nm).
-
Calculation: Cell viability is expressed as a percentage of the untreated control. The IC50 value is calculated from the dose-response curve.
Signaling Pathway: EGFR/PI3K/AKT/GPX4 in Breast Cancer
In breast cancer cells, oxyresveratrol has been shown to induce ferroptosis, a form of iron-dependent programmed cell death, by inhibiting the EGFR/PI3K/AKT/GPX4 signaling axis.
Caption: Oxyresveratrol induces ferroptosis via the EGFR/PI3K/AKT/GPX4 axis.
Neuroprotective Effects
Oxyresveratrol demonstrates neuroprotective properties in vitro by mitigating neuronal cell death induced by various stressors.
Quantitative Data: Neuroprotection Assays
| Experimental Model | Insult | Oxyresveratrol Concentration | Key Findings | Reference |
| Co-cultures of neurons and glia | Stretch-induced trauma | 25 µM, 50 µM, 100 µM | Significantly inhibited trauma-induced neuronal death. | |
| Rat cortical neurons | N-methyl-D-aspartate (NMDA) | Not specified | Protected against NMDA-induced toxicity by suppressing ROS and intracellular Ca2+ increase. | |
| Co-cultures of neurons and glia | Glutamate (100 µM) | 25-100 µM | Did not inhibit glutamate-induced neuronal loss. |
Signaling Pathway: JNK Inhibition
One of the neuroprotective mechanisms of oxyresveratrol involves the reduction of stress-activated kinase phosphorylation, such as c-Jun N-terminal kinases (JNKs), which are implicated in apoptotic pathways following neuronal injury.
Caption: Oxyresveratrol promotes neuronal survival by inhibiting the JNK pathway.
Skin-Whitening Effect: Tyrosinase Inhibition
Oxyresveratrol is a potent inhibitor of tyrosinase, the key enzyme in melanin synthesis. This activity makes it a compound of great interest for cosmetic and therapeutic applications related to hyperpigmentation.
Quantitative Data: Tyrosinase Inhibition
| Enzyme Source | Substrate | Key Findings (IC50) | Comparison | Reference |
| Mushroom Tyrosinase | L-DOPA | 1.2 µM | 32-fold stronger than Kojic Acid. | |
| Mushroom Tyrosinase | L-DOPA | 0.03 mM (30 µM) | ~25 times more effective than Kojic Acid (IC50 0.78 mM). | |
| Murine Melanoma B-16 Tyrosinase | L-Tyrosine | 52.7 µM | Potent inhibitor. | |
| Human Tyrosinase | L-DOPA | 2.27 µg/mL | More potent than resveratrol and phenylethyl resorcinol. |
Kinetic studies have shown that oxyresveratrol acts as a noncompetitive inhibitor of mushroom tyrosinase with respect to L-tyrosine. Its depigmenting effect is due to the direct, reversible inhibition of the enzyme's activity rather than suppressing its expression or synthesis.
Experimental Protocol: Mushroom Tyrosinase Activity Assay
This protocol describes a common in vitro method to screen for tyrosinase inhibitors.
Objective: To evaluate the inhibitory effect of oxyresveratrol on mushroom tyrosinase activity.
Materials:
-
Mushroom tyrosinase
-
L-DOPA (3,4-dihydroxyphenylalanine)
-
Phosphate buffer (e.g., 0.1 M, pH 6.8)
-
Oxyresveratrol
-
Kojic acid (positive control)
-
96-well microplate
-
Microplate reader capable of reading absorbance at 475 nm
Procedure:
-
Reagent Preparation:
-
Prepare a solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a solution of L-DOPA in phosphate buffer.
-
Prepare serial dilutions of oxyresveratrol and kojic acid in a suitable solvent.
-
-
Reaction Setup: In a 96-well plate, add in the following order:
-
Phosphate buffer.
-
Test compound solution (oxyresveratrol or kojic acid).
-
Tyrosinase solution.
-
-
Pre-incubation: Pre-incubate the mixture for 10 minutes at room temperature.
-
Reaction Initiation: Add the L-DOPA solution to each well to start the reaction.
-
Kinetic Measurement: Immediately measure the absorbance at 475 nm in kinetic mode, taking readings every minute for 10-20 minutes. The rate of dopachrome formation is monitored.
-
Calculation: The percentage of tyrosinase inhibition is calculated as: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] x 100
-
Rate_control is the rate of reaction without an inhibitor.
-
Rate_sample is the rate of reaction with oxyresveratrol. The IC50 value is determined from the dose-response curve.
-
Signaling Pathway: MC1R/cAMP/MITF in Melanogenesis
Beyond direct enzyme inhibition, oxyresveratrol also suppresses melanogenesis in B16F10 melanoma cells by down-regulating the MC1R/cAMP/MITF signaling pathway, which leads to decreased expression of tyrosinase and other melanogenic genes.
Caption: Dual mechanism of oxyresveratrol in inhibiting melanin synthesis.
Conclusion
The in vitro evidence strongly supports the multifaceted bioactivity of trans-2,3',4,5'-tetrahydroxystilbene. Its potent antioxidant, anti-inflammatory, anticancer, neuroprotective, and tyrosinase-inhibiting properties make it a compelling candidate for further investigation in the development of novel therapeutics and cosmeceuticals. The detailed protocols and pathway analyses provided in this guide offer a foundational resource for researchers aiming to explore and build upon the existing knowledge of this promising natural compound.
References
"Trans-2,3',4,5'-tetrahydroxystilbene" potential therapeutic applications
An In-depth Technical Guide to the Therapeutic Potential of Trans-2,3',4,5'-tetrahydroxystilbene (Oxyresveratrol)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trans-2,3',4,5'-tetrahydroxystilbene, more commonly known as oxyresveratrol (OXY), is a naturally occurring polyphenolic compound and a hydroxylated analog of resveratrol.[1][2] It is found in various plants, including those of the Moraceae family like Morus alba (white mulberry) and Artocarpus lakoocha (puag-haad), which have been utilized in traditional medicine for centuries.[3][4][5] Structurally, it is a stilbenoid with a trans-1,2-diphenylethylene nucleus featuring four hydroxyl groups, which contribute to its significant biological activities. Oxyresveratrol has garnered considerable scientific interest due to its diverse and potent pharmacological properties, including anticancer, neuroprotective, anti-inflammatory, antioxidant, and skin-depigmenting effects. Compared to its well-known counterpart, resveratrol, oxyresveratrol exhibits some advantageous properties, such as better water solubility and potentially higher bioavailability, making it an attractive candidate for therapeutic development.
This technical guide provides a comprehensive overview of the current research on the therapeutic applications of oxyresveratrol, focusing on its mechanisms of action, relevant signaling pathways, and quantitative efficacy. It includes detailed experimental protocols for key assays and presents data in a structured format to aid researchers in the field of drug discovery and development.
Pharmacokinetics and Bioavailability
A significant hurdle for the clinical application of many polyphenolic compounds is their unfavorable pharmacokinetic profile. Oxyresveratrol faces challenges related to low water solubility and poor oral bioavailability and stability. However, studies in rats have shown that it can be absorbed after oral administration. One study investigating the co-administration of oxyresveratrol with piperine, a known bioenhancer, demonstrated a significant improvement in its pharmacokinetic properties. The combination resulted in an approximately 2-fold increase in oral bioavailability and a higher maximum plasma concentration. The major route of excretion appears to be through urine, primarily as oxyresveratrol glucuronide. Furthermore, oxyresveratrol has been shown to cross the blood-brain barrier, particularly in models of stroke where the barrier is compromised, suggesting it can exert direct effects within the central nervous system.
Anticancer Applications
Oxyresveratrol has demonstrated significant anticancer activity against several types of cancer, most notably breast cancer and osteosarcoma. Its mechanisms of action are multifaceted, involving the induction of specific forms of cell death like ferroptosis and apoptosis, cell cycle arrest, and the downregulation of DNA repair pathways.
Quantitative Data: In Vitro Cytotoxicity
The cytotoxic effects of oxyresveratrol have been quantified in various cancer cell lines, with IC50 values indicating its concentration-dependent inhibitory activity.
| Cell Line | Cancer Type | IC50 Value (µM) | Citation(s) |
| MDA-MB-231 | Breast Cancer | 104.8 | |
| BT-549 | Breast Cancer | 150.2 | |
| 4T1 | Breast Cancer | 143.6 | |
| MCF-7 | Breast Cancer | Varies (synergistic effects noted) | |
| Saos-2 | Osteosarcoma | Dose-dependent inhibition |
Signaling Pathways in Anticancer Activity
1.2.1 Ferroptosis Induction in Breast Cancer via EGFR/PI3K/AKT/GPX4 Axis
In breast cancer cells, oxyresveratrol has been identified as a novel inducer of ferroptosis, an iron-dependent form of regulated cell death. It acts by suppressing the EGFR/PI3K/AKT signaling pathway, which leads to the downregulation of Glutathione Peroxidase 4 (GPX4), a key enzyme that protects cells from lipid peroxidation and ferroptosis. The inhibition of this pathway results in increased intracellular ferrous ions, accumulation of reactive oxygen species (ROS), and lipid peroxidation, ultimately triggering ferroptotic cell death.
Caption: Oxyresveratrol induces ferroptosis by inhibiting the EGFR/PI3K/AKT/GPX4 pathway.
1.2.2 Apoptosis Induction in Osteosarcoma via STAT3 Inhibition
In human osteosarcoma Saos-2 cells, oxyresveratrol's anticancer effect is mediated through the inhibition of the STAT3 signaling pathway. By suppressing STAT3, it downregulates the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL while upregulating pro-apoptotic proteins such as Bad and Bax. This shift in the balance of Bcl-2 family proteins leads to mitochondrial dysfunction, release of cytochrome c, and subsequent activation of caspase-9 and the executioner caspase-3, culminating in apoptosis.
Caption: Oxyresveratrol induces apoptosis in Saos-2 cells by inhibiting STAT3 signaling.
Experimental Protocols
1.3.1 Cell Viability (MTT) Assay
This protocol is adapted from methodologies used to assess the cytotoxicity of oxyresveratrol.
-
Cell Seeding : Plate cancer cells (e.g., MCF-7, MDA-MB-231) in 96-well plates at a specified density and allow them to adhere overnight.
-
Treatment : Treat the cells with various concentrations of oxyresveratrol (and/or chemotherapeutic agents for synergy studies) for a defined period (e.g., 24 hours). A control group is treated with the vehicle (e.g., DMSO).
-
MTT Addition : After treatment, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Measurement : Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis : Calculate cell viability as a percentage relative to the control group. IC50 values are determined from dose-response curves.
1.3.2 Western Blotting
This protocol is a generalized workflow for analyzing protein expression levels, as performed in studies of oxyresveratrol's effect on signaling pathways.
-
Protein Extraction : Lyse treated and control cells with RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Quantification : Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE : Denature protein lysates and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking : Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation : Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-AKT, GPX4, STAT3, Caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation : Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection : Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis : Quantify band intensity using densitometry software, normalizing to a loading control like β-actin or GAPDH.
Neuroprotective Applications
Oxyresveratrol exhibits significant neuroprotective properties across a range of models for neurodegenerative diseases and acute brain injury, including Parkinson's disease, Alzheimer's disease, cerebral ischemia (stroke), and traumatic brain injury. Its neuroprotective mechanisms are largely attributed to its potent antioxidant, anti-inflammatory, and anti-apoptotic activities.
Quantitative Data: Neuroprotective Efficacy
| Model / Condition | Effect | Quantitative Result | Citation(s) |
| Transient Cerebral Ischemia (MCAO) | Reduction in brain infarct volume | ~54% reduction at 10 mg/kg; ~63% at 20 mg/kg | |
| In Vitro Trauma (Stretch-induced) | Inhibition of neuronal death | Significant inhibition at 25, 50, and 100 µM | |
| 6-OHDA-induced Neurotoxicity | Reduction in ROS generation | Significant reduction in SH-SY5Y cells | |
| Rotenone-induced Parkinsonism | Preservation of dopaminergic neurons | Significant preservation in rat substantia nigra |
Signaling Pathways in Neuroprotection
Oxyresveratrol confers neuroprotection by intervening in multiple pathological cascades. In cerebral ischemia, it inhibits the mitochondrial apoptotic pathway by preventing the release of cytochrome c and subsequent activation of caspase-3. In models of Parkinson's disease, it mitigates endoplasmic reticulum (ER) stress and reduces oxidative stress by scavenging reactive oxygen species and attenuating the phosphorylation of stress-activated kinases like JNK and c-Jun.
Caption: Neuroprotective mechanisms of oxyresveratrol against various cellular stressors.
Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) Model
This protocol is a summary of the in vivo model used to assess the neuroprotective effects of oxyresveratrol in stroke.
-
Animal Model : Use male Wistar rats or a similar rodent model.
-
Anesthesia : Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Procedure :
-
Make a midline cervical incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Insert a nylon monofilament suture via the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
-
Occlusion and Reperfusion : Maintain the occlusion for a set period (e.g., 90 minutes) to induce focal cerebral ischemia. Afterwards, withdraw the filament to allow for reperfusion.
-
Treatment : Administer oxyresveratrol (e.g., 10 or 20 mg/kg) intraperitoneally at specified time points, such as immediately after occlusion and at the time of reperfusion.
-
Neurological Assessment : Evaluate neurological deficits at a set time post-MCAO (e.g., 24 hours) using a standardized scoring system.
-
Infarct Volume Analysis : Euthanize the animals and perfuse the brains. Section the brains and stain with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white.
-
Data Analysis : Quantify the infarct volume using image analysis software and compare the volumes between treated and vehicle control groups.
Anti-inflammatory Applications
Oxyresveratrol demonstrates potent anti-inflammatory effects by inhibiting the production of key inflammatory mediators. It effectively suppresses the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and reduces the release of nitric oxide (NO) and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in various cell models, particularly in lipopolysaccharide (LPS)-stimulated macrophages.
Quantitative Data: Anti-inflammatory Activity
| Model / Cell Line | Inflammatory Mediator | Inhibition / Reduction | Citation(s) |
| RAW 264.7 Macrophages | iNOS Expression | Significant suppression | |
| RAW 264.7 Macrophages | COX-2 Expression | 54% suppression (by a prodrug) | |
| RAW 264.7 Macrophages | Nitric Oxide (NO) Production | Significant inhibition | |
| Carrageenan-induced Paw Edema (in vivo) | Paw Edema | 63.3% reduction at 10 mg/kg |
Signaling Pathways in Anti-inflammatory Action
The anti-inflammatory properties of oxyresveratrol are primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways, which are central regulators of the inflammatory response.
3.2.1 Inhibition of the NF-κB Pathway
In response to inflammatory stimuli like LPS, the transcription factor NF-κB is activated. Oxyresveratrol prevents this activation by inhibiting the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This prevents the nuclear translocation of NF-κB, thereby blocking the transcription of genes encoding pro-inflammatory proteins such as iNOS, COX-2, and various cytokines.
References
- 1. Oxyresveratrol: Sources, Productions, Biological Activities, Pharmacokinetics, and Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxyresveratrol: Sources, Productions, Biological Activities, Pharmacokinetics, and Delivery Systems - ProQuest [proquest.com]
- 3. selleckchem.com [selleckchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Oxyresveratrol Modulates Genes Associated with Apoptosis, Cell Cycle Control and DNA Repair in MCF-7 Cells [frontiersin.org]
An In-depth Technical Guide to Trans-2,3',4,5'-tetrahydroxystilbene and its Glycosides for Researchers and Drug Development Professionals
Introduction
Trans-2,3',4,5'-tetrahydroxystilbene, more commonly known as oxyresveratrol, is a naturally occurring polyphenol found in various plant species, notably in the wood of Artocarpus lakoocha and the roots of Morus alba. As a structural analog of resveratrol, oxyresveratrol has garnered significant attention within the scientific community for its diverse and potent pharmacological activities. This technical guide provides a comprehensive overview of oxyresveratrol and its glycosides, with a focus on their biological effects, mechanisms of action, and relevant experimental data. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.
Chemical and Physical Properties
Oxyresveratrol is a stilbenoid, characterized by a 1,2-diphenylethylene backbone. Its chemical structure consists of two phenyl rings linked by an ethylene bridge, with hydroxyl groups substituted at the 2, 4, 3', and 5' positions. This specific hydroxylation pattern is crucial for its biological activity. The glycosidic forms of oxyresveratrol, such as 2,3,5,4′-tetrahydroxystilbene-2-O-β-D-glucoside (THSG), feature one or more sugar moieties attached to the core stilbene structure, which can influence their solubility, stability, and pharmacokinetic profiles.
Biological Activities and Mechanisms of Action
Oxyresveratrol and its glycosides exhibit a wide spectrum of biological activities, including potent antioxidant, anti-inflammatory, neuroprotective, and tyrosinase-inhibiting effects.
Antioxidant Activity
Both oxyresveratrol and its glucoside, THSG, are potent antioxidants. They have been shown to be effective scavengers of various free radicals, including superoxide anions and hydroxyl radicals[1]. This antioxidant capacity is believed to underpin many of their other biological effects.
Anti-inflammatory Effects
Oxyresveratrol demonstrates significant anti-inflammatory properties by modulating key inflammatory signaling pathways. It has been shown to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in various cell types[2][3][4]. This is achieved, in part, through the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways[5].
Neuroprotective Properties
The neuroprotective effects of oxyresveratrol and THSG are well-documented. These compounds have shown promise in models of neurodegenerative diseases by protecting neurons from oxidative stress-induced damage and apoptosis. The PI3K-Akt signaling pathway is one of the key mechanisms through which these neuroprotective effects are mediated.
Tyrosinase Inhibition
One of the most notable activities of oxyresveratrol is its potent inhibition of tyrosinase, a key enzyme in melanin biosynthesis. This has led to its investigation as a skin-lightening agent in cosmetics. The inhibitory mechanism is believed to be non-competitive.
Quantitative Data Summary
The following tables summarize key quantitative data related to the biological activity and pharmacokinetics of oxyresveratrol and its glucoside, THSG.
Table 1: Tyrosinase Inhibitory Activity
| Compound | Enzyme Source | IC50 (µM) | Reference |
| Oxyresveratrol | Mushroom | 1.2 | |
| Oxyresveratrol | Murine Melanoma B-16 | 52.7 | |
| Azo-resveratrol | Mushroom | 36.28 ± 0.72 |
Table 2: Pharmacokinetic Parameters of Oxyresveratrol in Rats
| Administration Route | Dose (mg/kg) | Cmax (µg/L) | Tmax (h) | AUC (µg·h/L) | t1/2 (h) | Reference |
| Intravenous | 10 | - | - | - | - | |
| Oral | 100 | 977.99 ± 649.59 | 2.08 | 2043.43 ± 1033.71 | - | |
| Oral (with Piperine) | 100 (+10) | 1580.99 ± 603.23 | 1.30 | 3033.45 ± 980.53 | - |
Table 3: Pharmacokinetic Parameters of 2,3,5,4′-tetrahydroxystilbene-2-O-β-D-glucoside (THSG)
| Species | Administration Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (min) | Reference |
| Mouse | Oral | 100 | 29.62 | 60 | |
| Rat | Intravenous/Oral | - | - | - |
Table 4: Anti-inflammatory Activity of Oxyresveratrol
| Cell Line | Stimulant | Cytokine Inhibited | Concentration of Oxyresveratrol | % Inhibition | Reference |
| Human Dendritic Cells | R848 | IL-12, IL-6, TNF-α | 50 µM, 100 µM | Significant inhibition | |
| RAW 264.7 Macrophages | LPS | TNF-α, IL-6 | Dose-dependent | Significant suppression |
Signaling Pathways
Oxyresveratrol and its glycosides modulate several critical signaling pathways to exert their biological effects. The following diagrams illustrate some of the key pathways involved.
Experimental Protocols
This section provides an overview of common experimental methodologies used to evaluate the biological activities of oxyresveratrol and its glycosides.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the test compound (e.g., oxyresveratrol) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
Antioxidant Activity (DPPH Radical Scavenging Assay)
-
DPPH Solution Preparation: Prepare a fresh solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in a suitable solvent (e.g., methanol).
-
Reaction Mixture: Mix various concentrations of the test compound with the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the decrease in absorbance at a specific wavelength (typically 517 nm). The radical scavenging activity is calculated as the percentage of DPPH discoloration.
Western Blot Analysis for Signaling Pathway Proteins
-
Cell Lysis: Lyse treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-Akt, total Akt, p65) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Synthesis of Oxyresveratrol Glycosides
While THSG is a naturally occurring glucoside of oxyresveratrol, other glycosides can be synthesized through chemical or enzymatic methods. Enzymatic glycosylation, using enzymes such as glycosyltransferases, offers a regioselective and stereoselective approach to producing novel glycosides with potentially enhanced biological activities or improved pharmacokinetic properties. Chemical synthesis provides a versatile route to a wider range of derivatives, although it may require more complex protection and deprotection steps.
Conclusion
Trans-2,3',4,5'-tetrahydroxystilbene (oxyresveratrol) and its glycosides represent a promising class of natural compounds with a broad range of therapeutic applications. Their potent antioxidant, anti-inflammatory, and neuroprotective properties, coupled with their ability to inhibit tyrosinase, make them attractive candidates for further investigation in the fields of medicine and cosmetics. This technical guide has provided a comprehensive overview of the current state of knowledge on these compounds, offering valuable insights for researchers and drug development professionals. Further research is warranted to fully elucidate the therapeutic potential of novel synthetic glycosides and to optimize the delivery and bioavailability of these promising molecules.
References
- 1. Oxyresveratrol ameliorates ethanol-induced gastric ulcer via downregulation of IL-6, TNF-α, NF-ĸB, and COX-2 levels, and upregulation of TFF-2 levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Oxyresveratrol Inhibits R848-Induced Pro-Inflammatory Mediators Release by Human Dendritic Cells Even When Embedded in PLGA Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Unveiling the Anti-Aging Potential of Trans-2,3',4,5'-tetrahydroxystilbene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trans-2,3',4,5'-tetrahydroxystilbene, a key bioactive compound, has garnered significant attention for its potential anti-aging properties. This technical guide provides an in-depth analysis of its mechanisms of action, focusing on its antioxidant, anti-inflammatory, and cellular rejuvenation capabilities. Through a comprehensive review of existing literature, this document outlines the experimental evidence supporting its role in modulating key signaling pathways associated with aging, such as SIRT1, AMPK, Nrf2, and NF-κB. Detailed experimental protocols for assessing its efficacy are provided, alongside a quantitative summary of its biological activities. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of aging research and drug development.
Introduction
The quest for interventions that promote healthy aging is a cornerstone of modern biomedical research. Stilbenoids, a class of natural polyphenols, have emerged as promising candidates. Among them, Trans-2,3',4,5'-tetrahydroxystilbene, also known as Oxyresveratrol, and its glucoside (THSG), have demonstrated a remarkable array of biological activities relevant to the aging process. This document delves into the scientific evidence supporting the anti-aging properties of this compound, providing a technical framework for its further investigation and potential therapeutic application.
Quantitative Data Summary
The following tables summarize the quantitative data on the anti-aging effects of Trans-2,3',4,5'-tetrahydroxystilbene and its derivatives from various in vitro and in vivo studies.
Table 1: Antioxidant Activity
| Assay | Compound | Concentration | % Inhibition / Activity | IC50 Value | Reference |
| DPPH Radical Scavenging | Oxyresveratrol | 10 µM | 27-33% inhibition of oxidation | Not explicitly stated, but potent | [1](--INVALID-LINK--) |
| DPPH Radical Scavenging | Resveratrol (for comparison) | 10 µM | 27-33% inhibition of oxidation | Not explicitly stated, but potent | [1](--INVALID-LINK--) |
| Reactive Oxygen Species (ROS) | Oxyresveratrol | Dose-dependent | Significantly higher ROS generation in the presence of Cu(II) than resveratrol | Not Applicable | [2](--INVALID-LINK--) |
Table 2: Cellular Senescence Modulation
| Assay | Cell Type | Treatment | Concentration | Outcome | Reference |
| SA-β-galactosidase | Human Umbilical Vein Endothelial Cells (HUVECs) | Angiotensin II-induced senescence + THSG | Not specified | Reduced percentage of SA-β-gal positive cells | [3](--INVALID-LINK--) |
| p53 Expression | Human Umbilical Vein Endothelial Cells (HUVECs) | Angiotensin II-induced senescence + THSG | Not specified | Decreased expression | [3](--INVALID-LINK--) |
| PAI-1 Expression | Human Umbilical Vein Endothelial Cells (HUVECs) | Angiotensin II-induced senescence + THSG | Not specified | Decreased expression | (httpshttps://pubmed.ncbi.nlm.nih.gov/32902206/) |
| p21 (CDKN1A) Expression | MCF-7 cells | Oxyresveratrol | 50 µM and 100 µM | Upregulated | (--INVALID-LINK--) |
Table 3: Signaling Pathway Modulation
| Pathway | Target Protein/Gene | Cell/Animal Model | Treatment | Concentration | Fold Change / % Change | Reference |
| SIRT1 | SIRT1 Expression | Angiotensin II-induced senescent HUVECs | THSG | Not specified | Upward trend | (--INVALID-LINK--) |
| NF-κB | iNOS mRNA | LPS-stimulated BV-2 microglia | THSG | 50 µM | Significant decrease (from 8.94 to 3.83) | (--INVALID-LINK--) |
| NF-κB | TNF-α mRNA | LPS-stimulated BV-2 microglia | THSG | 50 µM | Significant decrease (from 6.66 to 2.96) | (--INVALID-LINK--) |
| NF-κB | IL-6 mRNA | LPS-stimulated BV-2 microglia | THSG | 50 µM | Significant decrease (from 9.95 to 4.58) | (--INVALID-LINK--) |
| AMPK/mTOR | pAMPK Expression | Mouse Cortical Astrocytes | Oxyresveratrol | 10 µM | Significantly higher | (--INVALID-LINK--) |
| AMPK/mTOR | pS6 Ribosomal Protein | Mouse Cortical Astrocytes | Oxyresveratrol | 10 µM | Significantly lower | (--INVALID-LINK--) |
| Nrf2/HO-1 | Nrf2 and HO-1 Protein Expression | UVB-irradiated PIG1 cells | Oxyresveratrol | Not specified | Activated | (--INVALID-LINK--) |
Key Signaling Pathways in Anti-Aging
Trans-2,3',4,5'-tetrahydroxystilbene exerts its anti-aging effects by modulating several key signaling pathways.
SIRT1 Activation Pathway
Sirtuin 1 (SIRT1) is a NAD+-dependent deacetylase that plays a crucial role in cellular metabolism, DNA repair, and inflammation, all of which are central to the aging process. Trans-2,3',4,5'-tetrahydroxystilbene has been shown to activate SIRT1, leading to the deacetylation of various downstream targets and promoting cellular health and longevity.
AMPK/mTOR Signaling Pathway
AMP-activated protein kinase (AMPK) is a master regulator of cellular energy homeostasis. Its activation, often in response to low energy levels, triggers a cascade of events aimed at restoring energy balance, including the inhibition of the mammalian target of rapamycin (mTOR) pathway, a key regulator of cell growth and proliferation. Oxyresveratrol has been demonstrated to activate AMPK, thereby promoting autophagy and cellular maintenance.
References
- 1. Oxyresveratrol: Sources, Productions, Biological Activities, Pharmacokinetics, and Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. modulation-of-keap1-nrf2-are-signaling-pathway-by-oxyresveratrol-a-derivative-of-resveratrol-from-grape-skin - Ask this paper | Bohrium [bohrium.com]
- 3. Resveratrol inhibits NF-kB signaling through suppression of p65 and IkappaB kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocols for trans-2,3',4,5'-tetrahydroxystilbene: A Detailed Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trans-2,3',4,5'-tetrahydroxystilbene, an aglycone of the naturally occurring glucoside (THSG) found in Polygonum multiflorum, has garnered significant interest for its diverse pharmacological activities.[1][2][3] This document provides detailed protocols for the chemical synthesis of trans-2,3',4,5'-tetrahydroxystilbene, catering to researchers in drug discovery and development. The protocols outlined herein are based on established synthetic methodologies for stilbene derivatives, including hydrolysis of the natural glucoside, as well as classic organic reactions such as the Wittig reaction, Mizoroki-Heck reaction, and Perkin condensation.[4][5] Additionally, this note includes diagrams of key signaling pathways modulated by this compound and its glucoside, offering insights into its mechanism of action.
Introduction
Trans-2,3',4,5'-tetrahydroxystilbene, also known as TG1, is a polyphenol with a structure similar to resveratrol. Its glucoside, 2,3,5,4'-tetrahydroxystilbene-2-O-β-D-glucoside (THSG), is a major active component of the medicinal plant Polygonum multiflorum and has been extensively studied for its antioxidant, anti-inflammatory, neuroprotective, and cardioprotective effects. The aglycone form, trans-2,3',4,5'-tetrahydroxystilbene, has also demonstrated potent biological activities, including anticancer properties through the induction of ferroptosis, apoptosis, and autophagy. The synthesis of this compound is crucial for further pharmacological evaluation and drug development. This application note details various synthetic approaches to obtain this valuable compound.
Data Presentation
Table 1: Summary of a Synthetic Approach to trans-2,3',4,5'-tetrahydroxystilbene (TG1)
| Step | Reaction | Starting Material | Product | Reagents and Conditions | Yield | Reference |
| 1 | Hydrolysis | 2,3,5,4'-Tetrahydroxystilbene-2-O-β-D-glucoside (THSG) | trans-2,3',4,5'-tetrahydroxystilbene (TG1) | 1.0 N HCl in EtOH, reflux for 14 h, then extraction with ether. Purification by column chromatography (silica gel; DCM/MeOH = 16/1). | 32% |
Experimental Protocols
Protocol 1: Synthesis of trans-2,3',4,5'-tetrahydroxystilbene via Hydrolysis of THSG
This protocol describes the synthesis of the aglycone TG1 from its naturally occurring glucoside THSG.
Materials:
-
2,3,5,4'-Tetrahydroxystilbene-2-O-β-D-glucoside (THSG)
-
Ethanol (EtOH)
-
1.0 N Hydrochloric acid (HCl)
-
Diethyl ether
-
Silica gel for column chromatography
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Dissolve THSG (e.g., 2.06 g, 5.62 mmol) in ethanol (50 mL).
-
Add 1.0 N HCl (70 mL) to the solution.
-
Reflux the mixture for 14 hours.
-
After cooling to room temperature, extract the reaction mixture with diethyl ether.
-
Dry the combined organic layers and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a DCM/MeOH (16:1) solvent system to yield trans-2,3',4,5'-tetrahydroxystilbene (TG1) as a brown solid.
-
Further recrystallization from chloroform can be performed to obtain a brown-green powder.
Protocol 2: Proposed Synthesis via Wittig Reaction
The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide. An attempt to synthesize the tetramethoxy derivative of the target compound via a Wittig reaction has been reported, which suggests the feasibility of this approach with appropriate protecting groups.
Proposed Retro-synthesis:
The synthesis can be envisioned through the reaction of a protected 2,3,5-trihydroxybenzylphosphonium ylide with a protected 4-hydroxybenzaldehyde.
Materials:
-
Protected 2,3,5-trihydroxybenzyl bromide
-
Triphenylphosphine
-
Strong base (e.g., n-butyllithium)
-
Protected 4-hydroxybenzaldehyde
-
Anhydrous solvent (e.g., THF)
-
Deprotection reagents (e.g., BBr₃ for methoxy groups)
General Procedure (to be optimized):
-
Phosphonium Salt Formation: React the protected 2,3,5-trihydroxybenzyl bromide with triphenylphosphine in a suitable solvent to form the corresponding phosphonium salt.
-
Ylide Generation: Treat the phosphonium salt with a strong base like n-butyllithium in an anhydrous solvent under an inert atmosphere to generate the phosphorus ylide.
-
Wittig Reaction: Add the protected 4-hydroxybenzaldehyde to the ylide solution and stir until the reaction is complete (monitored by TLC).
-
Work-up and Purification: Quench the reaction, extract the product, and purify by column chromatography to obtain the protected trans-stilbene derivative.
-
Deprotection: Remove the protecting groups (e.g., using BBr₃ for methoxy ethers) to yield the final product, trans-2,3',4,5'-tetrahydroxystilbene.
Protocol 3: Proposed Synthesis via Mizoroki-Heck Reaction
The Mizoroki-Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. A study attempting this reaction for a related derivative reported the formation of a 2-aryl-2,3-dihydrobenzofuran, highlighting potential challenges with intramolecular cyclization. Careful selection of substrates and reaction conditions is crucial.
Proposed Strategy:
A plausible approach involves the coupling of a protected 2,3,5-trihydroxyaryl halide with protected 4-hydroxystyrene.
Materials:
-
Protected 2,3,5-trihydroxyaryl halide (e.g., iodide or bromide)
-
Protected 4-hydroxystyrene
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Phosphine ligand (e.g., P(o-tol)₃)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., DMF)
-
Deprotection reagents
General Procedure (to be optimized):
-
Combine the protected 2,3,5-trihydroxyaryl halide, protected 4-hydroxystyrene, palladium catalyst, phosphine ligand, and base in a suitable solvent in a reaction vessel.
-
Heat the mixture under an inert atmosphere until the reaction is complete (monitored by TLC or GC-MS).
-
Cool the reaction, filter off the catalyst, and perform an aqueous work-up.
-
Extract the product, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography to obtain the protected stilbene.
-
Deprotect the hydroxyl groups to afford trans-2,3',4,5'-tetrahydroxystilbene.
Signaling Pathways and Experimental Workflows
The biological effects of trans-2,3',4,5'-tetrahydroxystilbene and its glucoside are mediated through various signaling pathways. Understanding these pathways is essential for drug development professionals.
Caption: General workflow for the synthesis of trans-2,3',4,5'-tetrahydroxystilbene.
Caption: Signaling pathways influenced by trans-2,3',4,5'-tetrahydroxystilbene and its glucoside.
Conclusion
This application note provides essential protocols and conceptual frameworks for the synthesis of trans-2,3',4,5'-tetrahydroxystilbene. While the hydrolysis of its natural glucoside offers a direct route, established synthetic methods like the Wittig and Mizoroki-Heck reactions present viable, albeit more complex, alternatives that require further optimization. The provided diagrams of the synthetic workflow and associated signaling pathways serve as valuable tools for researchers aiming to explore the therapeutic potential of this promising compound. Further research to refine the proposed synthetic routes and to fully elucidate the compound's mechanisms of action is warranted.
References
- 1. Biological Activities of 2,3,5,4′-Tetrahydroxystilbene-2-O-β-D-Glucoside in Antiaging and Antiaging-Related Disease Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Biological Effects of Tetrahydroxystilbene Glucoside: An Active Component of a Rhizome Extracted from Polygonum multiflorum | Semantic Scholar [semanticscholar.org]
- 3. Biological Effects of Tetrahydroxystilbene Glucoside: An Active Component of a Rhizome Extracted from Polygonum multiflorum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Extraction and Purification of Trans-2,3',4,5'-tetrahydroxystilbene from Polygonum multiflorum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trans-2,3',4,5'-tetrahydroxystilbene, also known as 2,3,5,4'-tetrahydroxystilbene-2-O-β-D-glucoside (TSG), is a prominent bioactive stilbene found in the roots of Polygonum multiflorum (He Shou Wu).[1][2] This compound has garnered significant research interest due to its wide range of pharmacological activities, including antioxidant, anti-inflammatory, neuroprotective, and anti-aging properties.[2][3][4] The effective extraction and purification of high-purity Trans-2,3',4,5'-tetrahydroxystilbene is a critical step for its pharmacological investigation and potential therapeutic applications.
These application notes provide a comprehensive overview of the methodologies for extracting and purifying Trans-2,3',4,5'-tetrahydroxystilbene from Polygonum multiflorum, complete with detailed experimental protocols and quantitative data summaries.
Data Presentation
Table 1: Summary of Extraction and Purification of Trans-2,3',4,5'-tetrahydroxystilbene
| Method | Key Parameters | Yield | Purity | Reference |
| Ethanol Reflux Extraction & Macroporous Resin Chromatography | 50% ethanol, reflux at 65°C for 2 hours. | Not specified | 95% | |
| High-Speed Counter-Current Chromatography (HSCCC) & Preparative HPLC | Ethyl acetate fraction of crude extract. | 20.2 mg (from a larger batch) | 95.23% | |
| HSCCC | Solvent partition followed by HSCCC. | Not specified | >97% |
Experimental Protocols
Protocol 1: Ethanol Reflux Extraction and Macroporous Resin Column Chromatography Purification
This protocol outlines a conventional method for obtaining Trans-2,3',4,5'-tetrahydroxystilbene with good purity.
1. Plant Material Preparation:
-
Obtain dried roots of Polygonum multiflorum.
-
Pulverize the dried roots into a coarse powder.
2. Extraction:
-
Immerse the powdered Polygonum multiflorum in 50% ethanol.
-
Perform reflux extraction at 65°C for 2 hours.
-
After extraction, filter the mixture to separate the extract from the plant residue.
-
Combine the filtrates and concentrate them using a rotary evaporator under vacuum to remove the ethanol.
-
Lyophilize the concentrated extract to obtain a dry powder.
3. Macroporous Resin Column Chromatography Purification:
-
Dissolve the lyophilized powder in deionized water.
-
Load the aqueous solution onto a pre-equilibrated macroporous resin column (e.g., AB-8).
-
Wash the column with deionized water to remove impurities.
-
Elute the column with a stepwise gradient of ethanol-water mixtures (e.g., 20%, 40%, 60%, 80% ethanol).
-
Collect the fractions and monitor for the presence of Trans-2,3',4,5'-tetrahydroxystilbene using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Combine the fractions containing the target compound and concentrate under vacuum.
-
Lyophilize the final product to obtain purified Trans-2,3',4,5'-tetrahydroxystilbene.
Protocol 2: High-Speed Counter-Current Chromatography (HSCCC) for High-Purity Isolation
This protocol is suitable for obtaining high-purity Trans-2,3',4,5'-tetrahydroxystilbene for analytical and pharmacological studies.
1. Crude Extract Preparation:
-
Prepare a crude extract of Polygonum multiflorum using a suitable solvent (e.g., ethanol or ethyl acetate).
-
Partition the crude extract with a series of solvents of increasing polarity to enrich the stilbene fraction. An ethyl acetate fraction is often used for further purification.
2. HSCCC System Preparation:
-
Prepare a two-phase solvent system. A common system is composed of chloroform-n-butanol-methanol-water (4:1:4:2, v/v/v/v).
-
Thoroughly mix the solvents in a separation funnel and allow the phases to separate.
-
Degas both the upper and lower phases by sonication before use.
3. HSCCC Separation:
-
Fill the HSCCC column with the stationary phase (typically the upper phase).
-
Pump the mobile phase (typically the lower phase) into the column at a specific flow rate until hydrodynamic equilibrium is reached.
-
Dissolve the enriched extract in a small volume of the biphasic solvent system.
-
Inject the sample into the HSCCC system.
-
Continuously monitor the effluent using a UV detector.
-
Collect fractions based on the chromatogram peaks.
4. Final Purification and Analysis:
-
Combine the fractions containing pure Trans-2,3',4,5'-tetrahydroxystilbene.
-
Evaporate the solvent to obtain the purified compound.
-
Determine the purity of the isolated compound using analytical HPLC. The structure can be confirmed using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Visualizations
Caption: Workflow for the extraction and purification of Trans-2,3',4,5'-tetrahydroxystilbene.
Caption: Key signaling pathways modulated by Trans-2,3',4,5'-tetrahydroxystilbene.
References
- 1. 2,3,5,4′-Tetrahydroxystilbene-2-O-β-D-glucoside (TSG) from Polygonum multiflorum Thunb.: A Systematic Review on Anti-Aging [mdpi.com]
- 2. A review on the extraction, purification, detection, and pharmacological effects of 2,3,5,4'-tetrahydroxystilbene-2-O-β-d-glucoside from Polygonum multiflorum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Review of Pharmacology, Toxicity and Pharmacokinetics of 2,3,5,4′-Tetrahydroxystilbene-2-O-β-D-Glucoside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A Review of Pharmacology, Toxicity and Pharmacokinetics of 2,3,5,4′-Tetrahydroxystilbene-2-O-β-D-Glucoside [frontiersin.org]
Application Note: HPLC Quantification of Trans-2,3',4,5'-tetrahydroxystilbene (Oxyresveratrol)
Abstract
This application note provides a detailed protocol for the quantification of trans-2,3',4,5'-tetrahydroxystilbene, a naturally occurring polyphenol also known as oxyresveratrol, using High-Performance Liquid Chromatography (HPLC) with UV detection. Oxyresveratrol is of significant interest to researchers in pharmacology and drug development due to its potent biological activities, including antioxidant and tyrosinase inhibitory effects. The methods outlined here are applicable for the analysis of oxyresveratrol in various matrices, such as plant extracts and pharmaceutical formulations.
Introduction
Trans-2,3',4,5'-tetrahydroxystilbene (oxyresveratrol) is a stilbenoid compound found in various natural sources, including Morus alba (white mulberry) and Artocarpus species. Its diverse pharmacological properties necessitate accurate and reliable quantitative methods for quality control, pharmacokinetic studies, and formulation development. HPLC is a widely used technique for this purpose due to its high resolution, sensitivity, and specificity. This document details the necessary instrumentation, reagents, and procedures for the successful quantification of oxyresveratrol.
Experimental Protocols
A general workflow for the quantification of oxyresveratrol is presented below.
Figure 1: General workflow for the HPLC quantification of oxyresveratrol.
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column is commonly used. A typical specification is 4.6 mm x 250 mm with a 5 µm particle size.
-
Reagents: HPLC-grade methanol, acetonitrile, and water. Formic acid or phosphoric acid for mobile phase modification.
-
Reference Standard: High-purity (>98%) trans-2,3',4,5'-tetrahydroxystilbene.
-
Filters: 0.22 µm or 0.45 µm syringe filters for sample and mobile phase filtration.
Preparation of Standard Solutions
-
Stock Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of oxyresveratrol reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 10 minutes to ensure complete dissolution.
-
Working Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Preparation of Sample Solutions (Example: Plant Extract)
-
Extraction: Accurately weigh 1 g of powdered plant material and place it in a flask. Add 20 mL of methanol and perform ultrasonic extraction for 30 minutes.
-
Filtration: Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
Chromatographic Conditions
The following tables summarize typical HPLC conditions used for the quantification of oxyresveratrol. Researchers should optimize these conditions based on their specific instrumentation and sample matrix.
Table 1: Summary of HPLC Chromatographic Conditions
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | C18, 4.6 x 250 mm, 5 µm | C18, 4.6 x 150 mm, 5 µm | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM KH2PO4 (pH 3.0) | Acetonitrile |
| Mobile Phase B | Acetonitrile | Methanol | Water |
| Gradient | Isocratic: 30% B | Isocratic: 40% B | Isocratic: 25% A |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | 1.0 mL/min |
| Detection (UV) | 320 nm | 325 nm | 323 nm |
| Injection Volume | 10 µL | 20 µL | 10 µL |
| Column Temp. | 30 °C | 25 °C | 35 °C |
Data Analysis and Quantification
The quantification of oxyresveratrol is based on the external standard method.
Figure 2: Logical relationship for quantitative analysis using a calibration curve.
-
Calibration Curve: Construct a calibration curve by plotting the peak area of the oxyresveratrol standard against its concentration.
-
Linearity: Determine the linearity of the method by calculating the coefficient of determination (R²) from the calibration curve. A value of R² > 0.999 is generally considered acceptable.
-
Quantification: Inject the prepared sample solution into the HPLC system. Identify the oxyresveratrol peak based on its retention time compared to the standard. Calculate the concentration of oxyresveratrol in the sample using the regression equation from the calibration curve.
Method Validation Parameters
For reliable results, the analytical method should be validated according to ICH guidelines. Key validation parameters are summarized below.
Table 2: Typical Method Validation Data for Oxyresveratrol Quantification
| Parameter | Typical Value | Description |
| Linearity (R²) | > 0.999 | Indicates a direct and proportional relationship between concentration and response. |
| Retention Time (tR) | 6 - 12 min | Varies depending on the specific method conditions. |
| Limit of Detection (LOD) | 0.05 - 0.2 µg/mL | The lowest concentration of analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | 0.15 - 0.6 µg/mL | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. |
| Precision (%RSD) | < 2% | The closeness of agreement between a series of measurements. |
| Accuracy (% Recovery) | 98 - 102% | The closeness of the measured value to the true value. |
Conclusion
The HPLC methods described in this application note provide a robust and reliable approach for the quantification of trans-2,3',4,5'-tetrahydroxystilbene (oxyresveratrol). The protocols can be adapted for various research, development, and quality control applications. Proper method validation is crucial to ensure the accuracy and precision of the obtained results.
Application Notes and Protocols for trans-2,3',4,5'-Tetrahydroxystilbene In Vitro Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trans-2,3',4,5'-tetrahydroxystilbene, a naturally occurring polyphenol, and its primary glycoside derivative, trans-2,3,5,4'-tetrahydroxystilbene-2-O-β-D-glucoside (THSG), have garnered significant interest in the scientific community for their diverse pharmacological activities.[1][2] Extensive in vitro studies have demonstrated their potential as anti-inflammatory, antioxidant, neuroprotective, and anti-cancer agents.[2][3][4] These compounds modulate a variety of cellular signaling pathways, making them promising candidates for further investigation and drug development. This document provides detailed application notes and protocols for a range of in vitro cell culture assays to evaluate the biological effects of trans-2,3',4,5'-tetrahydroxystilbene and its derivatives.
Data Summary of In Vitro Assays
The following tables summarize the quantitative data from various in vitro cell culture assays investigating the effects of trans-2,3',4,5'-tetrahydroxystilbene and its glucoside (THSG).
Table 1: Anti-Cancer Effects
| Cell Line | Compound | Assay | Concentration | Observed Effect | Reference |
| Colorectal Cancer (CRC) cells (HCT116, HT-29, DLD-1) | TG1 (a derivative) | Sulforhodamine B (SRB) assay | 0–100 μM | Inhibition of cell proliferation | |
| DLD-1 | TG1 | Annexin V-FITC/PI staining | 40 and 60 μM | Significant increase in apoptosis | |
| Triple Negative Breast Cancer (TNBC) cells | THSG | Ferroptosis assays | Not specified | Induction of ferroptosis, lipid peroxide production | |
| MCF-7 (Breast Cancer) | THSG | MTT assay | Not specified | Inhibition of cell viability, synergistic effect with Adriamycin |
Table 2: Anti-Inflammatory Effects
| Cell Line | Compound | Inducer | Assay | Concentration | Observed Effect | Reference |
| RAW 264.7 (Macrophages) | THSG | Lipopolysaccharide (LPS) | Nitric Oxide (NO) and Prostaglandin E2 (PGE2) production | Not specified | Inhibition of NO and PGE2 production. | |
| RAW 264.7 (Macrophages) | Oxyresveratrol | LPS | Nitrite accumulation, iNOS and COX-2 expression | Not specified | Inhibition of nitrite accumulation and iNOS/COX-2 expression. | |
| Human Periodontal Ligament Cells | Oxyresveratrol | LPS | NO production, MMP-2, MMP-9, TNF-α, IL-6, IL-8 expression | 10 and 20 µg/mL | Significant inhibition of NO and pro-inflammatory cytokines. | |
| Primary Rat Chondrocytes | THSG | Interleukin-1β (IL-1β) | PGE2 production, iNOS and MMP-13 expression | Not specified | Inhibition of PGE2, iNOS, and MMP-13. | |
| Human Gingival Fibroblasts | THSG | P. gingivalis LPS | TNF-α, IL-1β, IL-6 gene expression | Not specified | Decreased expression of inflammatory cytokines. |
Table 3: Neuroprotective Effects
| Cell Line | Compound | Inducer | Assay | Concentration | Observed Effect | Reference |
| HT22 (Hippocampal cells) | THSG | Glutamate | Cell viability, ROS generation, mitochondrial membrane potential | Not specified | Attenuated loss of cell viability, inhibited ROS, stabilized mitochondrial membrane. | |
| PC12 and SH-SY5Y cells | THSG | MPP+ | Cell viability, ROS generation | Not specified | Protection against MPP+-induced neurotoxicity. | |
| PC12 cells | THSG | MPP+ | Cell injury and apoptosis | 0.1, 1, 10 μM | Significant neuroprotective effects. | |
| PC12 cells | THSG | 6-hydroxydopamine | ROS and NO production, apoptosis | 10, 20, 50 μM | Inhibition of intracellular ROS and NO, decreased apoptosis. |
Experimental Protocols
Anti-Cancer Cell Viability Assay (SRB Assay)
This protocol is adapted from a study on a derivative of THSG in colorectal cancer cells.
Objective: To determine the effect of trans-2,3',4,5'-tetrahydroxystilbene on the viability of cancer cells.
Materials:
-
Colorectal cancer cell lines (e.g., HCT116, HT-29, DLD-1)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Trans-2,3',4,5'-tetrahydroxystilbene (or its derivative)
-
24-well plates
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
1% Acetic acid
-
Tris base solution (10 mM)
-
Microplate reader
Procedure:
-
Seed cells into 24-well plates at a density of 2 x 10⁴ cells per well and incubate overnight.
-
Treat the cells with varying concentrations of trans-2,3',4,5'-tetrahydroxystilbene (e.g., 0-100 μM) for 48 hours.
-
After incubation, fix the cells by adding 10% TCA and incubating at 4°C overnight.
-
Wash the plates twice with 1% acetic acid and allow them to air-dry.
-
Stain the cells with 0.4% SRB solution for 30 minutes at room temperature.
-
Wash the plates again with 1% acetic acid to remove unbound dye and air-dry.
-
Solubilize the bound dye with 10 mM Tris base solution.
-
Measure the absorbance at a suitable wavelength (e.g., 510 nm) using a microplate reader.
Anti-Inflammatory Assay in Macrophages (NO Production)
This protocol is based on studies investigating the anti-inflammatory effects of THSG and oxyresveratrol in RAW 264.7 macrophages.
Objective: To measure the inhibitory effect of trans-2,3',4,5'-tetrahydroxystilbene on lipopolysaccharide (LPS)-induced nitric oxide (NO) production.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete growth medium
-
Trans-2,3',4,5'-tetrahydroxystilbene
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
96-well plates
-
Sodium nitrite standard solution
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of trans-2,3',4,5'-tetrahydroxystilbene for a specified time (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control group without LPS and a positive control group with LPS only.
-
After incubation, collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess Reagent A, and then add 50 µL of Griess Reagent B.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
Neuroprotection Assay in HT22 Cells
This protocol is based on a study of THSG's neuroprotective effects against glutamate-induced oxidative toxicity.
Objective: To assess the protective effect of trans-2,3',4,5'-tetrahydroxystilbene against glutamate-induced cell death in hippocampal neurons.
Materials:
-
HT22 hippocampal cell line
-
Complete growth medium
-
Trans-2,3',4,5'-tetrahydroxystilbene
-
Glutamate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
Procedure:
-
Seed HT22 cells in a 96-well plate.
-
Pre-treat the cells with different concentrations of trans-2,3',4,5'-tetrahydroxystilbene for a designated period.
-
Induce oxidative stress by exposing the cells to glutamate (e.g., 5 mM) for 24 hours.
-
After exposure, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm.
-
Cell viability is expressed as a percentage of the untreated control.
Signaling Pathways and Experimental Workflows
Signaling Pathway of THSG in Anti-Inflammatory Response
Caption: THSG inhibits LPS-induced inflammatory response by blocking NF-κB activation.
Experimental Workflow for Cell Viability Assay
References
- 1. mdpi.com [mdpi.com]
- 2. Biological Activities of 2,3,5,4′-Tetrahydroxystilbene-2-O-β-D-Glucoside in Antiaging and Antiaging-Related Disease Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A Review of Pharmacology, Toxicity and Pharmacokinetics of 2,3,5,4′-Tetrahydroxystilbene-2-O-β-D-Glucoside [frontiersin.org]
- 4. A Review of Pharmacology, Toxicity and Pharmacokinetics of 2,3,5,4′-Tetrahydroxystilbene-2-O-β-D-Glucoside - PMC [pmc.ncbi.nlm.nih.gov]
Animal Models for Studying Trans-2,3',4,5'-tetrahydroxystilbene (Oxyresveratrol) Effects: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trans-2,3',4,5'-tetrahydroxystilbene, commonly known as Oxyresveratrol, is a natural stilbenoid found in various plants, including Artocarpus lakoocha and Morus alba (mulberry).[1][2] It has garnered significant scientific interest due to its diverse pharmacological activities, including potent antioxidant, anti-inflammatory, neuroprotective, cardioprotective, and skin-whitening properties.[1][3][4] However, its therapeutic development is challenged by low water solubility and poor oral bioavailability. This document provides detailed application notes and protocols for utilizing various animal models to study the multifaceted effects of Oxyresveratrol, aiding researchers in designing robust preclinical studies.
I. Neuroprotective Effects
Oxyresveratrol has demonstrated significant potential in mitigating neuroinflammation and cognitive deficits in various animal models. It is known to cross the blood-brain barrier and exert its neuroprotective effects through multiple mechanisms, including the modulation of inflammatory pathways and signaling cascades like PI3K-Akt.
Data Presentation: Neuroprotective Effects of Oxyresveratrol
| Animal Model | Inducing Agent | Oxyresveratrol Dosage | Administration Route | Key Findings | Reference |
| Mice | Lipopolysaccharide (LPS) | 50, 100 mg/kg | Oral | Reversed cognitive impairments, reduced neuronal apoptosis, and inhibited oxidative stress and inflammatory factors in the brain. | |
| Rats | - | 100 mg/kg | Oral Gavage | Widely distributed to most internal organs, including neuronal tissue. Co-administration with piperine (10 mg/kg) increased oral bioavailability approximately 2-fold. | |
| Rats | Spinal Cord Injury (SCI) | 20 mg/kg | - | Abrogated inflammation and oxidative stress, suppressed GM-CSF, iNOS, and COX-2 protein expression, and increased Nrf2 protein expression. |
Experimental Protocols
1. LPS-Induced Neuroinflammation and Cognitive Impairment in Mice
-
Objective: To evaluate the efficacy of Oxyresveratrol in ameliorating neuroinflammation and cognitive deficits.
-
Animal Model: Male C57BL/6 mice.
-
Induction of Neuroinflammation: Intraperitoneal (i.p.) injection of Lipopolysaccharide (LPS) from E. coli.
-
Treatment Protocol:
-
Administer Oxyresveratrol (50 or 100 mg/kg, suspended in a suitable vehicle like 0.5% carboxymethylcellulose) orally once daily for a predefined period (e.g., 7 days) prior to and following LPS administration.
-
A control group should receive the vehicle alone. A positive control group could receive a known anti-inflammatory agent like resveratrol.
-
-
Behavioral Assessment:
-
Morris Water Maze: To assess spatial learning and memory.
-
Novel Object Recognition Test: To evaluate episodic-like memory.
-
-
Biochemical and Histological Analysis:
-
ELISA: Measure levels of reactive oxygen species (ROS) and superoxide dismutase (SOD) in brain tissue homogenates to assess oxidative stress.
-
Immunofluorescence/Immunohistochemistry: Stain brain sections (hippocampus) for markers of apoptosis (e.g., TUNEL) and microglial activation (e.g., Iba1).
-
Western Blot: Analyze the expression of inflammatory proteins (e.g., TNF-α, IL-1β, iNOS, COX-2) and signaling molecules (e.g., phosphorylated Akt, NF-κB) in brain tissue lysates.
-
Signaling Pathway Visualization
Caption: Oxyresveratrol inhibits LPS-induced neuroinflammation via the PI3K/Akt/NF-κB pathway.
II. Anti-inflammatory Effects
Oxyresveratrol exhibits potent anti-inflammatory properties by inhibiting key inflammatory mediators and signaling pathways, such as NF-κB and COX-2.
Data Presentation: Anti-inflammatory Effects of Oxyresveratrol
| Animal Model | Inducing Agent | Oxyresveratrol Dosage | Administration Route | Key Findings | Reference |
| Rats | Carrageenan | Not specified | - | Significantly reduced paw edema. | |
| Rats | Spinal Cord Injury | 20 mg/kg | - | Suppressed iNOS and COX-2 protein expression. |
Experimental Protocols
1. Carrageenan-Induced Paw Edema in Rats
-
Objective: To assess the acute anti-inflammatory activity of Oxyresveratrol.
-
Animal Model: Male Wistar or Sprague-Dawley rats.
-
Induction of Inflammation: Subplantar injection of 1% carrageenan solution into the right hind paw.
-
Treatment Protocol:
-
Administer Oxyresveratrol (various doses) orally or intraperitoneally 1 hour before carrageenan injection.
-
A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
-
Assessment:
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Calculate the percentage inhibition of edema for each group compared to the control group.
-
-
Mechanism of Action Studies:
-
At the end of the experiment, euthanize the animals and collect the paw tissue.
-
Analyze the tissue for levels of pro-inflammatory cytokines (TNF-α, IL-1β), and the expression of iNOS and COX-2 via ELISA, qPCR, or Western blot.
-
Experimental Workflow
Caption: Workflow for the carrageenan-induced paw edema model.
III. Cardioprotective Effects
Oxyresveratrol has shown promise in protecting the heart from ischemic injury, likely through its antioxidant and anti-inflammatory activities.
Data Presentation: Cardioprotective Effects of Oxyresveratrol
| Animal Model | Inducing Agent | Oxyresveratrol Dosage | Administration Route | Key Findings | Reference |
| Rats | Isoproterenol (ISO) | 20 mg/kg | - | Significantly reduced myocardial damage, decreased MDA levels, and increased SOD and GSH levels. Suppressed levels of cardiac enzymes TnI and CK-MB. |
Experimental Protocols
1. Isoproterenol-Induced Myocardial Infarction in Rats
-
Objective: To investigate the cardioprotective effects of Oxyresveratrol against chemically-induced myocardial infarction.
-
Animal Model: Male Wistar rats.
-
Induction of Myocardial Infarction: Subcutaneous injection of isoproterenol (ISO) on two consecutive days.
-
Treatment Protocol:
-
Pre-treat rats with Oxyresveratrol (e.g., 20 mg/kg) orally for a specified period (e.g., 14 days) before ISO administration.
-
A control group receives the vehicle, and an ISO-only group serves as the disease model.
-
-
Assessment:
-
Biochemical Analysis: Collect blood samples to measure cardiac injury markers such as Troponin I (TnI) and the MB isoenzyme of creatine kinase (CK-MB).
-
Oxidative Stress Markers: Analyze heart tissue homogenates for malondialdehyde (MDA), superoxide dismutase (SOD), and glutathione (GSH) levels.
-
Histopathological Examination: Perfuse and fix the hearts for histological staining (e.g., H&E, Masson's trichrome) to assess myocardial necrosis, edema, and inflammatory cell infiltration.
-
IV. Skin Whitening and Anti-Melanogenesis Effects
Oxyresveratrol is a potent inhibitor of tyrosinase, the key enzyme in melanin synthesis, making it a compound of interest for skin lightening applications.
Data Presentation: Anti-Melanogenesis Effects of Oxyresveratrol
| Animal Model | Method | Oxyresveratrol Treatment | Key Findings | Reference |
| Brown Guinea Pigs | UVB-induced hyperpigmentation | Topical application of an extract containing Oxyresveratrol | Attenuated UVB-induced skin pigmentation. | |
| Zebrafish Embryos | - | - | Suppressed melanogenesis. | |
| C. elegans | - | - | Reduced melanin production. |
Experimental Protocols
1. UVB-Induced Hyperpigmentation in Brown Guinea Pigs
-
Objective: To evaluate the skin depigmenting efficacy of topically applied Oxyresveratrol.
-
Animal Model: Brown guinea pigs.
-
Induction of Hyperpigmentation: Expose a shaved area on the dorsal skin to UVB radiation to induce hyperpigmentation.
-
Treatment Protocol:
-
Prepare a topical formulation containing Oxyresveratrol (e.g., 0.10% in a lotion base).
-
Apply the formulation to the UVB-exposed skin areas twice daily for several weeks (e.g., 4 weeks).
-
A control area should be treated with the vehicle base alone.
-
-
Assessment:
-
Colorimetric Measurement: Use a chromameter to measure the skin color (L* value, representing lightness) at regular intervals.
-
Melanin Content Analysis: At the end of the study, collect skin biopsies from the treated and control areas. Determine the melanin content using spectrophotometric methods after solubilizing the melanin.
-
Histology: Perform Fontana-Masson staining on skin sections to visualize melanin distribution in the epidermis.
-
Logical Relationship Diagram
Caption: Oxyresveratrol inhibits melanogenesis by targeting the tyrosinase enzyme.
Conclusion
The animal models and protocols detailed in this document provide a robust framework for investigating the therapeutic potential of Trans-2,3',4,5'-tetrahydroxystilbene (Oxyresveratrol). These models cover a range of pharmacological effects, from neuroprotection and anti-inflammation to cardioprotection and skin whitening. Adherence to detailed experimental designs and the use of quantitative, multi-faceted assessment methods will be crucial for advancing Oxyresveratrol from preclinical research to potential clinical applications. Researchers should also consider the compound's pharmacokinetic properties and may need to explore advanced delivery systems to enhance its bioavailability in vivo.
References
- 1. Oxyresveratrol: Sources, Productions, Biological Activities, Pharmacokinetics, and Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protective Effects of Oxyresveratrol in Isoproterenol-Induced Myocardial Infarction in Rats: A Stereological Study* - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In-vitro and in-vivo anti-inflammatory effect of oxyresveratrol from Morus alba L - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Spectroscopic Analysis of Trans-2,3',4,5'-tetrahydroxystilbene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trans-2,3',4,5'-tetrahydroxystilbene, a significant polyphenolic compound, is the aglycone of 2,3,5,4'-tetrahydroxystilbene-2-O-β-D-glucoside (THSG), a primary bioactive component isolated from Polygonum multiflorum.[1] This compound, also referred to as TG1 in some literature, has garnered interest for its potential therapeutic properties, including its role in inducing apoptosis, autophagy, and ferroptosis in cancer cells.[1] Accurate and comprehensive spectroscopic analysis is paramount for its identification, characterization, and quantification in various research and development settings.
These application notes provide a detailed overview of the spectroscopic properties of Trans-2,3',4,5'-tetrahydroxystilbene and standardized protocols for its analysis using UV-Vis Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for Trans-2,3',4,5'-tetrahydroxystilbene. It is important to note that while the structure has been confirmed by NMR, detailed published spectra are not widely available.[1] The data presented is a combination of information derived from the mass spectrometry of its derivatives and typical values for similar stilbene structures.
Table 1: Mass Spectrometry Data
| Ion/Fragment | m/z Ratio | Description |
| [M-H]⁻ | ~243.0659 | Deprotonated molecular ion, a key identifier for the aglycone. |
Table 2: Predicted Spectroscopic Data
| Spectroscopic Technique | Key Features |
| UV-Vis Spectroscopy | Expected λmax around 300-330 nm, characteristic of the trans-stilbene chromophore. |
| Infrared (IR) Spectroscopy | Broad O-H stretching band (~3200-3600 cm⁻¹), C=C stretching of the aromatic rings (~1600-1450 cm⁻¹), and C-O stretching (~1200-1000 cm⁻¹). |
| ¹H NMR Spectroscopy | Signals in the aromatic region (δ 6.0-8.0 ppm) and for the vinyl protons (δ 6.5-7.5 ppm). The chemical shifts will be influenced by the position of the hydroxyl groups. |
| ¹³C NMR Spectroscopy | Signals for the aromatic and vinyl carbons, with chemical shifts indicative of hydroxyl substitution. |
Experimental Protocols
Protocol 1: Synthesis of Trans-2,3',4,5'-tetrahydroxystilbene from THSG
This protocol is adapted from a method described for the production of TG1.[1]
Materials:
-
2,3,5,4'-tetrahydroxystilbene-2-O-β-D-glucoside (THSG)
-
Ethanol (EtOH)
-
1.0 N Hydrochloric acid (HCl)
-
Diethyl ether
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Silica gel for column chromatography
-
Chloroform (CHCl₃)
Procedure:
-
Dissolve THSG (e.g., 2.06 g, 5.62 mmol) in a mixture of EtOH (50 mL) and 1.0 N HCl (70 mL).
-
Reflux the solution for 14 hours.
-
After cooling, extract the mixture with diethyl ether.
-
Dry the organic layer, concentrate it, and purify the residue by column chromatography on silica gel using a DCM/MeOH gradient (e.g., 16/1).
-
Further recrystallize the obtained solid from CHCl₃ to yield Trans-2,3',4,5'-tetrahydroxystilbene as a brown-green powder.
Experimental Workflow for Synthesis and Purification
Caption: Workflow for the synthesis of Trans-2,3',4,5'-tetrahydroxystilbene.
Protocol 2: UV-Vis Spectroscopic Analysis
This is a general protocol for the analysis of polyphenolic compounds.[2]
Materials:
-
Trans-2,3',4,5'-tetrahydroxystilbene sample
-
Methanol or Ethanol (spectroscopic grade)
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
Procedure:
-
Sample Preparation: Prepare a stock solution of the compound in methanol or ethanol. Dilute the stock solution to a concentration that gives an absorbance reading in the range of 0.2-0.8 AU.
-
Blank Measurement: Fill a quartz cuvette with the solvent (methanol or ethanol) and use it as a blank to zero the spectrophotometer.
-
Sample Measurement: Record the UV-Vis spectrum of the sample solution from 200 to 400 nm.
-
Data Analysis: Determine the wavelength of maximum absorbance (λmax).
Protocol 3: NMR Spectroscopic Analysis
This protocol is a standard procedure for small molecule NMR analysis.
Materials:
-
Trans-2,3',4,5'-tetrahydroxystilbene sample (5-10 mg for ¹H, 20-50 mg for ¹³C)
-
Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄)
-
NMR tube (5 mm diameter)
-
NMR spectrometer
Procedure:
-
Sample Preparation: Dissolve the sample in the deuterated solvent in a clean, dry vial. Filter the solution through a small plug of glass wool into the NMR tube to remove any particulate matter.
-
Instrument Setup: Place the NMR tube in the spectrometer and lock onto the deuterium signal of the solvent. Shim the magnetic field to achieve optimal resolution.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Standard experiments like COSY, HSQC, and HMBC can be performed for full structural elucidation.
-
Data Processing: Process the acquired data (Fourier transform, phase correction, and baseline correction) and analyze the chemical shifts, coupling constants, and integration values.
Protocol 4: Mass Spectrometric Analysis
This is a general protocol for the analysis of natural products by mass spectrometry.
Materials:
-
Trans-2,3',4,5'-tetrahydroxystilbene sample
-
Methanol or acetonitrile (LC-MS grade)
-
Formic acid (optional, for enhancing ionization)
-
LC-MS system (e.g., with ESI or APCI source)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample in the mobile phase solvent (e.g., methanol or acetonitrile, with or without a small percentage of formic acid).
-
Infusion or LC-MS: The sample can be directly infused into the mass spectrometer or injected into an HPLC system coupled to the mass spectrometer for separation prior to analysis.
-
Data Acquisition: Acquire mass spectra in both positive and negative ion modes. Perform tandem MS (MS/MS) on the molecular ion to obtain fragmentation patterns.
-
Data Analysis: Identify the molecular ion and characteristic fragment ions. The fragment at approximately m/z 243.0659 in negative ion mode is indicative of the deprotonated Trans-2,3',4,5'-tetrahydroxystilbene.
Signaling Pathways
Trans-2,3',4,5'-tetrahydroxystilbene (TG1) has been shown to exert anti-cancer effects in colorectal cancer cells by inducing ferroptosis, apoptosis, and autophagy. This activity is associated with the MYC pathway and the regulation of ferroptosis-related genes.
Signaling Pathway of Trans-2,3',4,5'-tetrahydroxystilbene in Colorectal Cancer Cells
Caption: TG1 induces cancer cell death via multiple pathways.
Conclusion
The spectroscopic analysis of Trans-2,3',4,5'-tetrahydroxystilbene is essential for its continued investigation as a potential therapeutic agent. The protocols and data presented in these application notes provide a framework for researchers to confidently identify and characterize this compound. Further studies are warranted to fully elucidate its spectroscopic properties and biological mechanisms of action.
References
Application Notes: Trans-2,3',4,5'-tetrahydroxystilbene for Inducing Ferroptosis in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ferroptosis is a regulated form of cell death characterized by iron-dependent accumulation of lipid peroxides.[1] Unlike apoptosis or necrosis, it presents a unique mechanism that can be exploited for cancer therapy, especially in treatment-resistant cancers.[2] Trans-2,3',4,5'-tetrahydroxystilbene (also referred to as TG1), a derivative of the natural compound Trans-2,3,5,4'-tetrahydroxystilbene-2-O-β-D-glucoside (TSG or THSG) found in Polygonum multiflorum, has emerged as a potent inducer of ferroptosis in various cancer cell lines.[3][4][5] These notes provide a comprehensive overview of its mechanism, quantitative effects, and detailed protocols for its application in a research setting.
Mechanism of Action
Trans-2,3',4,5'-tetrahydroxystilbene and its glucoside precursor induce ferroptosis through a multi-faceted mechanism primarily centered on disrupting cellular redox homeostasis. The core mechanism involves the inhibition of key antioxidant systems, leading to an overwhelming accumulation of lipid-based reactive oxygen species (ROS).
Key molecular events include:
-
Inhibition of System Xc⁻/GPX4 Axis: The compound has been shown to downregulate the expression of Glutathione Peroxidase 4 (GPX4) and xCT (a subunit of the System Xc⁻ amino acid antiporter). GPX4 is a crucial enzyme that neutralizes lipid peroxides, and its inhibition is a hallmark of ferroptosis.
-
Induction of Oxidative Stress: Treatment triggers a significant, dose-dependent increase in intracellular ROS and lipid peroxides, such as 4-hydroxynonenal (4-HNE).
-
Involvement of MYC and NCAPD3 Pathways: In colorectal cancer, the compound's cytotoxic effects are associated with the MYC pathway. In breast cancer cells, its activity has been linked to the Non-SMC Condensin II Complex Subunit D3 (NCAPD3).
-
Iron Accumulation: The process is iron-dependent, as the cytotoxic effects can be reversed by iron chelators like deferoxamine.
The culmination of these events is catastrophic lipid peroxidation, membrane damage, and ultimately, cell death.
Caption: Signaling pathway of ferroptosis induction by Trans-2,3',4,5'-tetrahydroxystilbene.
Data Presentation
The efficacy of trans-2,3',4,5'-tetrahydroxystilbene (TG1) and its glucoside (TSG) has been quantified in several cancer cell lines.
Table 1: In Vitro Cytotoxicity of Trans-2,3',4,5'-tetrahydroxystilbene (TG1) in Colorectal Cancer (CRC) Cells
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| DLD-1 | Colorectal Cancer | 40 | |
| HT-29 | Colorectal Cancer | 45 |
| HCT116 | Colorectal Cancer | 80 | |
Table 2: Dose-Dependent Induction of Ferroptosis Markers by TSG in Triple-Negative Breast Cancer (TNBC) Cells
| Cell Line | Compound Conc. (µmol/L) | Relative Lipid Peroxidation (%) | Relative ROS Level (%) | Reference |
|---|---|---|---|---|
| MDA-MB-231 | 0 (Control) | 100.00 ± 9.33 | - | |
| 5 | 132.94 ± 6.79 | - | ||
| 10 | 190.35 ± 31.53 | - | ||
| 20 | 257.07 ± 26.74 | - | ||
| MDA-MB-436 | 0 (Control) | 100.00 ± 6.53 | 100.00 ± 7.61 | |
| 5 | 125.50 ± 7.78 | 123.54 ± 6.75 | ||
| 10 | 162.77 ± 21.38 | 252.15 ± 22.05 | ||
| 20 | 213.73 ± 30.43 | 313.13 ± 2.91 | ||
| MDA-MB-453 | 0 (Control) | 100.00 ± 9.12 | 100.00 ± 9.14 | |
| 5 | 122.94 ± 3.21 | 131.34 ± 14.45 | ||
| 10 | 179.78 ± 17.57 | 266.05 ± 42.96 |
| | 20 | 260.37 ± 23.52 | 334.31 ± 6.27 | |
Experimental Protocols
The following are detailed protocols for key experiments to assess the ferroptosis-inducing activity of trans-2,3',4,5'-tetrahydroxystilbene.
Caption: A generalized workflow for studying the effects of the compound on cancer cells.
Protocol 1: Cell Viability Assay (Sulforhodamine B - SRB)
This protocol is adapted from methods used to determine the IC50 of TG1 in colorectal cancer cells.
Materials:
-
96-well cell culture plates
-
Cancer cell lines (e.g., HCT116, HT-29)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Trans-2,3',4,5'-tetrahydroxystilbene (TG1) stock solution (in DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris-base solution, 10 mM, pH 10.5
-
Plate reader (510 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of TG1 (e.g., 0 to 100 µM). Include a DMSO-only vehicle control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Cell Fixation: Gently remove the medium and add 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour to fix the cells.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 50 µL of 0.4% SRB solution to each well and stain for 15-30 minutes at room temperature.
-
Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye. Allow plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.
-
Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell survival relative to the vehicle control and determine the IC50 value using appropriate software.
Protocol 2: Measurement of Intracellular ROS
This protocol is based on the methodology used to measure ROS accumulation in TNBC cells.
Materials:
-
6-well cell culture plates
-
Cancer cell lines (e.g., MDA-MB-231)
-
Complete culture medium
-
Trans-2,3',4,5'-tetrahydroxystilbene (or its glucoside, TSG)
-
2',7'-dichlorofluorescin diacetate (DCFH-DA) probe
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with the desired concentrations of the compound (e.g., 5, 10, 20 µM) for 24 hours.
-
Probe Loading: Remove the treatment medium and wash the cells twice with PBS.
-
Staining: Add serum-free medium containing 10 µM DCFH-DA to each well. Incubate for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells three times with PBS to remove excess probe.
-
Cell Harvesting (for Flow Cytometry): Trypsinize the cells, collect them by centrifugation, and resuspend them in PBS.
-
Analysis: Immediately analyze the fluorescence intensity using a flow cytometer (Excitation/Emission: ~488/525 nm). Alternatively, visualize and quantify fluorescence using a fluorescence microscope.
-
Data Normalization: Express the results as a percentage of the fluorescence intensity of the control (untreated) cells.
Protocol 3: Measurement of Lipid Peroxidation
This protocol is based on methods for detecting lipid peroxidation, a key feature of ferroptosis.
Materials:
-
6-well cell culture plates or chamber slides
-
Cancer cell lines
-
Trans-2,3',4,5'-tetrahydroxystilbene (or TSG)
-
C11-BODIPY 581/591 probe (Image-iT™ Lipid Peroxidation Kit or similar)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with the compound as described in Protocol 2.
-
Probe Loading: After treatment, remove the medium, wash with PBS, and incubate the cells with 10 µM C11-BODIPY 581/591 in serum-free medium for 30 minutes at 37°C.
-
Washing: Wash the cells twice with PBS.
-
Analysis:
-
Microscopy: Immediately visualize the cells. In the absence of lipid peroxidation, the probe fluoresces red. Upon oxidation, its fluorescence shifts to green. Capture images using appropriate filter sets.
-
Flow Cytometry: Harvest the cells as described in Protocol 2. Analyze the shift in fluorescence from red to green channels.
-
-
Quantification: Quantify the ratio of green to red fluorescence intensity. Express the results as a fold change or percentage relative to the control group.
Protocol 4: Western Blot Analysis of Ferroptosis-Related Proteins
This protocol allows for the detection of changes in the expression of key ferroptosis regulatory proteins.
Materials:
-
6-well or 10 cm cell culture dishes
-
Cancer cell lines
-
Trans-2,3',4,5'-tetrahydroxystilbene
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-GPX4, anti-xCT/SLC7A11, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with the compound for the desired time (e.g., 24-48 hours), wash cells with ice-cold PBS and lyse them with RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., GPX4, xCT) overnight at 4°C, according to the manufacturer's recommended dilution. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using software like ImageJ and normalize the expression of target proteins to the loading control.
References
- 1. The mechanism of ferroptosis and its related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bioengineer.org [bioengineer.org]
- 3. Polygonum multiflorum Stilbene Glycoside Oligomers induce the ferroptosis of triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. hub.tmu.edu.tw [hub.tmu.edu.tw]
Application Notes and Protocols: Trans-2,3',4,5'-tetrahydroxystilbene as a Potential Anticancer Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trans-2,3',4,5'-tetrahydroxystilbene, also known as Oxyresveratrol (OXY), is a natural stilbenoid and an analog of resveratrol.[1][2] It is found in various plants, including Artocarpus lakoocha and Morus alba (white mulberry).[1][3] Emerging research has highlighted its potential as a potent anticancer agent, exhibiting cytotoxic effects against a range of cancer cell lines.[1] This document provides a comprehensive overview of the anticancer properties of trans-2,3',4,5'-tetrahydroxystilbene, including its mechanisms of action, quantitative data from in vitro studies, and detailed protocols for key experimental procedures.
Mechanisms of Anticancer Activity
Trans-2,3',4,5'-tetrahydroxystilbene exerts its anticancer effects through multiple mechanisms, primarily by inducing apoptosis, promoting cell cycle arrest, and modulating critical signaling pathways involved in cancer cell proliferation and survival.
Induction of Apoptosis
Oxyresveratrol has been shown to induce apoptosis in various cancer cell lines. The apoptotic process is initiated through both intrinsic and extrinsic pathways. Key events include the loss of mitochondrial membrane potential, the release of cytochrome c, and the activation of caspases, particularly caspase-3 and caspase-9. Furthermore, oxyresveratrol influences the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio, which promotes apoptosis. In some cancer cells, such as osteosarcoma Saos-2 cells, oxyresveratrol treatment leads to increased expression of cleaved caspase-9 and cleaved caspase-3 in a concentration-dependent manner.
Cell Cycle Arrest
This compound can inhibit cancer cell proliferation by arresting the cell cycle at various phases. Studies have demonstrated that oxyresveratrol can induce cell cycle arrest at the G0/G1 and S phases in a dose-dependent manner in MCF-7 breast cancer cells. This arrest is often associated with the modulation of cyclins and cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression.
Modulation of Signaling Pathways
The anticancer activity of trans-2,3',4,5'-tetrahydroxystilbene is closely linked to its ability to modulate key signaling pathways that are often dysregulated in cancer.
-
PI3K/AKT Pathway: Oxyresveratrol has been shown to suppress the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) signaling pathway. This pathway is crucial for cell proliferation, growth, and survival. By inhibiting the phosphorylation of AKT, oxyresveratrol can downregulate downstream targets like mTOR and GSK-3β, leading to decreased cell viability and proliferation in cancer cells such as those of cervical and ovarian cancer.
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, which includes ERK1/2, JNK, and p38, is another target of oxyresveratrol. While its effect on the MAPK pathway can be cell-type dependent, some studies have shown that it can suppress the activation of ERK1/2.
-
STAT3 Pathway: In osteosarcoma cells, oxyresveratrol has been found to inhibit the phosphorylation of STAT3, a key transcription factor involved in tumor cell viability and survival.
-
Ferroptosis Induction: Recent studies have revealed a novel mechanism of action for oxyresveratrol: the induction of ferroptosis, an iron-dependent form of programmed cell death. In breast cancer cells, oxyresveratrol was shown to increase intracellular ferrous ion levels, reactive oxygen species, and lipid peroxidation, while decreasing the expression of glutathione peroxidase 4 (GPX4), a key regulator of ferroptosis. This effect is mediated through the suppression of the EGFR/PI3K/AKT/GPX4 signaling axis.
Data Presentation
The following tables summarize the quantitative data on the anticancer effects of trans-2,3',4,5'-tetrahydroxystilbene from various in vitro studies.
Table 1: Cytotoxicity of Trans-2,3',4,5'-tetrahydroxystilbene in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (µM) | Exposure Time (h) | Reference |
| MDA-MB-231 | Breast Cancer | CCK-8 | 104.8 | Not Specified | |
| BT-549 | Breast Cancer | CCK-8 | 150.2 | Not Specified | |
| 4T1 | Breast Cancer | CCK-8 | 143.6 | Not Specified | |
| MCF-7 | Breast Cancer | MTT | ~50 | 24 | |
| MDA-MB-231 | Breast Cancer | MTT | ~50 | 24 | |
| Saos-2 | Osteosarcoma | CCK-8 | Not Specified (Concentration-dependent inhibition from 5-45 µM) | 24 |
Table 2: Effects of Trans-2,3',4,5'-tetrahydroxystilbene on Apoptosis and Mitochondrial Membrane Potential
| Cell Line | Cancer Type | Concentration (µM) | Effect | Measurement | Reference |
| MCF-7 | Breast Cancer | 25 | 4.15 ± 0.08% loss of mitochondrial membrane potential | Fluorometric Assay | |
| MCF-7 | Breast Cancer | 50 | 4.77 ± 2.56% loss of mitochondrial membrane potential | Fluorometric Assay | |
| MCF-7 | Breast Cancer | 100 | 11.47 ± 2.75% loss of mitochondrial membrane potential | Fluorometric Assay | |
| Saos-2 | Osteosarcoma | 5, 15, 45 | Concentration-dependent increase in apoptosis | Annexin V-FITC/PI Staining | |
| Saos-2 | Osteosarcoma | 5, 15, 45 | Concentration-dependent reduction of mitochondrial membrane potential | JC-1 Staining | |
| MCF-7 | Breast Cancer | IC50 | 84.59-fold increase in Annexin V-positive cells | Annexin V-FITC/PI Staining |
Mandatory Visualizations
Signaling Pathways
References
- 1. Frontiers | Oxyresveratrol Modulates Genes Associated with Apoptosis, Cell Cycle Control and DNA Repair in MCF-7 Cells [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Oxyresveratrol induces apoptosis and inhibits cell viability via inhibition of the STAT3 signaling pathway in Saos-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Trans-2,3',4,5'-tetrahydroxystilbene
Introduction
Trans-2,3',4,5'-tetrahydroxystilbene, also known as Oxyresveratrol, is a natural polyphenolic compound found in various plants, including Morus alba (white mulberry). It is a structural analog of resveratrol and has garnered significant interest within the research community for its diverse pharmacological activities. These include potent antioxidant, anti-inflammatory, neuroprotective, and cardioprotective effects. However, a significant challenge in the preclinical development of Trans-2,3',4,5'-tetrahydroxystilbene is its low aqueous solubility, which can lead to poor bioavailability and limit its therapeutic efficacy in in vivo models.
These application notes provide detailed protocols for the formulation of Trans-2,3',4,5'-tetrahydroxystilbene for various routes of administration in animal studies. The methodologies aim to enhance the solubility and bioavailability of the compound, ensuring reliable and reproducible results for in vivo efficacy and pharmacokinetic evaluations.
Physicochemical Properties and Solubility
Trans-2,3',4,5'-tetrahydroxystilbene is a crystalline solid that is sparingly soluble in water but soluble in organic solvents such as ethanol, methanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF)[1]. Enhancing its aqueous solubility is a critical first step for most in vivo applications, particularly for parenteral routes of administration.
Table 1: Solubility Enhancement of Trans-2,3',4,5'-tetrahydroxystilbene
| Formulation Approach | Excipients/System | Achieved Solubility/Enhancement | Reference |
| Inclusion Complexation | β-cyclodextrin (βCD) | - | [2] |
| Dimethyl-β-cyclodextrin (DMβCD) | - | [2] | |
| Hydroxypropyl-β-cyclodextrin (HPβCD) | - | [2] | |
| Sulfobutylether-β-cyclodextrin (SBEβCD) | 25-fold increase | [2] | |
| Simple Solvents | Water | Poor | |
| Ethanol | Soluble | ||
| DMSO | Soluble | ||
| DMF | Soluble |
Pharmacokinetic Profile
Understanding the pharmacokinetic parameters of Trans-2,3',4,5'-tetrahydroxystilbene is crucial for designing in vivo studies with appropriate dosing regimens. The compound is known to undergo extensive metabolism and rapid elimination.
Table 2: Pharmacokinetic Parameters of Trans-2,3',4,5'-tetrahydroxystilbene in Rats
| Administration Route | Dose | Cmax (µg/L) | Tmax (h) | AUC0–t (µg·h/L) | AUC0–inf (µg·h/L) | T1/2 (h) | Reference |
| Intravenous | 10 mg/kg | - | - | - | - | - | |
| Oral Gavage | 100 mg/kg | ~1500 (with piperine) | 1-2 | - | - | - |
Experimental Protocols
Protocol 1: Formulation for Oral Gavage (Suspension)
This protocol describes the preparation of a simple suspension of Trans-2,3',4,5'-tetrahydroxystilbene for oral administration in rodents. This method is suitable for initial efficacy studies where achieving a true solution is not mandatory.
Materials:
-
Trans-2,3',4,5'-tetrahydroxystilbene powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Vehicle Preparation:
-
For a commonly used vehicle, prepare a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
For sensitive animal models, a lower DMSO concentration is recommended: 2% DMSO, 40% PEG300, 5% Tween-80, and 53% saline.
-
In a sterile tube, add the components in the specified order and vortex thoroughly to ensure a homogenous mixture.
-
-
Drug Suspension:
-
Weigh the required amount of Trans-2,3',4,5'-tetrahydroxystilbene powder based on the desired final concentration and dosing volume.
-
In a separate sterile tube, add the weighed powder.
-
Add a small amount of the prepared vehicle to the powder and vortex to create a paste. This helps in wetting the powder and preventing clumping.
-
Gradually add the remaining vehicle to the paste while continuously vortexing until the desired final volume is reached.
-
If necessary, sonicate the suspension for 5-10 minutes to ensure a fine and uniform dispersion.
-
-
Administration:
-
Administer the suspension to the animals via oral gavage using an appropriately sized gavage needle. The recommended volume for mice is up to 10 ml/kg.
-
Ensure the suspension is well-mixed by vortexing immediately before each administration to maintain homogeneity.
-
Protocol 2: Formulation for Intraperitoneal (IP) Injection
For intraperitoneal administration, a clear solution is preferable to avoid irritation and ensure consistent absorption. This protocol utilizes a co-solvent system to dissolve Trans-2,3',4,5'-tetrahydroxystilbene.
Materials:
-
Trans-2,3',4,5'-tetrahydroxystilbene powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile, pyrogen-free vials
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Solubilization:
-
A suggested vehicle composition is 10% DMSO, 40% PEG400, 5% Tween-80, and 45% saline.
-
Weigh the required amount of Trans-2,3',4,5'-tetrahydroxystilbene.
-
In a sterile vial, dissolve the compound in DMSO first.
-
Sequentially add PEG400 and Tween-80, ensuring each component is fully dissolved before adding the next.
-
Finally, add the saline to reach the final volume and concentration.
-
-
Sterilization:
-
Sterilize the final solution by filtering it through a 0.22 µm sterile syringe filter into a new sterile vial.
-
-
Administration:
-
Administer the solution via intraperitoneal injection into the lower right quadrant of the abdomen at a 30-40° angle.
-
The maximum recommended injection volume for mice is < 10 ml/kg and for rats is < 10 ml/kg.
-
Protocol 3: Liposomal Formulation for Enhanced Bioavailability
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic compounds, thereby improving their solubility, stability, and bioavailability.
Materials:
-
Trans-2,3',4,5'-tetrahydroxystilbene
-
Phosphatidylcholine (e.g., from soy or egg)
-
Cholesterol
-
Chloroform/Methanol mixture (2:1 v/v)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator or extruder
-
Nitrogen gas
Procedure (Thin-Film Hydration Method):
-
Lipid Film Formation:
-
Dissolve Trans-2,3',4,5'-tetrahydroxystilbene, phosphatidylcholine, and cholesterol in the chloroform/methanol mixture in a round-bottom flask. A common molar ratio for phosphatidylcholine to cholesterol is 2:1.
-
Attach the flask to a rotary evaporator and evaporate the organic solvents under reduced pressure at a temperature above the lipid phase transition temperature. This will form a thin, uniform lipid film on the inner surface of the flask.
-
Dry the film further under a stream of nitrogen gas to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film by adding PBS (pH 7.4) to the flask. The volume of PBS will determine the final concentration of the encapsulated drug.
-
Agitate the flask by gentle rotation (without vortexing) to allow the lipid film to swell and form multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain small unilamellar vesicles (SUVs) with a more uniform size distribution, the MLV suspension can be subjected to sonication using a probe sonicator or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
-
Purification and Storage:
-
Remove any unencapsulated Trans-2,3',4,5'-tetrahydroxystilbene by centrifugation or dialysis.
-
Store the liposomal suspension at 4°C, protected from light.
-
Mandatory Visualizations
References
Application Notes and Protocols for the LC-MS Analysis of Trans-2,3',4,5'-tetrahydroxystilbene and its Metabolites
Audience: Researchers, scientists, and drug development professionals.
Introduction
Trans-2,3',4,5'-tetrahydroxystilbene, also known as oxyresveratrol, is a natural polyphenol found in various plants, including mulberry (Morus alba) and Smilax china. It is a structural analog of resveratrol and has garnered significant interest for its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and antioxidant effects. Understanding the metabolic fate of oxyresveratrol is crucial for evaluating its bioavailability, efficacy, and potential toxicity. This document provides detailed application notes and protocols for the analysis of oxyresveratrol and its metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS), a powerful and sensitive analytical technique for the identification and quantification of small molecules in complex biological matrices.
Metabolism of Trans-2,3',4,5'-tetrahydroxystilbene (Oxyresveratrol)
The primary metabolic pathways for oxyresveratrol in vivo are Phase II conjugation reactions, predominantly glucuronidation and sulfation. After oral administration, oxyresveratrol is metabolized in the liver and intestines to form various monoglucuronide and monosulfate conjugates.[1] The main identified glucuronide metabolites are trans-oxyresveratrol-4'-O-glucuronide, trans-oxyresveratrol-3-O-glucuronide, and trans-oxyresveratrol-2'-O-glucuronide.[2][3]
A related compound, 2,3,5,4'-tetrahydroxystilbene-2-O-β-D-glucoside (THSG), first undergoes hydrolysis to the aglycone (oxyresveratrol), which is then subject to further metabolic transformations including hydrogenation, hydroxylation, and conjugation reactions.[4]
Quantitative Data
The following tables summarize the key mass spectrometric information for the analysis of oxyresveratrol and its primary metabolites.
Table 1: Mass Spectrometric Parameters for Trans-2,3',4,5'-tetrahydroxystilbene (Oxyresveratrol) and its Metabolites.
| Compound | Precursor Ion (m/z) [M-H]⁻ | Product Ion (m/z) | Ionization Mode |
| Oxyresveratrol | 243.0656 | 180.8, 191.0 | Negative ESI |
| Oxyresveratrol Glucuronide | 419.1082 | 243.0656 | Negative ESI |
| Oxyresveratrol Sulfate | 323.0220 | 243.0656 | Negative ESI |
| THSG (Oxyresveratrol-glucoside) | 405.1 | 242.9 | Negative ESI |
Note: The exact m/z values may vary slightly depending on the instrument and calibration. The fragmentation of the glucuronide and sulfate conjugates typically results in the neutral loss of the glucuronic acid moiety (176 Da) or the sulfate group (80 Da), respectively, yielding the parent oxyresveratrol ion.
Experimental Protocols
Sample Preparation from Plasma
This protocol is adapted for the extraction of oxyresveratrol and its metabolites from plasma samples.
Materials:
-
Plasma samples
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Internal Standard (IS) solution (e.g., resveratrol-d4, carbamazepine)
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge
Procedure:
-
Thaw plasma samples on ice.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Add 10 µL of the internal standard solution.
-
To precipitate proteins, add 300 µL of cold acetonitrile (or methanol).
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and centrifuge at 14,000 rpm for 5 minutes.
-
Transfer the clear supernatant to an LC autosampler vial for analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Tandem mass spectrometer (e.g., triple quadrupole, Q-TOF, or Orbitrap) equipped with an electrospray ionization (ESI) source.
LC Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is recommended.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: Return to 5% B
-
18.1-25 min: Re-equilibration at 5% B
-
MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 350°C.
-
Gas Flow Rates: Optimized for the specific instrument.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan with product ion scanning for metabolite identification.
Visualizations
References
- 1. Identification of seven metabolites of oxyresveratrol in rat urine and bile using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxyresveratrol and Gnetol Glucuronide Metabolites: Chemical Production, Structural Identification, Metabolism by Human and Rat Liver Fractions, and In Vitro Anti-inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxyresveratrol and Gnetol Glucuronide Metabolites: Chemical Production, Structural Identification, Metabolism by Human and Rat Liver Fractions, and In Vitro Anti-inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Systematic Strategy for the Characterization of 2,3,5,4'-Tetrahydroxystilbene-2- O-β-d-glucoside Metabolites In Vivo by Ultrahigh Performance Liquid Chromatography Coupled with a Q Exactive-Orbitrap Mass System - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying SIRT1 Activation Pathways using Trans-2,3',4,5'-tetrahydroxystilbene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trans-2,3',4,5'-tetrahydroxystilbene and its glucoside derivative, 2,3,5,4'-tetrahydroxystilbene-2-O-β-D-glucoside (TSG), have emerged as significant compounds of interest for their potential roles in activating Sirtuin 1 (SIRT1). SIRT1, an NAD+-dependent deacetylase, is a key regulator of cellular processes, including stress resistance, metabolism, and aging. Its activation is a promising therapeutic strategy for age-related diseases. These application notes provide a comprehensive overview of the use of Trans-2,3',4,5'-tetrahydroxystilbene and its glucoside in studying SIRT1 activation pathways, complete with detailed experimental protocols and data presentation. While much of the current research has focused on the glucoside form (TSG), it is believed to be a prodrug that is converted to the active aglycone, Trans-2,3',4,5'-tetrahydroxystilbene, in vivo.
Data Presentation
The following tables summarize the quantitative effects of 2,3,5,4'-tetrahydroxystilbene-2-O-β-D-glucoside (TSG) on SIRT1 expression and the activation of related signaling pathways.
Table 1: Effect of TSG on SIRT1 and Downstream Gene/Protein Expression
| Cell/Organism Type | Treatment | Target | Outcome | Reference |
| Human Dental Pulp Stem Cells (hDPSCs) | TSG (concentration not specified) | SIRT1 protein | Significant increase after 3 hours | [1] |
| C. elegans | TSG | sir-2.1 (SIRT1 homolog) mRNA and protein | Increased expression | [2] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | TSG | SIRT1 activity | Weakly activated | [3] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | TSG | Acetylated p53 (K373) | Decreased acetylation | [3] |
| Spontaneously Hypertensive Rats (SHRs) | Oral TSG | Acetylated p53 (K373) in aortic arches | Effective inhibition | [3] |
Table 2: Effects of TSG on Cellular and Physiological Processes Mediated by SIRT1 Pathways
| Model System | Treatment | Observed Effect | Pathway Implication | Reference |
| Aged Mice | TSG in diet | Delayed senile symptoms, improved motor function and mitochondrial function | Activation of AMPK/SIRT1/PGC-1α cascade | |
| Human Dental Pulp Stem Cells (hDPSCs) | TSG | Enhanced cell viability, colony-forming rates, and telomerase activity | Activation of AMPK/ERK/SIRT1 axis | |
| Human Umbilical Vein Endothelial Cells (HUVECs) | TSG | Ameliorated H₂O₂-induced cellular senescence | SIRT1-mediated decrease in p53 acetylation | |
| C. elegans | 200 μM TSG | Increased mean lifespan by 16.48% | Regulation of DAF-16/FOXO, SKN-1/Nrf2, and SIR-2.1/SIRT1 |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways activated by Trans-2,3',4,5'-tetrahydroxystilbene (via its glucoside, TSG) and a typical experimental workflow for assessing SIRT1 activation.
Experimental Protocols
In Vitro SIRT1 Activity Assay (Fluorometric)
This protocol is adapted from commercially available kits and published methods for measuring SIRT1 deacetylase activity.
Materials:
-
Recombinant human SIRT1 enzyme
-
Fluorogenic SIRT1 substrate (e.g., Fluor-de-Lys®-SIRT1 substrate)
-
NAD+
-
Trans-2,3',4,5'-tetrahydroxystilbene (or TSG) dissolved in DMSO
-
SIRT1 Assay Buffer (50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Developer solution (e.g., Fluor-de-Lys® Developer)
-
96-well black microplate
-
Fluorometric microplate reader (Ex/Em = 360/460 nm)
Procedure:
-
Prepare Reagents:
-
Thaw all reagents on ice.
-
Prepare a 2X working solution of NAD+ and the fluorogenic substrate in SIRT1 Assay Buffer.
-
Prepare serial dilutions of Trans-2,3',4,5'-tetrahydroxystilbene in SIRT1 Assay Buffer. Ensure the final DMSO concentration is below 1%.
-
-
Set up the Reaction:
-
In a 96-well black plate, add 25 µL of SIRT1 Assay Buffer (for blank), test compound dilutions, or a known SIRT1 activator/inhibitor (positive/negative controls).
-
Add 5 µL of recombinant SIRT1 enzyme to all wells except the blank.
-
Incubate the plate for 10 minutes at 37°C to allow the compound to interact with the enzyme.
-
-
Initiate the Reaction:
-
Add 20 µL of the 2X NAD+/substrate solution to all wells to start the reaction.
-
Mix gently by shaking the plate for 30 seconds.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Develop and Read Fluorescence:
-
Stop the reaction by adding 50 µL of the Developer solution containing a SIRT1 inhibitor (e.g., nicotinamide).
-
Incubate at room temperature for 15 minutes.
-
Read the fluorescence on a microplate reader with excitation at ~360 nm and emission at ~460 nm.
-
-
Data Analysis:
-
Subtract the blank fluorescence from all readings.
-
Calculate the percentage of SIRT1 activation relative to the vehicle control (DMSO).
-
Plot the percentage activation against the compound concentration to determine the EC50 value.
-
Western Blot for Acetylated p53
This protocol allows for the assessment of SIRT1 activity in a cellular context by measuring the deacetylation of a known SIRT1 substrate, p53.
Materials:
-
Cells or tissue lysates treated with Trans-2,3',4,5'-tetrahydroxystilbene.
-
Lysis Buffer (e.g., RIPA buffer) with protease and deacetylase inhibitors (e.g., sodium butyrate, nicotinamide).
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-acetyl-p53 (Lys382), anti-total p53, anti-β-actin (loading control).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Sample Preparation:
-
Treat cells with various concentrations of Trans-2,3',4,5'-tetrahydroxystilbene for the desired time.
-
Lyse cells in ice-cold lysis buffer.
-
Determine protein concentration using the BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-acetyl-p53 and anti-total p53) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and visualize protein bands using an imaging system.
-
Quantify band intensities and normalize the acetyl-p53 signal to the total p53 signal.
-
Use a loading control (e.g., β-actin) to ensure equal protein loading.
-
Conclusion
Trans-2,3',4,5'-tetrahydroxystilbene and its glucoside are valuable tools for investigating the activation of SIRT1 and its associated signaling pathways. The protocols and data presented here provide a framework for researchers to design and execute experiments aimed at understanding the therapeutic potential of these compounds in the context of aging and metabolic diseases. Further research is warranted to elucidate the precise mechanism of action and to quantify the direct enzymatic activation of SIRT1 by these molecules.
References
- 1. 2,3,5,4'-Tetrahydroxystilbene-2-O-β-glucoside potentiates self-renewal of human dental pulp stem cells via the AMPK/ERK/SIRT1 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2,3,5,4'-tetrahydroxystilbene-2-O-β-d-glucoside ameliorates vascular senescence and improves blood flow involving a mechanism of p53 deacetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the PI3K/Akt Signaling Pathway Using Trans-2,3',4,5'-tetrahydroxystilbene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trans-2,3',4,5'-tetrahydroxystilbene is a naturally occurring polyphenol belonging to the stilbenoid family. A significant body of research has focused on its glucoside derivative, 2,3,5,4'-tetrahydroxystilbene-2-O-β-D-glucoside (TSG), the primary bioactive component of Polygonum multiflorum, a herb used in traditional medicine.[1][2][3] This compound has garnered interest for its potential therapeutic applications, including neuroprotective, anti-inflammatory, and anti-aging effects.[4][5] Many of these biological activities are mediated through the modulation of key cellular signaling pathways, with the Phosphoinositide 3-kinase (PI3K)/Akt pathway being a prominent target.
The PI3K/Akt signaling cascade is a crucial regulator of diverse cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is frequently implicated in various diseases, such as cancer and neurodegenerative disorders. Trans-2,3',4,5'-tetrahydroxystilbene and its glucoside have been shown to activate the PI3K/Akt pathway, leading to downstream effects that can protect cells from damage and promote their survival. This makes it a valuable research tool for investigating the intricacies of PI3K/Akt signaling and for the development of novel therapeutics targeting this pathway.
These application notes provide a summary of the quantitative data on the efficacy of Trans-2,3',4,5'-tetrahydroxystilbene and its derivatives, detailed protocols for key experimental assays, and visualizations of the underlying molecular mechanisms and experimental workflows.
The PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), which in turn activate PI3K. Activated PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as Akt (also known as Protein Kinase B) and its upstream activator PDK1, to the plasma membrane. This co-localization facilitates the phosphorylation and activation of Akt by PDK1 and other kinases like mTORC2. Once activated, Akt phosphorylates a multitude of downstream substrates, thereby regulating various cellular functions.
Mechanism of Action of Trans-2,3',4,5'-tetrahydroxystilbene
Research suggests that Trans-2,3',4,5'-tetrahydroxystilbene, primarily studied as its glucoside (TSG), exerts its effects on the PI3K/Akt pathway by promoting the phosphorylation and activation of Akt. This activation has been observed in various cell types and experimental models. For instance, in PC12 cells, TSG has been shown to protect against MPP+-induced apoptosis by activating the PI3K/Akt pathway. Similarly, in prediabetic rat models, TSG was found to induce autophagy in the liver by activating both the PI3K/Akt and Erk pathways. The activation of Akt by this compound leads to the modulation of downstream targets, such as increasing the expression of anti-apoptotic proteins like Bcl-2 and decreasing the expression of pro-apoptotic proteins like Bax.
Caption: PI3K/Akt signaling pathway and the proposed point of intervention by Trans-2,3',4,5'-tetrahydroxystilbene.
Data Presentation
The following tables summarize the quantitative data on the effects of Trans-2,3',4,5'-tetrahydroxystilbene glucoside (TSG) on cell viability and the PI3K/Akt pathway.
Table 1: Effects of Trans-2,3',4,5'-tetrahydroxystilbene Glucoside (TSG) on Cell Viability
| Cell Line | Insult | TSG Concentration | Effect on Cell Viability | Reference |
| PC12 | MPP+ | 0.1, 1, 10 µM | Dose-dependent increase in viability | |
| SH-SY5Y | Okadaic Acid | Not specified | Attenuated apoptosis | |
| HT-22 | High Glucose | Not specified | Improved survival |
Table 2: Effects of Trans-2,3',4,5'-tetrahydroxystilbene Glucoside (TSG) on PI3K/Akt Pathway Proteins
| Cell Line/Model | Treatment | Effect on Protein Phosphorylation | Reference |
| PC12 cells | TSG (0.1, 1, 10 µM) + MPP+ | Increased Akt phosphorylation | |
| Prediabetic rats | TSG | Increased Akt phosphorylation | |
| APP/PS1 transgenic mice | TSG (50 mg/kg) | Activation of AKT-GSK3β pathway | |
| Mouse model of PD | TSG (20, 40 mg/kg) | Mediated neuroprotection via PI3K/AKT |
Experimental Protocols
Western Blot Analysis of PI3K/Akt Pathway Activation
This protocol describes the detection of total and phosphorylated levels of Akt and other relevant proteins in the PI3K/Akt pathway by Western blotting.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies: Rabbit anti-p-Akt (Ser473), Rabbit anti-total Akt, and other relevant antibodies for the PI3K/Akt pathway
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in appropriate culture dishes and allow them to attach. Treat cells with various concentrations of Trans-2,3',4,5'-tetrahydroxystilbene for the desired time. Include appropriate vehicle and positive/negative controls.
-
Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Caption: A typical workflow for Western blot analysis.
Cell Viability Assay (MTT Assay)
This protocol details the measurement of cell viability in response to treatment with Trans-2,3',4,5'-tetrahydroxystilbene using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
96-well plates
-
Cell culture medium
-
Trans-2,3',4,5'-tetrahydroxystilbene
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of Trans-2,3',4,5'-tetrahydroxystilbene for the desired duration (e.g., 24, 48, or 72 hours). Include vehicle-treated control wells.
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
In Vitro PI3K Kinase Assay
This protocol provides a general framework for an in vitro kinase assay to directly measure the effect of Trans-2,3',4,5'-tetrahydroxystilbene on PI3K activity.
Materials:
-
Recombinant active PI3K enzyme
-
Kinase buffer
-
ATP
-
PI(4,5)P2 (PIP2) substrate
-
Trans-2,3',4,5'-tetrahydroxystilbene
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit or similar)
-
Microplate reader
Procedure:
-
Reaction Setup: In a microplate, prepare the kinase reaction mixture containing the kinase buffer, recombinant PI3K enzyme, and the PIP2 substrate.
-
Compound Addition: Add various concentrations of Trans-2,3',4,5'-tetrahydroxystilbene or a known PI3K inhibitor (positive control) to the reaction wells. Include a vehicle control.
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at the optimal temperature (e.g., 30°C or 37°C) for a specific period.
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method. For example, with the ADP-Glo™ assay, the amount of ADP produced is quantified, which is directly proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of PI3K inhibition for each concentration of the compound relative to the vehicle control. Determine the IC50 value of Trans-2,3',4,5'-tetrahydroxystilbene for PI3K.
Caption: Logical flow of the effects of Trans-2,3',4,5'-tetrahydroxystilbene.
Conclusion
Trans-2,3',4,5'-tetrahydroxystilbene and its glucoside derivative are valuable tools for investigating the PI3K/Akt signaling pathway. Their ability to modulate this critical pathway provides a basis for exploring their therapeutic potential in a variety of diseases. The protocols and information provided in these application notes offer a comprehensive guide for researchers to design and execute experiments aimed at elucidating the role of this compound in PI3K/Akt signaling and its downstream cellular consequences.
References
- 1. mdpi.com [mdpi.com]
- 2. 2,3,5,4′-tetrahydroxystilbene-2-O-β-D-glucoside induces autophagy of liver by activating PI3K/Akt and Erk pathway in prediabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,3,5,4′-Tetrahydroxystilbene-2-O-β-D-glucoside (TSG) from Polygonum multiflorum Thunb.: A Systematic Review on Anti-Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protection by tetrahydroxystilbene glucoside against neurotoxicity induced by MPP+: the involvement of PI3K/Akt pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TSG (2,3,5,4′-Tetrahydroxystilbene-2-O-β-D-glucoside) from the Chinese Herb Polygonum multiflorum Increases Life Span and Stress Resistance of Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lifespan Studies of Trans-2,3',4,5'-tetrahydroxystilbene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trans-2,3',4,5'-tetrahydroxystilbene, also known as oxyresveratrol, is a naturally occurring stilbenoid found in various plants, including Artocarpus lakoocha and Morus alba.[1][2] As a structural analog of resveratrol, it has garnered significant interest for its diverse biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties.[1][2] Emerging evidence suggests its potential as a geroprotective agent, capable of extending lifespan in model organisms. These application notes provide a comprehensive framework for designing and conducting lifespan studies to evaluate the effects of trans-2,3',4,5'-tetrahydroxystilbene.
Compound Profile
| Common Name(s) | Chemical Name | Key Biological Activities |
| Oxyresveratrol | trans-2,3',4,5'-tetrahydroxystilbene | Antioxidant, Anti-inflammatory, Neuroprotective, Tyrosinase inhibitor, Lifespan extension.[1] |
Preclinical Data Summary
Studies in various model organisms have demonstrated the lifespan-extending effects of stilbenoids, including oxyresveratrol and its glucoside form, 2,3,5,4'-tetrahydroxystilbene-2-O-β-D-glucoside (TSG).
| Model Organism | Compound | Dose Range | Lifespan Extension | Key Findings |
| Caenorhabditis elegans | Oxyresveratrol | Not specified | Significant extension | Lifespan extension is dependent on the SIR-2.1 and AMPK pathways, but independent of DAF-16. |
| Caenorhabditis elegans | TSG | 50 µM | Mean: 23.5%, Median: 29.4%, Max: 7.2% | Increased resistance to thermal stress; reduced lipofuscin levels. Lifespan extension is independent of DAF-16. |
| Senescence-Accelerated Prone Mouse (SAMP8) | TSG | Not specified | Up to 17% | Improved memory ability; upregulated neural Klotho and downregulated neural insulin/IGF-1 signaling. |
| Aged Mice (on high-calorie diet) | TSG | Not specified | Delayed senile symptoms | Improved motor function, bone mineral density, and mitochondrial function via the AMPK/SIRT1/PGC-1α signaling cascade. |
Experimental Design for Lifespan Studies
The following protocols are provided for two common model organisms in aging research: Caenorhabditis elegans and Drosophila melanogaster.
Caenorhabditis elegans Lifespan Assay
This protocol is adapted from standard methods for C. elegans lifespan analysis on solid media.
3.1.1. Materials
-
Nematode Growth Medium (NGM) agar plates
-
E. coli OP50 bacteria
-
Trans-2,3',4,5'-tetrahydroxystilbene (Oxyresveratrol)
-
Vehicle control (e.g., DMSO, not exceeding 0.6% final concentration)
-
5-fluoro-2'-deoxyuridine (FUDR) to prevent progeny production
-
Synchronized population of wild-type (N2) C. elegans
-
Platinum wire worm pick
-
Stereomicroscope
-
20°C incubator
3.1.2. Protocol
-
Preparation of Treatment Plates: Prepare NGM plates containing the desired concentrations of oxyresveratrol and a vehicle control. It is recommended to test a range of concentrations based on previous studies with similar compounds (e.g., 10-100 µM). Add FUDR to the plates to prevent progeny from hatching and confounding the results. Seed the plates with a lawn of E. coli OP50.
-
Synchronization of Worms: Generate an age-synchronized population of worms by standard bleaching methods to isolate eggs.
-
Initiation of Lifespan Assay: Transfer synchronized L4 larvae to the prepared treatment and control plates. Aim for approximately 10-15 worms per plate, with a total of at least 120 worms per condition to ensure statistical power.
-
Scoring and Maintenance: Starting from the first day of adulthood, score the worms daily or every other day for survival. A worm is considered dead if it does not respond to gentle prodding with a platinum wire pick. Transfer the worms to fresh plates every 2-3 days to avoid contamination and ensure a consistent supply of food and compound.
-
Data Analysis: Record the number of live and dead worms at each time point. Generate survival curves using the Kaplan-Meier method and compare the lifespan between different treatment groups using the log-rank test.
Drosophila melanogaster Lifespan Assay
This protocol is based on established methods for fruit fly longevity studies.
3.2.1. Materials
-
Standard Drosophila medium (e.g., sugar-yeast-agar)
-
Vials for housing flies
-
Trans-2,3',4,5'-tetrahydroxystilbene (Oxyresveratrol)
-
Vehicle control (e.g., ethanol, up to 50µl per vial)
-
Age-synchronized population of wild-type Drosophila melanogaster (e.g., w¹¹¹⁸)
-
CO₂ anesthetization equipment
-
25°C incubator with controlled humidity (65%) and a 12:12 hour light-dark cycle
3.2.2. Protocol
-
Preparation of Treatment Medium: Prepare the fly medium and allow it to cool before adding oxyresveratrol or the vehicle control to avoid heat degradation of the compound. Dispense the medium into vials.
-
Synchronization and Collection of Flies: Collect newly eclosed flies over a 24-hour period to ensure an age-synchronized cohort.
-
Experimental Setup: Anesthetize the flies with CO₂ and sort them by sex. House approximately 10-15 flies of the same sex per vial. Use a minimum of 100-150 flies per treatment condition.
-
Maintenance and Scoring: Transfer the flies to fresh medium every 2-3 days. At each transfer, record the number of dead flies.
-
Data Analysis: Generate survival curves and perform statistical analysis as described for the C. elegans assay.
Mechanistic Studies: Signaling Pathways
Oxyresveratrol and related stilbenoids are known to modulate key signaling pathways involved in aging and longevity.
Proposed Signaling Pathways for Investigation
Based on existing literature, the following pathways are prime candidates for investigation into the mechanisms of oxyresveratrol-mediated lifespan extension.
-
Sirtuin Pathway: In C. elegans, oxyresveratrol has been shown to extend lifespan in a SIR-2.1-dependent manner. SIRT1, the mammalian homolog of SIR-2.1, is a well-established regulator of metabolism and aging.
-
AMPK Pathway: The AMP-activated protein kinase (AMPK) is a crucial energy sensor that has been implicated in the lifespan-extending effects of caloric restriction and various natural compounds. Oxyresveratrol has been shown to activate the AMPK pathway.
-
Insulin/IGF-1 Signaling Pathway: Downregulation of the insulin/IGF-1 signaling pathway is a conserved mechanism of lifespan extension. TSG has been shown to downregulate this pathway in the nervous system of mice.
Visualizations
Experimental Workflow
Caption: Experimental workflow for lifespan studies.
Key Signaling Pathways in Oxyresveratrol-Mediated Lifespan Extension
Caption: Putative signaling pathways modulated by oxyresveratrol.
Toxicity and Safety Considerations
While generally considered safe, high doses of oxyresveratrol may have adverse effects. A sub-chronic toxicity study in Wistar rats established a No Observed Adverse Effect Level (NOAEL) of 100 mg/kg per day. At 150 mg/kg, changes in biochemical and hematological parameters, as well as pathological alterations in cardiac, hepatic, and renal tissues, were observed. Some in vitro studies have also suggested potential pro-oxidant and DNA damaging activities, particularly in the presence of copper ions. It is crucial to perform dose-response studies to identify an effective and non-toxic concentration range for lifespan experiments.
Conclusion
Trans-2,3',4,5'-tetrahydroxystilbene holds promise as a compound for promoting healthy aging. The provided protocols and background information offer a robust starting point for researchers to design and execute lifespan studies in model organisms. Further investigation into its mechanisms of action will be critical for its potential development as a therapeutic agent for age-related diseases.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Trans-2,3',4,5'-tetrahydroxystilbene Extraction
Welcome to the technical support center for the optimization of Trans-2,3',4,5'-tetrahydroxystilbene (THSG) extraction. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on maximizing extraction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources for extracting Trans-2,3',4,5'-tetrahydroxystilbene?
The primary and most widely documented source for the extraction of Trans-2,3',4,5'-tetrahydroxystilbene is the root of Polygonum multiflorum Thunb. (syn. Fallopia multiflora), a plant commonly known as He Shou Wu or Fo-Ti in traditional Chinese medicine.[1][2][3] The compound is a major bioactive constituent of this plant.
Q2: What is the chemical stability of Trans-2,3',4,5'-tetrahydroxystilbene during extraction?
Trans-2,3',4,5'-tetrahydroxystilbene is known to be unstable under certain conditions. It has strong chemical polarity and is sensitive to heat and light.[1] Exposure to high temperatures can lead to hydrolysis, and ultraviolet light can cause conversion to a more polar substance.[1] Its aqueous solution exhibits both optical and thermal instability and is also unstable in acidic and alkaline solutions. Therefore, extraction processes should be designed to minimize exposure to high temperatures and direct light.
Q3: Which solvents are most effective for extracting Trans-2,3',4,5'-tetrahydroxystilbene?
Ethanol and methanol are commonly reported as effective solvents for the extraction of stilbenes, including THSG. Ethanol, in particular, is a popular choice and is often used in concentrations ranging from 50% to 80% in water. The choice of solvent is critical and depends on the specific extraction method being employed.
Q4: Can the cis-isomer of THSG be formed during extraction?
Yes, the naturally occurring trans-isomer can be converted to the cis-isomer, particularly with exposure to UV light. Some studies have intentionally used UV light to prepare the cis-isomer for comparative bioactivity studies. It is important to be aware of this potential isomerization during extraction and analysis.
Troubleshooting Guide
Issue 1: Low Extraction Yield
-
Possible Cause 1: Inappropriate Solvent Selection.
-
Solution: The polarity of the solvent system is crucial. For THSG, which has a high chemical polarity, polar solvents like ethanol, methanol, and water are suitable. Ethanol-water mixtures (e.g., 50-80% ethanol) are often more effective than either solvent alone, as they can enhance the extraction of a broader range of compounds. Experiment with different solvent ratios to find the optimal balance for your specific plant material.
-
-
Possible Cause 2: Suboptimal Extraction Temperature.
-
Solution: While higher temperatures can increase extraction efficiency, THSG is heat-sensitive and can degrade at elevated temperatures. Refluxing at a moderate temperature, for example, 65°C with 50% ethanol, has been reported to be effective. If using methods like Soxhlet extraction, monitor the temperature to avoid prolonged exposure to high heat. Consider using low-temperature methods like ultrasonic or microwave-assisted extraction.
-
-
Possible Cause 3: Inadequate Extraction Time.
-
Solution: Extraction is a time-dependent process. Ensure sufficient time for the solvent to penetrate the plant material and solubilize the target compound. For maceration, this could be several hours to days. For methods like ultrasonic or reflux extraction, time optimization is key. However, excessively long extraction times, especially at higher temperatures, can lead to degradation.
-
-
Possible Cause 4: Large Particle Size of Plant Material.
-
Solution: Reducing the particle size of the plant material increases the surface area available for solvent contact, which generally improves extraction yield. Grinding the raw material to a fine powder is a common practice.
-
Issue 2: Degradation of Trans-2,3',4,5'-tetrahydroxystilbene during processing
-
Possible Cause 1: Exposure to Light.
-
Solution: THSG is light-sensitive. Conduct extraction and subsequent processing steps in a dark environment or using amber-colored glassware to minimize photodegradation.
-
-
Possible Cause 2: Presence of Oxidizing Agents.
-
Solution: As a phenolic compound, THSG is susceptible to oxidation. Ensure that solvents are de-gassed and consider performing extractions under an inert atmosphere (e.g., nitrogen) to minimize oxidative degradation.
-
Issue 3: Co-extraction of Impurities
-
Possible Cause: Non-selective Extraction Conditions.
-
Solution: The initial crude extract will likely contain various other compounds from the plant matrix. Subsequent purification steps are essential. Techniques like column chromatography (e.g., using Diaion HP-20 or RH-18 columns) are commonly used to purify THSG from the crude extract. Recrystallization is another method that can be employed for purification.
-
Experimental Protocols
Protocol 1: Ethanol Reflux Extraction
This is a conventional and widely used method for THSG extraction.
-
Material Preparation: Grind the dried roots of Polygonum multiflorum into a fine powder.
-
Extraction:
-
Place the powdered material in a round-bottom flask.
-
Add 50% ethanol at a solid-to-liquid ratio of 1:10 (w/v).
-
Connect the flask to a reflux condenser.
-
Heat the mixture to 65°C and maintain reflux for 2 hours.
-
-
Filtration and Concentration:
-
After cooling, filter the mixture to separate the extract from the solid residue.
-
The residue can be re-extracted for improved yield.
-
Combine the filtrates and concentrate the solvent under vacuum using a rotary evaporator to obtain the crude extract.
-
-
Purification (Optional but Recommended):
-
The crude extract can be further purified using column chromatography.
-
Protocol 2: Synthesis of Trans-2,3',4,5'-tetrahydroxystilbene (TG1) from its Glucoside (THSG)
This protocol describes the conversion of the extracted glucoside to its aglycone form.
-
Hydrolysis:
-
Dissolve the purified THSG in ethanol.
-
Add 1.0 N HCl and reflux the solution for 14 hours.
-
-
Extraction:
-
After cooling, extract the solution with diethyl ether.
-
-
Purification:
-
Dry the organic layer, concentrate it, and purify the resulting solid by column chromatography (silica gel; DCM/MeOH = 16/1) to yield TG1.
-
Further recrystallization with chloroform can be performed to obtain a higher purity powder.
-
Quantitative Data Summary
Table 1: Comparison of Extraction Methods and Solvents for Stilbenes
| Extraction Method | Solvent | Key Findings | Reference |
| Maceration | Ethanol:Diethyl ether (4:1) | Yield of trans-resveratrol was 94.33%. | |
| Accelerated Solvent Extraction (ASE) | Methanol | Highest amount of trans-resveratrol obtained. | |
| Fluidized-bed Extraction | Methanol | Highest yield for r2-viniferin. | |
| Soxhlet Extraction | Methanol | Second extraction yields under 5%, third under 1%. |
Table 2: THSG Content in Polygonum multiflorum Tissues and Cell Cultures
| Sample | THSG Content (mg/g Dry Weight) | Reference |
| Wild P. multiflorum Roots | 42.751 ± 3.323 | |
| Wild P. multiflorum Vines | 24.125 ± 3.291 | |
| Suspension Cultures | 0.014 ± 0.003 | |
| Calli | 0.022 ± 0.008 |
Table 3: Enhancement of THSG Production in Suspension Cultures
| Elicitor | Concentration | Maximum THSG Content (mg/L) | % Increase vs. Control | Reference |
| Methyl Jasmonate (MeJA) | 100 µmol/L | 147.79 | 162.36% | |
| Salicylic Acid (SA) | 125 µmol/L | 116.43 | 106.69% | |
| Control | - | 56.33 | - |
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by Trans-2,3',4,5'-tetrahydroxystilbene
Trans-2,3',4,5'-tetrahydroxystilbene has been shown to modulate a variety of signaling pathways, contributing to its diverse pharmacological effects, including neuroprotective, anti-inflammatory, and anti-aging properties.
Caption: Key signaling pathways modulated by THSG.
Experimental Workflow for Extraction and Analysis
The following diagram outlines a typical workflow for the extraction, purification, and analysis of Trans-2,3',4,5'-tetrahydroxystilbene.
Caption: General workflow for THSG extraction and analysis.
Logical Relationship for Troubleshooting Low Yield
This diagram illustrates the decision-making process for troubleshooting low extraction yields.
Caption: Troubleshooting logic for low THSG extraction yield.
References
- 1. a-review-on-the-extraction-purification-detection-and-pharmacological-effects-of-2-3-5-4-tetrahydroxystilbene-2-o-d-glucoside-from-polygonum-multiflorum - Ask this paper | Bohrium [bohrium.com]
- 2. The process of extracting 2,3,5,4' - tetrahydroxystilbene - 2 - O - β - D - glucoside from Polygonum multiflorum Thunb. extract. [greenskybio.com]
- 3. mdpi.com [mdpi.com]
"Trans-2,3',4,5'-tetrahydroxystilbene" stability and degradation issues
Welcome to the technical support center for trans-2,3',4,5'-tetrahydroxystilbene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation challenges associated with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of trans-2,3',4,5'-tetrahydroxystilbene?
A1: The stability of trans-2,3',4,5'-tetrahydroxystilbene is primarily influenced by three main factors: pH, light exposure, and temperature. As a phenolic compound, it is susceptible to oxidation, which can be accelerated by alkaline conditions and exposure to light.
Q2: My solution of trans-2,3',4,5'-tetrahydroxystilbene changed color. What could be the cause?
A2: A color change in your solution is a common indicator of degradation. This is often due to oxidation of the phenolic hydroxyl groups on the stilbene backbone. This process can be initiated by exposure to light, alkaline pH, or elevated temperatures. It is recommended to prepare fresh solutions and store them protected from light in a cool, dark place.
Q3: I am observing a loss of potency in my experimental samples containing trans-2,3',4,5'-tetrahydroxystilbene. How can I minimize degradation?
A3: To minimize degradation and maintain the potency of your samples, consider the following precautions:
-
pH Control: Maintain the pH of your solutions in the acidic range. For its glycoside precursor, maximum stability is observed at pH 1.5.[1]
-
Light Protection: Store stock solutions and experimental samples in amber vials or wrap containers with aluminum foil to protect them from light.[1]
-
Temperature Control: Store solutions at low temperatures (e.g., 2-8°C or frozen at -20°C) to slow down the rate of degradation.
-
Use of Antioxidants: While not extensively reported for this specific molecule, the addition of antioxidants could potentially inhibit oxidative degradation. This would need to be validated for your specific experimental setup.
-
Inert Atmosphere: For long-term storage of sensitive solutions, purging the container with an inert gas like nitrogen or argon can help to displace oxygen and reduce oxidation.
Q4: What are the expected degradation products of trans-2,3',4,5'-tetrahydroxystilbene?
A4: The degradation of trans-2,3',4,5'-tetrahydroxystilbene can proceed through several pathways. Under the influence of light, it can undergo cis-trans isomerization.[1] Additionally, as a phenolic compound, it is prone to oxidation, which can lead to the formation of quinone-type structures and potentially further polymerization.[1]
Troubleshooting Guides
Issue 1: Rapid Degradation of the Compound in Solution
-
Symptom: Significant decrease in the concentration of trans-2,3',4,5'-tetrahydroxystilbene within a short period, as confirmed by analytical methods like HPLC.
-
Possible Causes:
-
High pH of the solvent or buffer: The compound is unstable in alkaline conditions.[1]
-
Exposure to ambient or UV light: Photodegradation is a major issue for stilbenes.
-
Elevated storage temperature: Higher temperatures accelerate degradation kinetics.
-
Presence of oxidizing agents: Contaminants in the solvent or exposure to air can promote oxidation.
-
-
Troubleshooting Steps:
-
Verify the pH of your solution. If possible, adjust to a slightly acidic pH.
-
Prepare and handle the solution under low-light conditions. Use amber glassware or foil-wrapped containers for storage.
-
Store stock solutions and samples at or below 4°C. For longer-term storage, consider freezing at -20°C or -80°C.
-
Use high-purity, de-gassed solvents to minimize dissolved oxygen.
-
Issue 2: Inconsistent Results in Biological Assays
-
Symptom: High variability in experimental results between replicates or different batches of the compound.
-
Possible Causes:
-
Degradation of the compound during the experiment: The experimental conditions (e.g., incubation time, temperature, lighting in the lab) may be causing degradation.
-
Incomplete dissolution of the compound: This can lead to inaccurate concentrations in the assay.
-
Interaction with media components: Components of the cell culture media or assay buffer could be accelerating degradation.
-
-
Troubleshooting Steps:
-
Perform a time-course stability study of the compound under your specific assay conditions to determine its stability window.
-
Ensure complete dissolution of the compound before use. You may need to use a small amount of an organic co-solvent like DMSO, followed by dilution in your aqueous buffer.
-
Prepare fresh dilutions of the compound from a frozen stock solution immediately before each experiment.
-
Minimize the exposure of the compound to harsh conditions during the experimental procedure.
-
Quantitative Data
While specific quantitative stability data for the aglycone is limited in the literature, the following table summarizes the stability data for its glycoside precursor, trans-2,3,5,4'-tetrahydroxystilbene-2-O-β-d-glycoside (THSG), which provides insights into the conditions that favor the stability of the stilbene core structure.
Table 1: Stability of trans-2,3,5,4'-tetrahydroxystilbene-2-O-β-d-glycoside (THSG) in Aqueous Solution
| Condition | pH | Temperature (°C) | Half-life (t1/2) | Degradation Rate Constant (k) |
| Acidic | 1.5 | 60 | 47.57 days | 0.0146 day-1 |
| Neutral | 6.8 | 60 | 11.23 days | 0.0617 day-1 |
| Alkaline | 9.9 | 60 | 1.35 days | 0.513 day-1 |
| Neutral (with irradiation) | 6.8 | 25 | - | - |
| Neutral (without irradiation) | 6.8 | 25 | - | - |
Note: The degradation of THSG follows first-order kinetics.
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of trans-2,3',4,5'-tetrahydroxystilbene in Solution
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of trans-2,3',4,5'-tetrahydroxystilbene and dissolve it in a suitable solvent (e.g., methanol, ethanol, or DMSO) to prepare a concentrated stock solution.
-
-
Preparation of Test Solutions:
-
Dilute the stock solution with the desired buffer (e.g., phosphate buffers at pH 3, 5, 7, and 9) to a final working concentration.
-
-
Incubation Conditions:
-
Divide the test solutions into different aliquots for testing under various conditions:
-
Temperature: Incubate aliquots at different temperatures (e.g., 4°C, 25°C, and 40°C).
-
Light Exposure: Protect one set of aliquots from light (wrapped in foil) and expose another set to a controlled light source (e.g., a photostability chamber with a specific lux level).
-
-
-
Time Points for Sampling:
-
Withdraw samples at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours).
-
-
Sample Analysis:
-
Immediately analyze the samples by a validated stability-indicating HPLC method. The method should be able to separate the parent compound from its degradation products.
-
Quantify the remaining concentration of trans-2,3',4,5'-tetrahydroxystilbene at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the concentration of the compound versus time.
-
Determine the degradation rate constant (k) from the slope of the line.
-
Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k.
-
Visualizations
Caption: Troubleshooting workflow for rapid degradation.
Caption: Degradation pathways of the glycoside and aglycone.
Caption: Experimental workflow for stability testing.
References
Technical Support Center: Enhancing the Bioavailability of Trans-2,3',4,5'-tetrahydroxystilbene (Oxyresveratrol)
Welcome to the technical support center for researchers, scientists, and drug development professionals working to improve the bioavailability of Trans-2,3',4,5'-tetrahydroxystilbene, also known as oxyresveratrol. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges limiting the oral bioavailability of oxyresveratrol?
A1: The primary challenges are its low water solubility, poor oral availability, and inherent instability.[1][2] These factors contribute to rapid metabolism and elimination, hindering its therapeutic efficacy.[3]
Q2: What are the main strategies to improve the bioavailability of oxyresveratrol?
A2: Key strategies focus on enhancing its solubility and stability, and include:
-
Novel Drug Delivery Systems: Encapsulating oxyresveratrol in carriers like solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), self-microemulsifying drug delivery systems (SMEDDS), and nanosponges.[1][4]
-
Co-crystallization: Forming cocrystals with other molecules, such as citric acid, to improve solubility and dissolution rates.
-
Co-administration with Bioenhancers: Using compounds like piperine to inhibit drug-metabolizing enzymes and enhance absorption.
-
Chemical Modification: Creating derivatives of oxyresveratrol to improve its physicochemical properties.
Q3: How effective are different formulation strategies at improving oxyresveratrol's bioavailability?
A3: The effectiveness varies depending on the chosen strategy. Below is a summary of reported quantitative improvements:
| Formulation Strategy | Key Findings | Reference |
| Co-administration with Piperine | Approximately 2-fold increase in oral bioavailability in rats. | |
| Co-crystallization with Citric Acid | 1.3-fold increase in aqueous solubility. | |
| Nanosponges | Enhanced aqueous solubility and 3-fold better protection against UV degradation compared to the free drug. | |
| Nanostructured Lipid Carriers (NLCs) | Showed more sustained release and improved bioavailability compared to Solid Lipid Nanoparticles (SLNs). | |
| Self-Microemulsifying Drug Delivery System (SMEDDS) | Demonstrated enhanced permeability across Caco-2 cell monolayers compared to unformulated oxyresveratrol. |
Troubleshooting Guides
Nanoparticle Formulation
Q: My oxyresveratrol-loaded nanoparticles are aggregating. What can I do?
A: Nanoparticle aggregation is a common issue often related to high free energies.
-
Check Zeta Potential: A low zeta potential can lead to instability. Aim for a sufficiently high positive or negative value to ensure electrostatic repulsion.
-
Optimize Surfactant Concentration: The type and concentration of surfactant are critical for stabilizing nanoparticles. Experiment with different surfactants or adjust the concentration.
-
Control Particle Size: Smaller particles have a higher tendency to aggregate. Review your preparation method to ensure consistent and optimal particle size.
Q: The entrapment efficiency of my solid lipid nanoparticles (SLNs) is low. How can I improve it?
A: Low entrapment efficiency can be due to several factors.
-
Lipid Selection: The solubility of oxyresveratrol in the solid lipid matrix is crucial. Screen different lipids to find one with higher solubilizing capacity for your compound.
-
Homogenization Speed and Time: The energy input during homogenization affects particle size and drug encapsulation. Optimize both the speed and duration of homogenization.
-
Cooling Method: The rate of cooling of the nanoemulsion can influence the crystallization of the lipid and the partitioning of the drug. A rapid cooling process can often trap the drug more effectively within the lipid matrix.
Caco-2 Permeability Assays
Q: I am observing high variability in my Caco-2 permeability data. What are the potential causes?
A: Inter-assay variability is a known challenge in Caco-2 experiments.
-
Monolayer Integrity: Ensure the integrity of your Caco-2 cell monolayers by measuring transepithelial electrical resistance (TEER) before and after the experiment. TEER values should be within the acceptable range for your specific cell line batch.
-
Compound Solubility and Binding: Poorly soluble compounds can precipitate in the assay medium. The inclusion of Bovine Serum Albumin (BSA) can help reduce non-specific binding to plasticware and improve solubility.
-
Efflux Transporter Activity: Caco-2 cells express efflux transporters like P-glycoprotein. If you suspect active efflux, perform a bidirectional permeability assay (apical-to-basolateral and basolateral-to-apical) to determine the efflux ratio.
Q: My test compound appears to be toxic to the Caco-2 cells. How should I proceed?
A: Compound toxicity can compromise monolayer integrity and lead to inaccurate permeability results.
-
Perform a Cytotoxicity Assay: Prior to the permeability assay, determine the non-toxic concentration range of your oxyresveratrol formulation using an assay like the MTT test.
-
Adjust Donor Concentration: Use a concentration of your test compound that is well below the cytotoxic threshold for the permeability experiment.
Experimental Protocols
In Vivo Pharmacokinetic Study in Rats (Oxyresveratrol with Piperine)
This protocol is a summary of the methodology described by Junsaeng et al. (2019).
-
Animal Model: Male Wistar rats.
-
Groups:
-
Oxyresveratrol (100 mg/kg, oral)
-
Oxyresveratrol (100 mg/kg, oral) + Piperine (10 mg/kg, oral)
-
Oxyresveratrol (10 mg/kg, intravenous)
-
Oxyresveratrol (10 mg/kg, intravenous) + Piperine (1 mg/kg, intravenous)
-
-
Formulation: Compounds dissolved in 40% DMSO in normal saline.
-
Administration: Oral gavage or intravenous injection via the tail vein.
-
Sample Collection: Blood samples are collected at predetermined time points.
-
Analysis: Plasma concentrations of oxyresveratrol are determined by a validated LC-MS/MS method.
-
Pharmacokinetic Parameters: Calculate parameters such as Cmax, Tmax, and AUC to assess bioavailability.
Caco-2 Cell Permeability Assay
This is a general protocol based on standard methodologies.
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation into a monolayer.
-
Monolayer Integrity Check: Measure the TEER of the cell monolayers. Only use monolayers with TEER values above a predetermined threshold.
-
Assay Buffer: Use a transport buffer such as Hank's Balanced Salt Solution (HBSS) with HEPES, pH 7.4.
-
Transport Experiment (Apical to Basolateral):
-
Add the test compound (dissolved in transport buffer) to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, take samples from the basolateral chamber and replace with fresh buffer.
-
-
Sample Analysis: Quantify the concentration of the compound in the collected samples using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate Apparent Permeability Coefficient (Papp):
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
Signaling Pathways and Experimental Workflows
Impact of Oxyresveratrol on Inflammatory Signaling Pathways
Oxyresveratrol has been shown to suppress inflammatory responses by inhibiting the NF-κB and MAPK signaling pathways. Enhanced bioavailability through nanoformulations can potentially amplify this effect at the cellular level.
Caption: Inhibition of MAPK and NF-κB pathways by oxyresveratrol.
Experimental Workflow for Evaluating Bioavailability Enhancement
The following diagram illustrates a typical workflow for assessing strategies to improve the bioavailability of oxyresveratrol.
Caption: Workflow for assessing bioavailability enhancement strategies.
References
- 1. Oxyresveratrol: Sources, Productions, Biological Activities, Pharmacokinetics, and Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. Oxyresveratrol reduces lipopolysaccharide-induced inflammation and oxidative stress through inactivation of MAPK and NF-κB signaling in brain endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Challenges in the chemical synthesis of "Trans-2,3',4,5'-tetrahydroxystilbene"
Technical Support Center: Synthesis of Trans-2,3',4,5'-tetrahydroxystilbene
Welcome to the technical support center for the chemical synthesis of trans-2,3',4,5'-tetrahydroxystilbene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare trans-2,3',4,5'-tetrahydroxystilbene?
A1: The most prevalent methods for synthesizing the stilbene backbone are the Wittig reaction and the Mizoroki-Heck reaction. Due to the presence of multiple hydroxyl groups, a protecting group strategy is essential for both routes. A generalized workflow involves:
-
Protection of the hydroxyl groups on the precursor molecules.
-
Carbon-carbon bond formation to create the stilbene backbone.
-
Deprotection to yield the final product.
Q2: Why is my Wittig reaction yield for the protected stilbene intermediate low?
A2: Low yields in the Wittig reaction for this synthesis can be attributed to several factors:
-
Base Strength: The choice of base is critical for the deprotonation of the benzylphosphonium salt to form the ylide. For semi-stabilized ylides, like the ones used in this synthesis, stronger bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often required.
-
Steric Hindrance: The substituents on both the benzaldehyde and the benzylphosphonium salt can sterically hinder the reaction.
-
Ylide Stability: The stability of the phosphorus ylide can affect its reactivity. If the ylide is too stable, it may not react efficiently with the aldehyde.
-
Reaction Conditions: Anhydrous conditions are crucial as the ylide is basic and will react with water. The reaction temperature can also influence the yield and stereoselectivity.
Q3: I am attempting a Mizoroki-Heck reaction and not getting the desired stilbene. What could be the issue?
A3: A significant challenge in the Mizoroki-Heck synthesis of polyhydroxylated stilbenes is the potential for intramolecular cyclization, leading to the formation of a 2-aryl-2,3-dihydrobenzofuran byproduct instead of the target stilbene.[1] This is particularly a risk when a hydroxyl group is present at the 2-position of the styrene precursor. To mitigate this, ensure that the hydroxyl group is appropriately protected. Other factors affecting the Mizoroki-Heck reaction include the choice of palladium catalyst, ligand, base, and solvent.
Q4: What is the best strategy for protecting the four hydroxyl groups?
A4: The choice of protecting group is critical and depends on the planned reaction conditions.
-
Methyl Ethers (Me): These are very stable and resistant to a wide range of conditions. However, their removal requires harsh reagents like boron tribromide (BBr₃), which can affect the final product.[2]
-
Benzyl Ethers (Bn): Benzyl ethers are relatively stable and can be removed under milder conditions via hydrogenolysis (e.g., H₂, Pd/C), which is less likely to damage the stilbene backbone.[3]
-
Silyl Ethers (e.g., TBDMS, TIPS): These are versatile protecting groups that can be removed with fluoride sources (e.g., TBAF). Their steric bulk can be used for selective protection if needed.[3]
An orthogonal protecting group strategy, where different types of protecting groups are used, can allow for selective deprotection if further functionalization is required.[4]
Q5: How can I control the stereoselectivity to obtain the trans isomer?
A5:
-
Wittig Reaction: For semi-stabilized ylides, using non-polar solvents and salt-free conditions can favor the formation of the cis (Z) isomer. Conversely, the use of protic solvents and the presence of lithium salts can promote thermodynamic control and lead to the more stable trans (E) isomer. The Horner-Wadsworth-Emmons reaction, a modification of the Wittig reaction, generally provides excellent selectivity for the trans isomer.
-
Mizoroki-Heck Reaction: This reaction typically shows a high stereoselectivity for the trans isomer due to the syn-addition of the aryl group and the palladium, followed by syn-elimination of the palladium hydride.
Q6: What are the best methods for purifying the final product and separating it from the cis isomer?
A6:
-
Fractional Crystallization: The trans isomer of stilbene is generally less soluble and more crystalline than the cis isomer. Fractional crystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) can be an effective method for purification.
-
Column Chromatography: Silica gel chromatography is commonly used. A non-polar to moderately polar solvent system can effectively separate the trans and cis isomers, as the trans isomer is typically less polar.
-
Preparative HPLC: For high-purity samples required for biological assays, preparative reverse-phase HPLC is a powerful purification technique.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield of protected stilbene (Wittig) | 1. Incomplete ylide formation. 2. Ylide decomposition. 3. Aldehyde is unreactive. | 1. Use a stronger base (e.g., n-BuLi, NaH). Ensure strictly anhydrous conditions. 2. Perform the reaction at a lower temperature. 3. Check the purity of the aldehyde. Consider a more reactive aldehyde derivative if possible. |
| Formation of 2-aryl-2,3-dihydrobenzofuran byproduct (Heck) | Intramolecular cyclization of an unprotected hydroxyl group. | Ensure all phenolic hydroxyl groups, especially the one ortho to the vinyl group on the styrene precursor, are securely protected before the coupling reaction. |
| Mixture of cis and trans isomers obtained | Reaction conditions favor the formation of a mixture. | 1. For Wittig, modify the solvent and base to favor the desired isomer. Consider the Horner-Wadsworth-Emmons variant for high trans selectivity. 2. For Heck, ensure the reaction goes to completion as isomerization can sometimes occur under prolonged heating. |
| Incomplete deprotection of hydroxyl groups | 1. Deprotection agent is not strong enough. 2. Steric hindrance around the protecting group. | 1. For methyl ethers, use BBr₃ at low temperature. For benzyl ethers, ensure the catalyst (Pd/C) is active and use a suitable hydrogen source. 2. Increase reaction time and/or temperature for deprotection. |
| Difficulty in purifying the final product | 1. Product is highly polar and streaks on silica gel. 2. Co-elution of isomers. | 1. Use a more polar solvent system or switch to reverse-phase chromatography. 2. Optimize the solvent system for better separation. Consider fractional crystallization before chromatography. |
Experimental Protocols
The following is a plausible synthetic route based on the Wittig reaction, which often provides more flexibility in precursor synthesis.
Methodology: Synthesis of trans-2,3',4,5'-tetramethoxystilbene (Protected Intermediate)
-
Preparation of 2,4-dimethoxybenzaldehyde: This can be prepared from 2,4-dihydroxybenzaldehyde by methylation with dimethyl sulfate and a suitable base like potassium carbonate in acetone.
-
Preparation of 3,5-dimethoxybenzyl bromide: This can be synthesized from 3,5-dimethoxybenzoic acid by reduction to the corresponding alcohol with LiAlH₄, followed by bromination with PBr₃ or CBr₄/PPh₃.
-
Preparation of (3,5-dimethoxybenzyl)triphenylphosphonium bromide: Reflux a solution of 3,5-dimethoxybenzyl bromide and triphenylphosphine in toluene or acetonitrile to form the phosphonium salt.
-
Wittig Reaction:
-
Suspend the phosphonium salt in anhydrous THF under an inert atmosphere (e.g., Argon).
-
Cool the suspension to 0°C and add a strong base such as potassium tert-butoxide dropwise until the characteristic orange color of the ylide appears.
-
Stir for 30 minutes, then add a solution of 2,4-dimethoxybenzaldehyde in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield trans-2,3',4,5'-tetramethoxystilbene.
-
Methodology: Deprotection to form trans-2,3',4,5'-tetrahydroxystilbene
-
Dissolve the protected stilbene in anhydrous dichloromethane (DCM) under an inert atmosphere.
-
Cool the solution to -78°C (dry ice/acetone bath).
-
Slowly add a solution of boron tribromide (BBr₃) in DCM (typically 4-5 equivalents) dropwise.
-
Stir the reaction at -78°C for 2 hours, then allow it to slowly warm to room temperature and stir overnight.
-
Cool the reaction to 0°C and quench by the slow addition of methanol, followed by water.
-
Extract the product with ethyl acetate.
-
The combined organic layers are washed with saturated aqueous NaHCO₃ and brine, dried over anhydrous Na₂SO₄, and concentrated.
-
The final product is purified by column chromatography or preparative HPLC.
Visualizations
Caption: Experimental workflow for the synthesis of trans-2,3',4,5'-tetrahydroxystilbene via the Wittig reaction.
Caption: Troubleshooting decision tree for low yield in the synthesis of trans-2,3',4,5'-tetrahydroxystilbene.
References
- 1. Attempt to synthesize 2,3,5,4'-tetrahydroxystilbene derived from 2,3,5,4'-tetrahydroxystilbene-2-O-β-glucoside (THSG) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 4. chem.iitb.ac.in [chem.iitb.ac.in]
Technical Support Center: trans-2,3',4,5'-tetrahydroxystilbene (Oxyresveratrol)
Welcome to the technical support center for trans-2,3',4,5'-tetrahydroxystilbene, commonly known as oxyresveratrol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions encountered during experimentation, with a focus on its solubility.
Frequently Asked Questions (FAQs)
Q1: What is trans-2,3',4,5'-tetrahydroxystilbene (oxyresveratrol) and what are its primary research applications?
A1: trans-2,3',4,5'-tetrahydroxystilbene, or oxyresveratrol, is a natural hydroxystilbene compound found in various plants, such as mulberry wood. It is a structural analog of resveratrol with an additional hydroxyl group.[1] Its diverse pharmacological activities, including antioxidant, anti-inflammatory, neuroprotective, and anticancer effects, make it a compound of significant interest in drug discovery and development.[2][3][4]
Q2: I am having trouble dissolving oxyresveratrol in my aqueous buffer. Why is this happening?
A2: Oxyresveratrol has poor water solubility.[2] This is a common issue faced by researchers. Its solubility in aqueous solutions like phosphate-buffered saline (PBS) at pH 7.2 is less than 0.1 mg/mL. For many cell-based assays and in vivo studies, this low solubility can be a significant limiting factor.
Q3: In which solvents is oxyresveratrol readily soluble?
A3: Oxyresveratrol is soluble in several organic solvents. You can achieve a solubility of approximately 50 mg/mL in ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF). When preparing stock solutions in these solvents, it is recommended to purge the solvent with an inert gas.
Q4: Are there any stability concerns I should be aware of when working with oxyresveratrol?
A4: Yes, oxyresveratrol is sensitive to light and can undergo oxidative degradation in aqueous solutions. It is advisable to protect solutions containing oxyresveratrol from light and to use freshly prepared aqueous solutions, preferably not storing them for more than a day. Some solubility enhancement techniques, such as encapsulation in cyclodextrins or nanosponges, can also improve its stability.
Troubleshooting Guides
Issue: Precipitation of Oxyresveratrol in Cell Culture Media
Problem: After diluting a concentrated DMSO stock of oxyresveratrol into my aqueous cell culture medium, I observe a precipitate, compromising my experiment.
Possible Causes:
-
Low Aqueous Solubility: The primary reason is the inherent poor water solubility of oxyresveratrol. When the DMSO stock is diluted, the concentration of oxyresveratrol may exceed its solubility limit in the aqueous medium, causing it to precipitate.
-
High Final DMSO Concentration: While DMSO is an effective solvent, high concentrations can be toxic to cells. However, if the final DMSO concentration is too low, it may not be sufficient to keep the oxyresveratrol in solution.
Solutions:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible to minimize cytotoxicity, typically below 0.5%. However, you may need to empirically determine the lowest DMSO concentration that maintains oxyresveratrol solubility at your desired working concentration.
-
Utilize a Solubility Enhancement Technique: For experiments requiring higher concentrations of oxyresveratrol in aqueous media, consider using a solubility-enhanced formulation. See the "Solutions for Poor Aqueous Solubility" section below for detailed protocols on preparing oxyresveratrol complexes with cyclodextrins or encapsulating it in nanoparticles. These formulations can significantly increase the aqueous solubility of oxyresveratrol.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock into the aqueous medium while vortexing to ensure rapid and uniform mixing. This can sometimes help prevent immediate precipitation.
Issue: Inconsistent Results in Biological Assays
Problem: I am observing high variability in the results of my biological assays with oxyresveratrol.
Possible Causes:
-
Incomplete Dissolution: If the oxyresveratrol is not fully dissolved in your stock solution or precipitates upon dilution, the actual concentration in your assay will be lower and more variable than intended.
-
Degradation of the Compound: As mentioned, oxyresveratrol can degrade when exposed to light or in aqueous solutions over time. This degradation will lead to a decrease in the effective concentration of the active compound.
Solutions:
-
Ensure Complete Dissolution of Stock: Before each use, visually inspect your stock solution to ensure there is no precipitate. If necessary, gently warm the solution to aid dissolution.
-
Freshly Prepare Working Solutions: Always prepare your final working solutions in aqueous buffers or media immediately before use. Avoid storing diluted aqueous solutions of oxyresveratrol.
-
Protect from Light: Handle oxyresveratrol and its solutions in a manner that minimizes light exposure. Use amber vials or cover your containers with aluminum foil.
-
Consider Stability-Enhancing Formulations: Formulations like cyclodextrin inclusion complexes or nanosponges can protect oxyresveratrol from degradation, leading to more consistent experimental outcomes.
Solutions for Poor Aqueous Solubility
For experiments requiring higher concentrations of oxyresveratrol in aqueous media, several solubility enhancement techniques can be employed. Below are summaries of common methods and detailed protocols for their implementation.
Data on Solubility Enhancement
| Method | Carrier/System | Solvent | Fold Increase in Solubility | Resulting Aqueous Solubility | Reference |
| Inclusion Complexation | β-cyclodextrin (β-CD) | Water | ~30-fold | ~14.44 mg/mL | |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Water | ~100-fold | ~47.33 mg/mL | ||
| Sulfobutylether-β-cyclodextrin (SBEβCD) | Water | 25-fold | Not Specified | ||
| Nanosponges | β-cyclodextrin based | Water | Significant enhancement | Not specified in mg/mL | |
| Nanoparticles | PLGA | Water | - | Formulation dependent |
Experimental Protocols
This protocol is suitable for preparing solid inclusion complexes of oxyresveratrol with β-cyclodextrin or its derivatives.
Materials:
-
trans-2,3',4,5'-tetrahydroxystilbene (Oxyresveratrol)
-
β-cyclodextrin (β-CD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Methanol
-
Distilled Water
-
Magnetic stirrer
-
Mortar and pestle (optional, for physical mixture comparison)
Procedure:
-
Determine Molar Ratio: A 1:1 molar ratio of oxyresveratrol to cyclodextrin is commonly used and has been shown to be effective.
-
Dissolve Components:
-
Dissolve the required molar amount of oxyresveratrol in a minimal amount of methanol.
-
In a separate container, dissolve the corresponding molar amount of β-CD or HP-β-CD in distilled water.
-
-
Complexation:
-
Slowly add the oxyresveratrol solution to the cyclodextrin solution while stirring continuously.
-
Continue stirring the mixture for 24-48 hours at room temperature to allow for complex formation.
-
-
Precipitation and Recovery:
-
After stirring, cool the solution to induce precipitation of the inclusion complex.
-
Collect the precipitate by filtration or centrifugation.
-
-
Washing and Drying:
-
Wash the collected solid with a small amount of cold distilled water to remove any uncomplexed material.
-
Dry the final product under vacuum or in a desiccator to obtain a fine powder of the oxyresveratrol-cyclodextrin inclusion complex.
-
This protocol describes the encapsulation of oxyresveratrol into β-cyclodextrin-based nanosponges.
Materials:
-
β-cyclodextrin (β-CD)
-
1,1'-Carbonyldiimidazole (CDI) as a crosslinker
-
N,N-dimethylformamide (DMF), anhydrous
-
Acetone
-
Ethanol
-
Soxhlet extraction apparatus
-
trans-2,3',4,5'-tetrahydroxystilbene (Oxyresveratrol)
-
Sonicator
-
Magnetic stirrer
Procedure: Part A: Synthesis of β-Cyclodextrin Nanosponges
-
Dissolution: Dissolve 5 g of β-CD in 30 mL of anhydrous DMF in a round-bottom flask.
-
Crosslinking: Add 2.852 g of CDI (for a 1:4 molar ratio of β-CD to CDI) to the solution.
-
Reaction: Heat the reaction mixture at 90°C for 3 hours. A solid monolithic mass will form.
-
Purification:
-
Crush the solid mass and wash it with water followed by acetone to remove unreacted monomers.
-
Further purify the nanosponges using Soxhlet extraction with ethanol for 24 hours.
-
Air-dry the purified nanosponges.
-
Part B: Loading of Oxyresveratrol into Nanosponges
-
Suspension: Prepare an aqueous suspension of the synthesized nanosponges (e.g., 10 mg/mL).
-
Addition of Oxyresveratrol: Add the desired amount of oxyresveratrol to the nanosponge suspension. Different weight ratios (e.g., 1:2, 1:4, 1:6 w/w of drug to nanosponge) can be tested to optimize loading.
-
Encapsulation:
-
Sonicate the mixture for 15-20 minutes.
-
Stir the suspension in the dark at room temperature for 24 hours.
-
-
Recovery: The resulting suspension containing oxyresveratrol-loaded nanosponges can be used directly or further processed (e.g., lyophilized) to obtain a solid powder.
This protocol details the formulation of oxyresveratrol into biodegradable poly(lactic-co-glycolic acid) (PLGA) nanoparticles using an emulsion-solvent evaporation method.
Materials:
-
PLGA (50:50 lactide:glycolide ratio)
-
trans-2,3',4,5'-tetrahydroxystilbene (Oxyresveratrol)
-
Acetone
-
Dimethyl sulfoxide (DMSO)
-
Polyvinyl alcohol (PVA) aqueous solution (e.g., 1%)
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Organic Phase Preparation:
-
Co-dissolve 10 mg of PLGA and a specific amount of oxyresveratrol (e.g., 1.22 mg for a 5 mM concentration) in 1 mL of an organic solvent mixture (e.g., 95% acetone and 5% DMSO).
-
-
Emulsification:
-
Add the organic phase dropwise to 10 mL of a 1% PVA aqueous solution while stirring at a high speed (e.g., 2000 RPM).
-
-
Solvent Evaporation:
-
Leave the resulting emulsion stirring overnight to allow for the complete evaporation of the organic solvent.
-
-
Nanoparticle Collection and Washing:
-
Collect the nanoparticles by centrifugation (e.g., at 4°C for 20 minutes).
-
Wash the nanoparticle pellet to remove excess PVA and unencapsulated oxyresveratrol.
-
-
Resuspension and Storage:
-
Resuspend the purified nanoparticles in a suitable buffer (e.g., PBS pH 7.4) and store at 4°C for further use.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by Oxyresveratrol
Oxyresveratrol exerts its biological effects by modulating several key signaling pathways. Understanding these pathways is crucial for designing experiments and interpreting results.
Oxyresveratrol can protect cells from oxidative stress by activating the Nrf2 signaling pathway.
Caption: Nrf2 antioxidant pathway activated by oxyresveratrol.
Oxyresveratrol can suppress inflammation by inhibiting the NF-κB and MAPK signaling pathways.
Caption: Anti-inflammatory pathways inhibited by oxyresveratrol.
Oxyresveratrol has been shown to exhibit anticancer activity by inhibiting the PI3K/AKT/mTOR signaling pathway, which is often overactive in cancer cells.
Caption: PI3K/AKT/mTOR anticancer pathway inhibited by oxyresveratrol.
Experimental Workflow for Solubility Enhancement and Characterization
The following diagram illustrates a general workflow for enhancing the solubility of oxyresveratrol and characterizing the resulting formulation.
Caption: Workflow for enhancing and characterizing oxyresveratrol solubility.
References
- 1. researchgate.net [researchgate.net]
- 2. One moment, please... [iipseries.org]
- 3. CA2474710A1 - Freeze-dried pharmaceutically acceptable inclusion complexes of propofol and cyclodextrin - Google Patents [patents.google.com]
- 4. Application of Neutralization and Freeze-Drying Technique for the Preparation of the Beneficial in Drug Delivery 2-Hydroxypropyl-β-Cyclodextrin Complexes with Bioactive Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
"Trans-2,3',4,5'-tetrahydroxystilbene" dosage and toxicity in cell culture
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the dosage and toxicity of trans-2,3',4,5'-tetrahydroxystilbene and its commonly studied glucoside derivative in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the difference between trans-2,3',4,5'-tetrahydroxystilbene and 2,3,5,4′-tetrahydroxystilbene-2-O-β-D-glucoside (TSG)?
Trans-2,3',4,5'-tetrahydroxystilbene (also referred to as TG1 in some literature) is a polyhydroxy stilbene compound. However, a significant portion of the available research focuses on its water-soluble glucoside form, 2,3,5,4′-tetrahydroxystilbene-2-O-β-D-glucoside (TSG), which is a primary bioactive component isolated from the traditional Chinese medicinal plant Polygonum multiflorum.[1] TG1 is derived from TSG through a process of deglucosylation.[1] It is crucial to distinguish between these two compounds when planning experiments, as their physical properties and biological activities may differ.
Q2: What are the recommended dosage ranges for trans-2,3',4,5'-tetrahydroxystilbene and its glucoside (TSG) in cell culture?
The effective dosage can vary significantly depending on the cell type and the biological endpoint being investigated. For the aglycone form, TG1, studies on colorectal cancer cells have shown cytotoxic effects in the micromolar range. For the more commonly studied TSG, a wider range of concentrations has been used to elicit various pharmacological effects, from anti-inflammatory to neuroprotective actions.
Troubleshooting Common Issues
Problem: High cell death observed even at low concentrations.
-
Possible Cause: The specific cell line being used may be particularly sensitive to the compound. Additionally, the purity of the compound could be a factor, as impurities may contribute to unexpected cytotoxicity.
-
Troubleshooting Steps:
-
Perform a dose-response curve starting from a very low concentration to determine the optimal non-toxic range for your specific cell line.
-
Verify the purity of your trans-2,3',4,5'-tetrahydroxystilbene or TSG stock.
-
Consider the solvent used to dissolve the compound. Ensure the final solvent concentration in the culture medium is not exceeding toxic levels (e.g., typically <0.1% for DMSO).
-
Problem: No observable effect at concentrations reported in the literature.
-
Possible Cause: Differences in experimental conditions such as cell density, passage number, and serum concentration in the media can influence cellular response. The stability of the compound in your culture media could also be a factor.
-
Troubleshooting Steps:
-
Standardize your cell culture conditions, including seeding density and serum percentage.
-
Prepare fresh stock solutions of the compound for each experiment.
-
Confirm the identity and bioactivity of your compound using a positive control cell line or a known bioassay.
-
Quantitative Data Summary
The following tables summarize the effective concentrations and cytotoxic thresholds for trans-2,3',4,5'-tetrahydroxystilbene (TG1) and its glucoside (TSG) in various cell lines.
Table 1: Cytotoxicity of Trans-2,3',4,5'-tetrahydroxystilbene (TG1) in Colorectal Cancer Cells
| Cell Line | IC50 Value (µM) | Assay | Reference |
| DLD-1 | 40 | Sulforhodamine B (SRB) | [1] |
| HCT116 | 80 | Sulforhodamine B (SRB) | |
| HT-29 | 45 | Sulforhodamine B (SRB) |
Table 2: Bioactive Concentrations of 2,3,5,4′-Tetrahydroxystilbene-2-O-β-D-glucoside (TSG) in Various Cell Models
| Cell Line/Model | Concentration Range (µM) | Observed Effect | Reference |
| RAW 264.7 Macrophages | 120, 240, 480 | Inhibition of macrophage activation and inflammation | |
| High Glucose-Induced Mouse Podocytes | 0.1, 1, 10 | Protection from apoptosis | |
| Caenorhabditis elegans | 50, 100 | Increased stress resistance and lifespan |
Experimental Protocols
1. Cell Viability Assessment using Sulforhodamine B (SRB) Assay
This protocol is adapted from a study on the effects of TG1 on colorectal cancer cells.
-
Cell Seeding: Plate cells in 24-well plates at a density of 2 x 10⁴ cells per well and incubate overnight at 37°C in a 5% CO₂ incubator.
-
Treatment: Add varying concentrations of TG1 (ranging from 0 to 100 µM) to the cells and incubate for 48 hours.
-
Fixation: After incubation, fix the cells with 10% (w/v) trichloroacetic acid at 4°C overnight.
-
Staining: Stain the fixed cells with 0.4% (w/v) protein-bound SRB for 30 minutes at room temperature.
-
Washing: Wash the stained cells twice with 1% acetic acid and allow them to air-dry overnight.
-
Quantification: Solubilize the bound dye and measure the absorbance to determine cell viability relative to an untreated control.
2. Apoptosis Detection using Annexin V-FITC/Propidium Iodide (PI) Staining
This method was used to assess apoptosis in colorectal cancer cells treated with TG1.
-
Cell Treatment: Treat 5 x 10⁵ cells with the desired concentration of TG1.
-
Staining:
-
To 500 µL of cell culture medium, add 10 µL of media binding reagent and 1.25 µL of Annexin V-FITC (200 µg/mL).
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Centrifugation and Resuspension: Centrifuge the cell suspension at 1000 x g for 5 minutes at room temperature. Resuspend the cell pellet in 500 µL of 1x binding buffer containing 10 µL of propidium iodide.
-
Analysis: Place the samples on ice and away from light, and analyze immediately by flow cytometry.
Visualized Workflows and Pathways
Caption: A generalized workflow for in vitro cell culture experiments.
Caption: Key signaling pathways modulated by TSG.
References
Technical Support Center: Quantification of Trans-2,3',4,5'-tetrahydroxystilbene (Oxyresveratrol)
Welcome to the technical support center for the HPLC quantification of Trans-2,3',4,5'-tetrahydroxystilbene, also known as Oxyresveratrol. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during the HPLC analysis of Oxyresveratrol.
Q1: Why am I seeing no peak or a very small peak for my Oxyresveratrol standard?
A: This issue can stem from several sources. First, verify that the detector wavelength is set correctly; Oxyresveratrol has a maximum absorbance around 320-327 nm.[1][2][3] Second, confirm your standard's concentration and stability. Stilbenoids can be sensitive to light and degradation; ensure fresh standards are prepared in a suitable solvent like methanol or ethanol and stored properly.[2] Lastly, check for system issues such as an injection failure, a leak in the system, or a faulty detector lamp.[4]
Q2: My Oxyresveratrol peak is showing significant tailing. What causes this and how can I fix it?
A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly with active sites like free silanols on the silica backbone of a C18 column.
-
Solution 1: Adjust Mobile Phase pH: Adding a small amount of acid (e.g., 0.05-0.1% formic acid or trifluoroacetic acid) to the aqueous portion of your mobile phase can suppress the ionization of residual silanols, minimizing these secondary interactions.
-
Solution 2: Check for Column Contamination: The column may be contaminated with strongly retained compounds from previous injections. Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol).
-
Solution 3: Column Degradation: The column itself may be aging or have a void at the inlet. Consider replacing the column if other troubleshooting steps fail.
Q3: The retention time for my Oxyresveratrol peak is drifting between injections. What should I do?
A: Retention time shifts indicate a change in the chromatographic conditions.
-
Check Mobile Phase: Ensure your mobile phase is well-mixed, degassed, and prepared fresh. Inconsistent composition, even minor variations, can cause drift. If using a gradient, ensure the pump's proportioning valves are functioning correctly.
-
Stabilize Column Temperature: Fluctuations in ambient temperature can affect retention. Use a column oven to maintain a constant, stable temperature (e.g., 25°C).
-
Ensure Column Equilibration: Before starting a sequence, allow sufficient time for the column to equilibrate with the initial mobile phase conditions. This is typically 5-10 column volumes.
Q4: I am observing split peaks for my analyte. What is the likely cause?
A: Peak splitting can be caused by a disruption in the sample path.
-
Partial Column Blockage: The inlet frit of the column may be partially blocked by particulates from the sample or worn pump seals. Try reversing the column (if permissible by the manufacturer) and flushing it to dislodge the blockage. Using a guard column or in-line filter can prevent this.
-
Injection Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Dissolve your sample in the initial mobile phase or a weaker solvent whenever possible.
-
Injector Issue: A malfunctioning injector rotor seal can also lead to split peaks.
Q5: My baseline is noisy or drifting, making integration difficult. How can I improve it?
A: A stable baseline is critical for accurate quantification.
-
For Noise: A noisy baseline can be caused by air bubbles in the pump or detector, a deteriorating detector lamp, or contaminated mobile phase. Ensure thorough degassing of solvents and consider filtering them.
-
For Drift: Baseline drift, especially in gradient elution, can occur if the two mobile phase solvents have different UV absorbances at the detection wavelength. It can also be caused by temperature fluctuations or a column that is not fully equilibrated.
Experimental Protocol: Isocratic HPLC Method
This section provides a validated isocratic HPLC method for the quantification of Trans-2,3',4,5'-tetrahydroxystilbene (Oxyresveratrol).
1. Materials and Reagents:
-
Oxyresveratrol reference standard (>99% purity)
-
HPLC-grade Acetonitrile
-
HPLC-grade Methanol
-
HPLC-grade water
-
Formic Acid (or Trifluoroacetic Acid)
-
0.45 µm syringe filters
2. Instrumentation:
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
3. Chromatographic Conditions:
| Parameter | Recommended Setting |
| Mobile Phase | Acetonitrile : Water with 1.0% Formic Acid (35:65 v/v) |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 325 nm |
| Injection Volume | 10-20 µL |
| Column Temperature | Ambient or 25°C |
| Run Time | ~7-10 minutes |
4. Standard & Sample Preparation:
-
Stock Solution: Accurately weigh and dissolve Oxyresveratrol standard in methanol to prepare a stock solution (e.g., 1 mg/mL).
-
Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to create a calibration curve over the desired concentration range (e.g., 1.0 - 20.0 µg/mL).
-
Sample Preparation: Dissolve the extract or sample in methanol, sonicate for 20 minutes, and centrifuge. Filter the supernatant through a 0.45 µm syringe filter before injection.
Visualized Workflows and Pathways
HPLC Quantification Workflow
The following diagram outlines the standard workflow for quantifying Oxyresveratrol using HPLC.
Caption: Standard workflow for HPLC analysis of Oxyresveratrol.
Troubleshooting Logic for Peak Tailing
This decision tree provides a logical approach to diagnosing and solving peak tailing issues.
Caption: Decision tree for troubleshooting peak tailing.
Signaling Pathway: Tyrosinase Inhibition
Oxyresveratrol is a known inhibitor of tyrosinase, the key enzyme in melanin synthesis. This pathway is relevant in pharmacology and cosmetology.
Caption: Mechanism of tyrosinase inhibition by Oxyresveratrol.
References
Technical Support Center: Troubleshooting trans-2,3',4,5'-tetrahydroxystilbene (Oxyresveratrol) Interference in Biochemical Assays
Welcome to the technical support center for researchers utilizing trans-2,3',4,5'-tetrahydroxystilbene, commonly known as Oxyresveratrol . This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential interference in your biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is trans-2,3',4,5'-tetrahydroxystilbene (Oxyresveratrol) and why is it used in research?
A1: trans-2,3',4,5'-tetrahydroxystilbene, or Oxyresveratrol, is a natural stilbenoid, a type of phenolic compound found in various plants, including mulberry wood. It is structurally similar to resveratrol. Due to its potent antioxidant, anti-inflammatory, neuroprotective, and tyrosinase inhibitory activities, it is widely investigated for its therapeutic potential in various diseases.[1][2][3]
Q2: What is biochemical assay interference and why should I be concerned when working with Oxyresveratrol?
A2: Biochemical assay interference refers to the phenomenon where a compound generates a false-positive or false-negative result in an assay through mechanisms unrelated to its specific interaction with the intended biological target. Stilbenoids like Oxyresveratrol, due to their chemical structure and properties, can act as Pan-Assay Interference Compounds (PAINS), leading to misleading results and wasted resources.
Q3: What are the common mechanisms by which Oxyresveratrol can interfere with biochemical assays?
A3: Oxyresveratrol can interfere with biochemical assays through several mechanisms:
-
Redox Cycling and Reactivity: As a polyphenol, Oxyresveratrol can undergo redox cycling, leading to the production of reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂).[4][5] This can inactivate enzymes through oxidation of sensitive amino acid residues, leading to false-positive inhibition.
-
Fluorescence Interference: Oxyresveratrol is a fluorescent molecule and can interfere with fluorescence-based assays by either contributing to the background fluorescence (autofluorescence) or by quenching the fluorescence of the reporter molecule.
-
Assay Component Interaction: The compound may interact directly with assay components, such as enzymes (e.g., luciferase), substrates, or detection reagents, leading to non-specific inhibition or signal enhancement.
-
Aggregation: At higher concentrations, some small molecules can form aggregates that non-specifically sequester and denature proteins, leading to apparent inhibition. While not definitively reported for Oxyresveratrol, it is a common mechanism for PAINS.
Troubleshooting Guides
Issue 1: I am observing unexpected inhibition in my enzyme assay with Oxyresveratrol.
Possible Cause: The observed inhibition might be a false positive due to the inherent properties of Oxyresveratrol rather than specific inhibition of your target enzyme.
Troubleshooting Steps:
-
Perform Control Experiments:
-
No-Enzyme Control: Run the assay with Oxyresveratrol and the substrate but without the enzyme. An increase in signal may indicate that the compound is reacting with the substrate or detection reagents.
-
Pre-incubation Control: Pre-incubate the enzyme with Oxyresveratrol before adding the substrate. A time-dependent increase in inhibition might suggest covalent modification or enzyme denaturation.
-
-
Assess for Redox-Mediated Interference:
-
Include a Reducing Agent: Add a reducing agent like dithiothreitol (DTT) to the assay buffer. If the inhibitory effect of Oxyresveratrol is diminished, it may be due to redox cycling.
-
Catalase Addition: Add catalase to the assay to quench any H₂O₂ generated by Oxyresveratrol. If the inhibition is reversed, it strongly suggests interference through H₂O₂ production.
-
-
Evaluate for Non-Specific Inhibition:
-
Vary Enzyme Concentration: True inhibitors should display an IC50 value that is independent of the enzyme concentration. If the IC50 increases with increasing enzyme concentration, it may indicate non-specific binding.
-
Include a Detergent: Add a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer. This can disrupt compound aggregates, and a loss of inhibition suggests aggregation-based interference.
-
Issue 2: My fluorescence-based assay is giving inconsistent or unexpected results with Oxyresveratrol.
Possible Cause: Oxyresveratrol's intrinsic fluorescence or its ability to quench fluorescence may be interfering with the assay readout.
Troubleshooting Steps:
-
Measure Autofluorescence: Measure the fluorescence of Oxyresveratrol alone at the excitation and emission wavelengths of your assay. This will determine if the compound itself is contributing to the signal.
-
Assess Fluorescence Quenching: Incubate Oxyresveratrol with your fluorescent probe or product and measure the fluorescence. A decrease in fluorescence intensity compared to the probe alone indicates quenching.
-
Use a Red-Shifted Fluorophore: If interference is significant, consider switching to a fluorophore that excites and emits at longer wavelengths (red-shifted), as this can reduce interference from many autofluorescent compounds.
-
Time-Resolved Fluorescence (TRF): If available, TRF assays can minimize interference from short-lived background fluorescence.
Issue 3: I am using a luciferase reporter assay and suspect interference from Oxyresveratrol.
Possible Cause: Structurally similar compounds like resveratrol are known to inhibit firefly luciferase. Oxyresveratrol may have a similar effect.
Troubleshooting Steps:
-
Direct Luciferase Inhibition Assay: Perform a cell-free assay with purified luciferase enzyme and its substrate in the presence of varying concentrations of Oxyresveratrol. This will directly measure its inhibitory effect on the reporter enzyme.
-
Use a Different Reporter System: If Oxyresveratrol significantly inhibits firefly luciferase, consider using an alternative reporter gene, such as Renilla luciferase or a secreted luciferase, which may be less susceptible to inhibition.
-
Normalize with a Control Vector: Co-transfect cells with a control vector expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter to normalize for non-specific effects on cell viability and transcription/translation.
Quantitative Data on Interference and Biological Activity
| Compound | Assay/Target | IC50 / Ki | Notes | Reference |
| Oxyresveratrol | DPPH radical scavenging | 28.9 µM | Antioxidant activity | |
| Nitric Oxide scavenging | 45.31 µM | Antioxidant activity | ||
| Mushroom Tyrosinase | 1.2 µM | Potent enzyme inhibition | ||
| Human Tyrosinase | 2.27 µg/mL | Enzyme inhibition | ||
| MCF-7 breast cancer cells | 164.10 µM | Cytotoxicity | ||
| MDA-MB-231 breast cancer cells | 287.08 µM | Cytotoxicity | ||
| Resveratrol (structurally similar) | Firefly Luciferase | ~2 µM (Ki) | Direct enzyme inhibition |
Experimental Protocols
Protocol 1: Western Blot for MAPK Phosphorylation
This protocol is used to assess the effect of Oxyresveratrol on the phosphorylation status of MAPKs (e.g., ERK, p38, JNK).
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours before treatment with Oxyresveratrol at various concentrations for the desired time. Stimulate with an appropriate agonist (e.g., EGF, LPS) for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the MAPK overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
-
Data Analysis: Strip the membrane and re-probe with an antibody for the total form of the MAPK for normalization. Quantify band intensities using densitometry software.
Protocol 2: NF-κB Luciferase Reporter Assay
This assay measures the effect of Oxyresveratrol on NF-κB transcriptional activity.
-
Cell Transfection:
-
Seed cells (e.g., HEK293T) in a 24-well plate.
-
Co-transfect the cells with a firefly luciferase reporter plasmid containing NF-κB response elements and a Renilla luciferase control plasmid for normalization using a suitable transfection reagent.
-
-
Compound Treatment and Stimulation:
-
After 24 hours, replace the medium and pre-treat the cells with various concentrations of Oxyresveratrol for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α, LPS) for 6-8 hours.
-
-
Cell Lysis and Luciferase Assay:
-
Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the fold change in NF-κB activity relative to the stimulated control.
Protocol 3: STAT3 Reporter Assay
This protocol assesses the impact of Oxyresveratrol on STAT3-mediated transcription.
-
Cell Culture and Treatment:
-
Use a stable cell line expressing a STAT3-luciferase reporter or transiently transfect cells as described for the NF-κB assay, but with a STAT3 reporter plasmid.
-
Seed cells in a 96-well plate.
-
Pre-treat with Oxyresveratrol before stimulating with a STAT3 activator like IL-6 or Oncostatin-M for 6-24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure luciferase activity as described in the NF-κB protocol.
-
-
Data Analysis:
-
Normalize the STAT3-driven firefly luciferase activity to a co-transfected control reporter or to total protein content. Determine the effect of Oxyresveratrol on STAT3 activation.
-
Visualizations
Signaling Pathway Diagrams
Caption: Experimental workflow for identifying assay interference.
Caption: Oxyresveratrol inhibits the NF-κB signaling pathway.
Caption: Oxyresveratrol can inhibit the MAPK/ERK signaling pathway.
Caption: Oxyresveratrol interferes with the JAK/STAT3 signaling pathway.
References
- 1. Oxyresveratrol: Sources, Productions, Biological Activities, Pharmacokinetics, and Delivery Systems | MDPI [mdpi.com]
- 2. Oxyresveratrol and resveratrol are potent antioxidants and free radical scavengers: effect on nitrosative and oxidative stress derived from microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxyresveratrol: Sources, Productions, Biological Activities, Pharmacokinetics, and Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of resveratrol on hydrogen peroxide-induced oxidative stress in embryonic neural stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Degradation Kinetics of Trans-2,3',4,5'-tetrahydroxystilbene in Aqueous Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trans-2,3',4,5'-tetrahydroxystilbene (oxyresveratrol) in aqueous solutions.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation, focusing on the degradation of trans-2,3',4,5'-tetrahydroxystilbene.
Issue 1: Rapid loss of trans-2,3',4,5'-tetrahydroxystilbene concentration in solution.
-
Question: My stock solution of trans-2,3',4,5'-tetrahydroxystilbene is losing concentration much faster than expected. What could be the cause?
-
Answer: Rapid degradation of trans-2,3',4,5'-tetrahydroxystilbene is commonly attributed to several factors. Firstly, exposure to light, particularly UV radiation, can cause rapid isomerization from the active trans-isoform to the cis-isoform, which may be followed by further degradation[1]. Solutions should be protected from light by using amber vials or by wrapping containers in aluminum foil. Secondly, the pH of your aqueous solution plays a critical role. While stable in acidic to neutral pH (around pH 3-8), the compound becomes unstable in alkaline conditions[2]. Finally, elevated temperatures can accelerate degradation. It is advisable to store stock solutions at low temperatures, such as -20°C, and protected from light[3].
Issue 2: Appearance of unexpected peaks in my chromatogram during HPLC analysis.
-
Question: I am observing new peaks in my HPLC analysis of a trans-2,3',4,5'-tetrahydroxystilbene solution over time. What are these peaks?
-
Answer: The appearance of new peaks in your chromatogram is likely due to the formation of degradation products. The most common degradation product is the cis-isomer of 2,3',4,5'-tetrahydroxystilbene, which forms upon exposure to UV light[1]. Other degradation products can also be formed through oxidation, especially at higher pH and temperatures. To confirm the identity of these peaks, you may need to use techniques like mass spectrometry (MS) in conjunction with HPLC[4].
Issue 3: Inconsistent results in bioactivity assays.
-
Question: I am getting variable results in my bioactivity assays using trans-2,3',4,5'-tetrahydroxystilbene. Could this be related to its stability?
-
Answer: Yes, inconsistent bioactivity can be a direct consequence of the degradation of trans-2,3',4,5'-tetrahydroxystilbene. The trans-isomer is generally considered the more biologically active form for certain activities, such as tyrosinase inhibition. If your solutions are degrading and isomerizing to the cis-form, you may observe a decrease or variation in the expected biological effect. It is crucial to use freshly prepared solutions or solutions that have been stored under conditions that minimize degradation (i.e., protected from light, at an appropriate pH, and low temperature) for all bioactivity assays.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that influence the degradation of trans-2,3',4,5'-tetrahydroxystilbene in aqueous solution?
A1: The primary factors influencing the degradation of trans-2,3',4,5'-tetrahydroxystilbene in aqueous solution are:
-
Light: Exposure to light, especially UV radiation, is a major cause of degradation, leading to the isomerization of the trans-form to the cis-form.
-
pH: The compound is most stable in a pH range of 3 to 8. It becomes increasingly unstable in alkaline conditions (pH > 8).
-
Temperature: Elevated temperatures accelerate the rate of degradation.
-
Oxygen: The presence of oxygen can lead to oxidative degradation, particularly at higher pH values.
Q2: What is the expected shelf-life of a trans-2,3',4,5'-tetrahydroxystilbene solution?
A2: The shelf-life is highly dependent on the storage conditions. A study on a similar stilbene glycoside, 2,3,5,4'-tetrahydroxystilbene-2-O-β-d-glycoside (THSG), showed maximum stability at pH 1.5 with a half-life of 47.57 days. For trans-2,3',4,5'-tetrahydroxystilbene, while specific kinetic data is limited, it is known to be relatively stable for up to 7 days under fluorescent light and at room temperature. For long-term storage, it is recommended to keep solutions at -20°C in the dark.
Q3: How can I minimize the degradation of my trans-2,3',4,5'-tetrahydroxystilbene solutions?
A3: To minimize degradation, follow these recommendations:
-
Light Protection: Always store solutions in amber-colored vials or wrap containers with aluminum foil to protect them from light.
-
pH Control: Prepare aqueous solutions in a buffer with a pH between 3 and 8.
-
Temperature Control: Store stock solutions at low temperatures (e.g., -20°C). For working solutions, avoid prolonged exposure to high temperatures.
-
Inert Atmosphere: For long-term storage of highly pure solutions, consider degassing the solvent and storing under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Use of Stabilizers: The use of co-solvents like hydroxypropyl methylcellulose (HPMC) or encapsulation in systems like cyclodextrins or nanosponges has been shown to improve stability.
Q4: Is there a difference in bioactivity between the trans- and cis-isomers of 2,3',4,5'-tetrahydroxystilbene?
A4: Yes, for some biological activities, the trans-isomer is more potent. For example, trans-oxyresveratrol shows higher anti-tyrosinase activity than its cis-isomer. Therefore, it is important to control the isomeric state of the compound in your experiments.
Data Presentation
Table 1: Summary of Stability Data for trans-2,3',4,5'-tetrahydroxystilbene (Oxyresveratrol)
| Condition | Observation | Reference |
| Light Exposure | ||
| Fluorescent Light | Stable for 7 days. | |
| UV-A Radiation | Isomerization from trans- to cis-isomer is faster than for resveratrol. | |
| Temperature | ||
| Room Temperature | Stable for 7 days when protected from light. | |
| pH | ||
| pH 3-8 | Most stable pH range. | |
| Alkaline pH | Unstable. |
Table 2: Illustrative Degradation Kinetics of a Related Stilbene, 2,3,5,4'-tetrahydroxystilbene-2-O-β-d-glycoside (THSG), in Aqueous Solution
| pH | Temperature (°C) | Rate Constant, k (day⁻¹) | Half-life, t½ (days) | Activation Energy, Ea (kJ/mol) | Condition | Reference |
| 1.5 | 60 | 0.0146 | 47.57 | - | Lucifugal | |
| 6.8 | 25 | - | - | 47.7 | Lucifugal | |
| 6.8 | 25 | - | - | 25.3 | Irradiation | |
| 9.9 | 60 | 0.231 | 3.00 | - | Lucifugal |
This table is for illustrative purposes to show the type of kinetic data that is important for stability studies and is based on a related compound.
Experimental Protocols
Protocol 1: HPLC Method for the Analysis of trans-2,3',4,5'-tetrahydroxystilbene and its cis-isomer
This protocol is a general guideline based on methods described in the literature.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient system of acetonitrile and 0.05% trifluoroacetic acid in water is commonly used. An isocratic system with a mixture of acetonitrile and 0.5% aqueous acetic acid (e.g., 27:73, v/v) can also be employed.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 320 nm or 326 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: Dilute the aqueous solution of trans-2,3',4,5'-tetrahydroxystilbene with the mobile phase to an appropriate concentration within the linear range of the calibration curve. Filter the sample through a 0.45 µm syringe filter before injection.
-
Quantification: Create a calibration curve using standards of known concentrations of trans-2,3',4,5'-tetrahydroxystilbene. The concentration of the analyte in the samples can be determined from this curve. The cis-isomer will typically have a different retention time and can be quantified similarly if a standard is available.
Protocol 2: Forced Degradation Study (Photostability)
-
Sample Preparation: Prepare an aqueous solution of trans-2,3',4,5'-tetrahydroxystilbene at a known concentration in a quartz cuvette or a clear glass vial.
-
Control Sample: Prepare an identical sample and wrap it in aluminum foil to serve as a dark control.
-
Light Exposure: Expose the sample to a controlled light source (e.g., a UV lamp at a specific wavelength or a photostability chamber).
-
Sampling: At predetermined time intervals, withdraw aliquots from both the exposed sample and the dark control.
-
Analysis: Analyze the aliquots by HPLC (as described in Protocol 1) to determine the remaining concentration of the trans-isomer and the formation of the cis-isomer and other degradation products.
-
Data Analysis: Plot the concentration of trans-2,3',4,5'-tetrahydroxystilbene as a function of time to determine the degradation kinetics.
Mandatory Visualization
Caption: Factors influencing the degradation of trans-2,3',4,5'-tetrahydroxystilbene.
Caption: Workflow for assessing the stability of trans-2,3',4,5'-tetrahydroxystilbene.
References
Technical Support Center: Handling and Storage of Trans-2,3',4,5'-tetrahydroxystilbene
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on preventing the oxidation of Trans-2,3',4,5'-tetrahydroxystilbene and its glucoside (THSG) during experimental procedures.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Solution turns yellow/brown | Oxidation of the stilbene compound. | 1. Immediately protect the solution from light. 2. Check the pH of the solution; adjust to a more acidic pH if the experimental design allows. 3. Purge the headspace of the container with an inert gas (nitrogen or argon). 4. Store the solution at or below -20°C. |
| Loss of compound activity or inconsistent results | Degradation due to oxidation, hydrolysis, or photo-isomerization. | 1. Prepare fresh solutions for each experiment. 2. Follow strict storage and handling protocols (see FAQs and protocols below). 3. Use degassed solvents for solution preparation. 4. Consider adding a co-solvent like ethanol to aqueous solutions to improve stability.[1] |
| Precipitate forms in aqueous buffer | Poor solubility or interaction with buffer components. | 1. Prepare a concentrated stock solution in 100% DMSO or ethanol and dilute it into the aqueous buffer immediately before use.[2] 2. Ensure the final concentration of the organic solvent is compatible with your experimental system (typically ≤ 0.1-0.2% v/v for cell-based assays).[2] 3. For dissolving in water, warming may be necessary.[3] |
| Difficulty dissolving the compound | The compound is a solid that may require specific solvents. | 1. Use DMSO or ethanol as the primary solvent for stock solutions.[2] 2. For aqueous solutions, the solubility is 5 mg/mL with warming. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid Trans-2,3',4,5'-tetrahydroxystilbene?
For long-term stability, the solid compound should be stored in a freezer at -20°C, protected from light and moisture. It is also recommended to store it under an inert gas atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
Q2: How should I prepare and store stock solutions?
Stock solutions should be prepared in a high-quality solvent such as DMSO or ethanol. For short-term storage (up to one month), solutions can be kept at -20°C. For longer-term storage (up to six months), -80°C is recommended. To prevent oxidation, dispense the stock solution into single-use aliquots to avoid repeated freeze-thaw cycles and purge the vials with an inert gas before sealing. Always use amber vials or wrap containers in foil to protect them from light.
Q3: What factors can cause the degradation of Trans-2,3',4,5'-tetrahydroxystilbene in solution?
The degradation of Trans-2,3',4,5'-tetrahydroxystilbene-2-O-β-D-glucoside (THSG) is primarily influenced by pH, temperature, and light (irradiation). The compound is unstable in alkaline conditions and undergoes cis-trans photo-isomerization when exposed to light. Hydrolysis can occur in both acidic and basic conditions, leading to the formation of the aglycone, which may then be further oxidized.
Q4: At what pH is the compound most stable?
Maximum stability for THSG in aqueous solution has been observed at a pH of 1.5. As the pH increases, particularly above 6.8, the rate of degradation increases significantly.
Q5: Can I use antioxidants to protect the compound?
While Trans-2,3',4,5'-tetrahydroxystilbene is itself a potent antioxidant, adding other antioxidants to the experimental system can help to reduce the overall oxidative stress and preserve the compound. However, the choice of antioxidant must be carefully considered to avoid interference with the experiment. It is often more practical to prevent oxidation by controlling the experimental conditions (pH, light, oxygen exposure).
Quantitative Data Summary
The stability of Trans-2,3',4,5'-tetrahydroxystilbene-2-O-β-D-glucoside (THSG) is critically dependent on environmental factors. The following tables summarize the quantitative data on its degradation kinetics.
Table 1: Effect of pH on the Stability of THSG in Aqueous Solution
| pH | Half-life (t₀.₅) in days |
| 1.5 | 47.57 |
| 6.8 | Not specified, but degradation increases exponentially above this pH |
| >7.0 | Unstable |
Data from a study on the hydrolytic kinetics of THSG.
Table 2: Activation Energy for the Degradation of THSG in Aqueous Solution (pH 6.8)
| Condition | Activation Energy (Ea) in kJ/mol |
| Lucifugal (light-protected) | 47.7 |
| Irradiation | 25.3 |
Data from a study on the hydrolytic kinetics of THSG.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol describes the preparation of a stock solution of Trans-2,3',4,5'-tetrahydroxystilbene, minimizing exposure to oxygen and light.
-
Preparation of Glassware: Ensure all glassware is clean and dry. If possible, oven-dry the glassware overnight at 125°C to remove any adsorbed moisture.
-
Weighing the Compound: Weigh the desired amount of the solid compound in a low-light environment.
-
Solvent Degassing: Degas the chosen solvent (e.g., DMSO or ethanol) by sparging with an inert gas (nitrogen or argon) for at least 30 minutes.
-
Dissolution: In a fume hood or under a gentle stream of inert gas, add the degassed solvent to the solid compound.
-
Mixing: Gently swirl or vortex the vial until the compound is completely dissolved. If necessary, brief warming can be applied for aqueous solutions.
-
Aliquoting and Storage: Dispense the stock solution into single-use amber glass vials. Purge the headspace of each vial with inert gas before sealing tightly. Store at -20°C for short-term or -80°C for long-term use.
Protocol 2: Handling of Air-Sensitive Solutions
This protocol outlines the procedure for transferring solutions of Trans-2,3',4,5'-tetrahydroxystilbene using techniques that prevent air exposure.
-
Prepare the Reaction Vessel: Take a clean, dry reaction vessel (e.g., a round-bottom flask) and flush it with an inert gas. This can be done using a Schlenk line or by attaching a balloon filled with inert gas.
-
Prepare the Syringe: Use a clean, dry glass syringe. Flush the syringe with inert gas at least 10 times to remove air and moisture.
-
Transferring the Solution:
-
Puncture the septum of the stock solution vial with the inert gas-flushed needle.
-
Withdraw the desired volume of the solution into the syringe.
-
Withdraw a small amount of inert gas into the syringe to create a gas bubble at the top.
-
Remove the needle from the stock solution vial and insert it into the reaction vessel through a septum.
-
Carefully dispense the solution into the reaction vessel, ensuring the inert gas bubble is expelled last to maintain a positive pressure of inert gas in the vessel.
-
-
Post-Transfer: Maintain a positive pressure of inert gas in the reaction vessel throughout the experiment.
Visualizations
References
Technical Support Center: Synthesis and Purification of trans-2,3',4,5'-Tetrahydroxystilbene
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of trans-2,3',4,5'-tetrahydroxystilbene.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce trans-2,3',4,5'-tetrahydroxystilbene?
A1: There are two primary approaches:
-
Total Chemical Synthesis: Methods like the Wittig reaction, Heck coupling, or Perkin reaction are employed to construct the stilbene backbone from simpler aromatic precursors.[1][2][3] These methods offer control over the final structure but may require the use of protecting groups for the hydroxyl functions to prevent side reactions, potentially leading to lower overall yields.[4]
-
Semi-Synthesis via Hydrolysis: This is a very common method that starts with 2,3,5,4'-tetrahydroxystilbene-2-O-β-D-glucoside (THSG), a natural product abundant in the roots of Polygonum multiflorum.[5] The glucoside is hydrolyzed, typically under acidic conditions, to cleave the sugar moiety and yield the target aglycone, trans-2,3',4,5'-tetrahydroxystilbene.
Q2: My final product appears unstable and changes color. Why is this happening and how can I prevent it?
A2: Trans-2,3',4,5'-tetrahydroxystilbene, like many polyphenols, is sensitive to light, oxygen, and high temperatures.
-
Photo-isomerization: Exposure to UV light can cause the thermodynamically stable trans-isomer to convert to the cis-isomer.
-
Oxidation: The hydroxyl groups are susceptible to oxidation, leading to the formation of colored quinone-type byproducts. This process can be accelerated by exposure to air (oxygen) and basic conditions.
-
Thermal Degradation: High temperatures during purification (e.g., solvent evaporation) or storage can cause decomposition.
Prevention Strategies:
-
Work under dim light or use amber-colored glassware.
-
Keep reactions and solutions under an inert atmosphere (e.g., nitrogen or argon).
-
Use degassed solvents for chromatography and reactions.
-
Avoid excessive heat. Concentrate solutions using a rotary evaporator at low temperatures (<40°C).
-
Store the final product at low temperatures (-20°C), under an inert atmosphere, and protected from light.
Q3: How do I confirm the stereochemistry of my final product? Is it the trans or cis isomer?
A3: The most reliable method is ¹H NMR spectroscopy. The coupling constant (J-value) for the vinylic protons on the double bond is characteristic of the isomer:
-
trans-isomer: Typically shows a large coupling constant, in the range of 14-18 Hz.
-
cis-isomer: Shows a smaller coupling constant, usually between 8-12 Hz.
Additionally, the trans-isomer is generally less polar than the cis-isomer and will have a higher Rf value on a TLC plate.
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Potential Cause | Diagnostic Check | Recommended Solution |
| Incomplete Reaction (Wittig) | Monitor reaction progress via Thin Layer Chromatography (TLC). Check for the presence of starting aldehyde. | Ensure the ylide is properly formed. Use fresh, anhydrous solvents and reagents. If hydroxyl groups are unprotected, consider using more than two equivalents of base to deprotonate both the phosphonium salt and the phenol. |
| Catalyst Inactivity (Heck) | Analyze a sample of the reaction mixture by HPLC or LC-MS to check for starting materials. | Use a fresh palladium catalyst and ensure ligands are pure. The choice of base and solvent is critical; consult literature for optimized conditions for your specific substrates. |
| Incomplete Hydrolysis (from THSG) | Check the crude product by TLC or HPLC. The starting glucoside is significantly more polar than the aglycone product. | Increase the reaction time or the concentration of the acid catalyst. Ensure the reaction temperature is maintained. |
| Product Degradation | The reaction mixture turns dark brown or black, and TLC shows multiple spots or streaking at the baseline. | Degas all solvents before use. Run the reaction under an inert atmosphere (N₂ or Ar). Work up the reaction under neutral or slightly acidic conditions and avoid exposure to strong bases. |
Issue 2: Presence of Significant Byproducts
| Observed Byproduct | Common Source Reaction | Identification & Removal Strategy |
| cis-Isomer | Wittig, Perkin, Photo-isomerization | Identification: ¹H NMR (J-coupling constant). Removal: The cis and trans isomers can often be separated by careful silica gel column chromatography, as the trans-isomer is less polar. Preparative HPLC is also highly effective. |
| Triphenylphosphine Oxide | Wittig Reaction | Identification: A very polar byproduct, often visible as a distinct spot on TLC. Can be confirmed by ³¹P NMR. Removal: It has low solubility in non-polar solvents. Precipitate it from the crude mixture by adding a solvent like hexane or a hexane/ether mixture and filtering. It can also be removed during column chromatography. |
| 1,1-Diarylethylene Regioisomer | Heck Reaction | Identification: Can be difficult to distinguish from the desired product by TLC alone. Requires characterization by NMR or GC-MS. Removal: This byproduct has similar polarity to the desired product, making separation challenging. Optimization of the Heck reaction conditions (ligand, temperature) is the best strategy to minimize its formation. Careful preparative HPLC may be required for removal. |
| Unreacted Starting Material | All Routes | Identification: Compare the crude product to authentic standards of starting materials on TLC or HPLC. Removal: Easily removed by column chromatography, as starting materials (aldehydes, aryl halides, or glucosides) typically have very different polarities from the final product. |
Purification Data Comparison
The following table provides a general comparison of common purification techniques for trans-2,3',4,5'-tetrahydroxystilbene. Actual results may vary based on the crude sample's composition.
| Purification Method | Typical Purity Achieved | Typical Recovery Rate | Pros | Cons |
| Recrystallization | >98% | 50-80% | Cost-effective; scalable; yields high-purity crystalline solid. | Finding a suitable solvent system can be difficult; significant product loss in mother liquor. |
| Silica Gel Column Chromatography | 90-98% | 70-90% | Good for removing baseline impurities and byproducts with different polarities. | Can be time-consuming; potential for product degradation on acidic silica; requires large solvent volumes. |
| Preparative HPLC (C18) | >99% | 60-85% | Excellent separation power, ideal for removing closely related isomers (cis/trans) and impurities. | Expensive; limited scalability; requires specialized equipment. |
Experimental Protocols
Protocol 1: Synthesis via Hydrolysis of THSG
This protocol describes the acid-catalyzed hydrolysis of 2,3,5,4'-tetrahydroxystilbene-2-O-β-D-glucoside (THSG).
-
Dissolution: Dissolve THSG (e.g., 2.0 g) in ethanol (50 mL) in a round-bottom flask.
-
Acidification: Add 1.0 N Hydrochloric Acid (HCl, 70 mL) to the solution.
-
Reflux: Heat the mixture to reflux (approx. 80-90°C) and maintain for 12-14 hours. Monitor the reaction by TLC (e.g., using a mobile phase of Dichloromethane:Methanol = 10:1) until the starting THSG spot has disappeared.
-
Workup: After cooling to room temperature, transfer the mixture to a separatory funnel. Extract the product with diethyl ether or ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at a temperature below 40°C to yield the crude product.
-
Purification: Proceed with purification via column chromatography (Protocol 2).
Protocol 2: Purification by Silica Gel Column Chromatography
-
Column Packing: Prepare a slurry of silica gel (e.g., 230-400 mesh) in a non-polar solvent (e.g., hexane or dichloromethane) and pack it into a glass column. Equilibrate the column with the starting mobile phase.
-
Sample Loading: Dissolve the crude product from Protocol 1 in a minimal amount of the mobile phase (or a slightly more polar solvent like ethyl acetate if solubility is an issue) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and carefully load the dry powder onto the top of the packed column.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% Dichloromethane) and gradually increase the polarity by adding a polar solvent (e.g., Methanol). A typical gradient might be from 100:0 to 95:5 Dichloromethane:Methanol.
-
Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.
-
Product Isolation: Combine the fractions containing the pure trans-2,3',4,5'-tetrahydroxystilbene (identified by a higher Rf value compared to impurities and the cis-isomer).
-
Final Concentration: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified product as a solid.
Visual Guides
Caption: A flowchart illustrating the key stages from starting materials to the final purified product.
Caption: A logical workflow for diagnosing the cause of low product yield during synthesis.
Caption: A decision-making flowchart for the multi-step purification of the target compound.
References
- 1. orbi.uliege.be [orbi.uliege.be]
- 2. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. byjus.com [byjus.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. A review on the extraction, purification, detection, and pharmacological effects of 2,3,5,4'-tetrahydroxystilbene-2-O-β-d-glucoside from Polygonum multiflorum - PubMed [pubmed.ncbi.nlm.nih.gov]
Adjusting pH to improve "Trans-2,3',4,5'-tetrahydroxystilbene" stability in solutions
Topic: Adjusting pH to Improve "Trans-2,3',4,5'-tetrahydroxystilbene" (Oxyresveratrol) Stability in Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of oxyresveratrol in solution, with a focus on pH modulation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for storing oxyresveratrol solutions?
A1: The stability of oxyresveratrol is highly dependent on pH. Experimental data indicates that it is most stable in solutions with a pH range of 3 to 8.[1] For optimal solubility and stability, a slightly acidic pH of around 5 is often recommended.[2]
Q2: How does an alkaline pH affect the stability of oxyresveratrol?
A2: Oxyresveratrol, like other stilbenoids, becomes significantly less stable as the pH becomes more alkaline (basic). In alkaline conditions, the phenolic hydroxyl groups are more likely to deprotonate, making the molecule highly susceptible to oxidative degradation.[3] For the related compound resveratrol, the half-life drops to less than 10 hours at pH 8.0 and to under 5 minutes at pH 10.0, a trend that highlights the critical need to avoid basic environments.[3]
Q3: What are the primary degradation pathways for oxyresveratrol in solution?
A3: The main degradation pathways for oxyresveratrol in solution are:
-
Oxidation: The molecule is prone to degradation when exposed to oxygen, a process that is accelerated at higher pH levels.[1]
-
Photo-isomerization: Exposure to UV or fluorescent light can cause the stable trans-isomer to convert to the less stable cis-isomer. Both isomers can subsequently degrade into other products.
Q4: Besides pH, what other environmental factors influence oxyresveratrol stability?
A4: In addition to pH, researchers must control the following factors to ensure stability:
-
Light: Oxyresveratrol is extremely photosensitive. Solutions should be protected from light by using amber vials or covering containers with aluminum foil.
-
Temperature: Elevated temperatures accelerate the rate of degradation. It is advisable to store stock solutions and experimental samples at refrigerated temperatures (2-8°C) unless the experimental protocol requires otherwise.
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation. For long-term storage or sensitive experiments, degassing solvents and purging the headspace of vials with an inert gas (e.g., nitrogen or argon) is recommended.
Q5: Are there other methods to enhance stability besides pH adjustment?
A5: Yes, several formulation strategies can be employed to protect oxyresveratrol from degradation:
-
Encapsulation: Complexation with cyclodextrins (e.g., HP-β-CD) or encapsulation in nanocarriers like liposomes, nanosponges, and solid lipid nanoparticles can significantly improve both stability and solubility.
-
Addition of Polymers: The use of water-soluble polymers like hydroxypropyl methylcellulose (HPMC) in combination with cyclodextrins can further enhance the storage stability of oxyresveratrol.
-
Use of Antioxidants: While less documented specifically for oxyresveratrol, the addition of antioxidants can be a general strategy to mitigate oxidative degradation of sensitive phenolic compounds.
Troubleshooting Guides
Issue 1: Rapid Degradation of Oxyresveratrol Observed in Solution
| Possible Cause | Troubleshooting Tip |
| Incorrect pH | The solution pH may be outside the optimal stability range (pH 3-8). Verify the pH of your buffer and final solution. Adjust the pH to a slightly acidic value (e.g., pH 5) using a suitable buffer system like citrate or phosphate. |
| Light Exposure | Oxyresveratrol is highly susceptible to photo-degradation. Always prepare and store solutions in amber glass vials or wrap containers in aluminum foil. Minimize exposure to ambient and fluorescent light during experiments. |
| High Temperature | Degradation is accelerated by heat. Prepare solutions at room temperature and store them at 2-8°C for short-term use or frozen (≤ -20°C) for long-term storage, after verifying freeze-thaw stability. |
| Oxidative Degradation | Dissolved oxygen in the solvent can degrade the compound. For maximum stability, use solvents that have been degassed via sonication, sparging with nitrogen, or freeze-pump-thaw cycles. Purge the headspace of the storage container with an inert gas. |
Issue 2: Inconsistent or Non-Reproducible Results in Stability Assays
| Possible Cause | Troubleshooting Tip |
| Buffer Interaction | Components of the buffer system may interact with or catalyze the degradation of oxyresveratrol. Test different buffer systems (e.g., citrate vs. phosphate) to identify any buffer-specific effects. Ensure high-purity buffer reagents are used. |
| Isomerization | The analytical method may not be separating the trans- and cis-isomers. Since light exposure can cause isomerization, you may be observing a decrease in the trans-isomer peak without accounting for the appearance of the cis-isomer. Your HPLC method should be validated to resolve both trans- and cis-oxyresveratrol. |
| Inaccurate Quantification | The standard curve may be inaccurate, or the HPLC method may lack precision. Re-validate the analytical method, including linearity, precision, and accuracy. Ensure the reference standard is pure and has been stored correctly. |
Data Presentation
Table 1: Summary of pH-Dependent Stability for Stilbenoids
| Compound | pH Condition | Stability Observation | Reference |
| Oxyresveratrol | pH 3 - 8 | Most stable range. | |
| Oxyresveratrol | Acidic Solution | Higher degradation rate than in pure water, but improved structural stability (isomer integrity). | |
| Resveratrol (related) | pH 1.2 | Remains stable for over 90 days. | |
| Resveratrol (related) | pH 5.0 | Demonstrates its longest half-life. | |
| Resveratrol (related) | pH 8.0 | Half-life decreases to under 10 hours. | |
| Resveratrol (related) | pH 10.0 | Half-life drops to less than 5 minutes. | |
| THSG (related glycoside) | pH 1.5 | Maximum stability observed (t½ = 47.57 days). | |
| THSG (related glycoside) | Alkaline | Unstable. |
Table 2: Recommended Buffer Systems for Oxyresveratrol Solutions
| Buffer System | Effective pH Range | Comments |
| Citrate Buffer | 3.0 - 6.2 | Generally a good choice for achieving acidic pH where oxyresveratrol shows high stability. |
| Phosphate Buffer | 5.8 - 8.0 | Widely used and suitable for the higher end of the stable pH range. Note that buffer concentration can impact stability. |
| Acetate Buffer | 3.7 - 5.7 | Useful for targeting the optimal solubility and stability pH of around 5. |
Experimental Protocols
Protocol 1: Preparation of pH-Adjusted Oxyresveratrol Solutions for Stability Testing
-
Prepare Buffer: Prepare a 100 mM stock solution of the desired buffer (e.g., citrate buffer for pH 5.0). Filter the buffer through a 0.22 µm membrane filter.
-
Prepare Oxyresveratrol Stock: Accurately weigh a suitable amount of high-purity trans-oxyresveratrol powder. Dissolve it in a minimal amount of a co-solvent like ethanol or DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Note: Perform this step under low light conditions.
-
Prepare Working Solution: Dilute the oxyresveratrol stock solution with the prepared buffer to the final desired concentration (e.g., 100 µg/mL). The final concentration of the organic co-solvent should be kept low (typically <1%) to minimize its effect on stability.
-
Verify pH: Measure the pH of the final solution using a calibrated pH meter and adjust if necessary with dilute acid (e.g., HCl) or base (e.g., NaOH).
-
Aliquot and Store: Dispense the solution into amber glass HPLC vials. Purge the headspace with nitrogen gas before sealing. Store the vials under the desired experimental conditions (e.g., 25°C in the dark, 4°C in the dark).
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), retrieve a vial for immediate analysis by HPLC.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment
This protocol is a general guideline and may require optimization.
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of an acidified aqueous phase and an organic phase.
-
Solvent A: 0.1% (v/v) Formic Acid in Water.
-
Solvent B: Acetonitrile or Methanol.
-
Example Isocratic Ratio: 35:65 (A:B).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30°C.
-
Detection Wavelength: 325 nm (for oxyresveratrol).
-
Injection Volume: 10-20 µL.
-
Analysis: The concentration of oxyresveratrol at each time point is determined by comparing its peak area to a standard curve generated from freshly prepared standards. Stability is reported as the percentage of the initial concentration remaining over time.
Visualizations
Caption: Workflow for Investigating pH-Dependent Oxyresveratrol Stability.
References
Validation & Comparative
A Comparative Guide to the Biological Activities of Trans-2,3',4,5'-tetrahydroxystilbene and Resveratrol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stilbenoids, a class of natural polyphenols, have garnered significant attention in the scientific community for their diverse pharmacological properties. Among them, resveratrol (trans-3,5,4'-trihydroxystilbene) is arguably the most extensively studied, known for its antioxidant, anti-inflammatory, and cardioprotective effects.[1][2] However, its structural analog, trans-2,3',4,5'-tetrahydroxystilbene, commonly known as oxyresveratrol, is emerging as a potent bioactive compound with distinct and, in some cases, superior therapeutic potential.[3][4]
Oxyresveratrol is a hydroxylated derivative of resveratrol, primarily found in plants like Morus alba (white mulberry) and Artocarpus lakoocha.[3] This guide provides an objective comparison of the biological activities of oxyresveratrol and resveratrol, supported by experimental data, to aid researchers in evaluating their potential applications in drug development and therapy. Structurally, the key difference is an additional hydroxyl group on the B-ring of oxyresveratrol, which significantly influences its physicochemical properties and biological efficacy. Notably, oxyresveratrol exhibits higher water solubility, greater bioavailability, and a longer metabolic half-life compared to resveratrol, making it an attractive candidate for further investigation.
Comparative Biological Activities
Antioxidant Activity
Both compounds exhibit significant antioxidant properties, but studies consistently demonstrate that oxyresveratrol is a more potent free radical scavenger.
-
In Vitro Assays : In a heme-based assay, both compounds at 10 µM showed significant inhibition of oxidation (27-33%). However, in direct radical scavenging assays such as DPPH and ABTS, oxyresveratrol consistently outperforms resveratrol. Some studies report that oxyresveratrol possesses double the antioxidant activity of resveratrol. This enhanced activity is attributed to the number and position of its hydroxyl groups. The glucoside form of oxyresveratrol has also been shown to have stronger radical scavenging activity than resveratrol.
Tyrosinase Inhibition and Anti-Melanogenic Effects
Tyrosinase is a key enzyme in melanin synthesis, and its inhibition is a primary target for treating hyperpigmentation and for cosmetic skin-lightening applications.
-
Enzyme Inhibition : Oxyresveratrol is a markedly more potent inhibitor of both mushroom and murine tyrosinase compared to resveratrol. One study reported an IC50 value of 1.2 µM for oxyresveratrol against mushroom tyrosinase, making it approximately 32 times more potent than the commonly used depigmenting agent, kojic acid.
-
Cellular Activity : Interestingly, while oxyresveratrol is a stronger direct enzyme inhibitor, some research indicates that resveratrol can be more effective at inhibiting overall cellular melanogenesis. This discrepancy is explained by resveratrol's ability to strongly inhibit the expression of the tyrosinase gene, suggesting a different mechanism of action at the cellular level.
Anti-inflammatory Effects
Chronic inflammation is a key factor in numerous diseases. Both stilbenoids show anti-inflammatory properties, but oxyresveratrol appears to have a superior effect in neuroinflammation models.
-
Mechanism of Action : Oxyresveratrol has been shown to inhibit the production of inflammatory mediators such as nitric oxide (NO), inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and various interleukins in lipopolysaccharide (LPS)-stimulated macrophages. Its mechanism involves the suppression of key inflammatory signaling pathways, including nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs).
-
Comparative Efficacy : In an in vivo mouse model of LPS-induced neuroinflammation, oxyresveratrol demonstrated a superior ability to suppress pro-inflammatory cytokines (TNF-α, IL-1β), cyclooxygenase-2 (COX-2), and matrix metalloproteinase-9 (MMP9) in the brain compared to an equivalent dose of resveratrol.
Anti-Cancer Activity
The potential of stilbenoids in cancer therapy is an area of intense research. Evidence suggests that oxyresveratrol exhibits more potent cytotoxic and chemosensitizing effects in several cancer cell lines.
-
Direct Cytotoxicity : Oxyresveratrol has been found to have approximately twice the cytotoxic activity of resveratrol in HT-29 human colon cancer cells. Similarly, it showed greater antiproliferative effects on T24 bladder cancer cells.
-
Chemosensitization : In studies involving combination therapy, oxyresveratrol was more effective than resveratrol at potentiating the anti-proliferative effects of doxorubicin in A549 lung cancer cells. It also enhanced cisplatin-induced apoptosis in ovarian cancer cells.
Neuroprotective Effects
Protecting neurons from damage is critical in the context of neurodegenerative diseases and ischemic events like stroke.
-
Ischemic Stroke Models : In a rat model of transient middle cerebral artery occlusion (MCAO), intraperitoneal administration of oxyresveratrol (10 or 20 mg/kg) significantly reduced brain infarct volume by up to 63% and decreased markers of apoptosis.
-
Excitotoxicity and Trauma : Oral pretreatment with oxyresveratrol (50 mg/kg) was found to be neuroprotective against kainic acid-induced hippocampal cell death, an effect not observed with resveratrol at doses up to 100 mg/kg. Furthermore, oxyresveratrol significantly inhibited neuronal death in an in vitro model of stretch-induced traumatic brain injury.
Quantitative Data Summary
The following tables summarize the quantitative data from comparative studies.
Table 1: Tyrosinase Inhibition
| Compound | Enzyme Source | IC50 Value | Reference(s) |
|---|---|---|---|
| Oxyresveratrol | Mushroom | 1.2 µM | |
| Resveratrol | Mushroom | 63.2 µM | |
| Kojic Acid | Mushroom | ~38.4 µM (calculated) | |
| Oxyresveratrol | Murine | 52.7 µM |
| Resveratrol | Murine | > 100 µM | |
Table 2: Anti-Cancer and Neuroprotective Efficacy
| Biological Activity | Model System | Metric | Oxyresveratrol | Resveratrol | Reference(s) |
|---|---|---|---|---|---|
| Cytotoxicity | HT-29 Colon Cancer Cells | Cytotoxicity | ~2-fold more potent | - | |
| Chemosensitization | A549 Lung Cancer Cells + Doxorubicin | Potentiation of Anti-proliferative Effect | Higher potentiation | Lower potentiation | |
| Neuroprotection | Rat MCAO Model | Infarct Volume Reduction (20 mg/kg) | ~63% | Not directly compared |
| Neuroprotection | Kainic Acid-Induced Cell Death | Protective Effect | Significant protection (50 mg/kg) | No effect (50-100 mg/kg) | |
Key Experimental Protocols
Tyrosinase Activity Inhibition Assay
-
Principle : This assay measures the ability of a compound to inhibit the enzymatic activity of tyrosinase, which catalyzes the oxidation of L-tyrosine or L-DOPA.
-
Methodology :
-
Mushroom or murine tyrosinase is prepared in a phosphate buffer solution (pH 6.8).
-
Various concentrations of the test compounds (oxyresveratrol, resveratrol) are pre-incubated with the enzyme solution for a defined period at a specific temperature (e.g., 25°C).
-
The reaction is initiated by adding a substrate, typically L-tyrosine or L-DOPA.
-
The formation of dopachrome (an intermediate in melanin synthesis) is monitored spectrophotometrically by measuring the increase in absorbance at a specific wavelength (e.g., 475-490 nm) over time.
-
The percentage of inhibition is calculated relative to a control reaction without the inhibitor. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined from a dose-response curve.
-
Cell Viability and Cytotoxicity Assay (MTT Assay)
-
Principle : The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.
-
Methodology :
-
Cancer cell lines (e.g., A549, HT-29) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are then treated with various concentrations of the test compounds (oxyresveratrol, resveratrol), a chemotherapeutic agent (e.g., doxorubicin), or a combination for a specified duration (e.g., 24, 48, or 72 hours).
-
After the treatment period, the culture medium is replaced with a fresh medium containing MTT solution.
-
The plates are incubated for several hours, during which viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, forming insoluble purple formazan crystals.
-
A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm. Cell viability is expressed as a percentage relative to untreated control cells.
-
In Vivo Middle Cerebral Artery Occlusion (MCAO) Model
-
Principle : This is a widely used animal model to mimic focal cerebral ischemia (stroke) in humans. It involves temporarily blocking the middle cerebral artery to induce brain injury, followed by reperfusion.
-
Methodology :
-
Anesthesia is induced in adult male rats (e.g., Sprague-Dawley).
-
A surgical incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
A nylon monofilament with a rounded tip is introduced into the ECA and advanced up the ICA until it blocks the origin of the middle cerebral artery (MCA).
-
The filament is left in place for a specific duration (e.g., 90 or 120 minutes) to induce ischemia.
-
The test compound (e.g., oxyresveratrol) is administered, often intraperitoneally, at specific time points (e.g., immediately after occlusion and at the time of reperfusion).
-
The filament is then withdrawn to allow reperfusion (blood flow to be restored).
-
After a survival period (e.g., 24 hours), the animal is euthanized, and the brain is removed.
-
The brain is sliced and stained with a viability dye like 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted (damaged) tissue pale.
-
The infarct volume is quantified using image analysis software and compared between treated and vehicle-control groups. Neurological deficit scores are also assessed before euthanasia.
-
Signaling Pathways and Workflows
Conclusion
The available experimental data indicates that while resveratrol is a potent and well-studied bioactive compound, its analog, trans-2,3',4,5'-tetrahydroxystilbene (oxyresveratrol), exhibits superior activity in several key areas. Oxyresveratrol is a more powerful antioxidant and a vastly more effective direct inhibitor of tyrosinase. Furthermore, it demonstrates greater efficacy in models of neuroinflammation, cancer cytotoxicity, and neuroprotection against ischemic and excitotoxic injury.
These enhanced biological activities, coupled with its favorable pharmacokinetic properties such as higher water solubility and bioavailability, position oxyresveratrol as a highly promising candidate for the development of new therapeutics. Researchers and drug development professionals should consider these comparative advantages when selecting stilbenoid compounds for further investigation in preclinical and clinical settings. Future studies should continue to elucidate the specific molecular targets and signaling pathways that differentiate the actions of these two closely related, yet functionally distinct, natural products.
References
A Comparative Guide to Stilbenoids: Trans-2,3',4,5'-tetrahydroxystilbene (Oxyresveratrol) vs. Other Key Stilbenoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Trans-2,3',4,5'-tetrahydroxystilbene, commonly known as Oxyresveratrol, and other prominent stilbenoids such as Resveratrol, Pterostilbene, and 2,3,5,4′-Tetrahydroxystilbene-2-O-β-D-glucoside (THSG). Stilbenoids are a class of naturally occurring phenolic compounds recognized for their diverse and potent biological activities. This document synthesizes experimental data to objectively compare their performance in key therapeutic areas, details the methodologies of cited experiments, and visualizes critical biological pathways.
Introduction to Compared Stilbenoids
Stilbenoids share a core C6-C2-C6 structure but differ in their hydroxylation and methoxylation patterns, which significantly impacts their biological efficacy and pharmacokinetic profiles.
-
Trans-2,3',4,5'-tetrahydroxystilbene (Oxyresveratrol): A hydroxylated analog of resveratrol found in plants like Morus alba (white mulberry). It is noted for its potent tyrosinase inhibitory and antioxidant activities.[1]
-
Resveratrol (trans-3,5,4′-trihydroxystilbene): The most extensively studied stilbenoid, commonly found in grapes and red wine.[2][3] It is known for a wide array of health benefits, including cardioprotective and anti-inflammatory effects, though its low bioavailability is a significant limitation.[4][5]
-
Pterostilbene (trans-3,5-dimethoxy-4′-hydroxystilbene): A dimethylated analog of resveratrol found in blueberries. Its structural modification leads to higher lipophilicity and significantly better bioavailability compared to resveratrol.
-
2,3,5,4′-Tetrahydroxystilbene-2-O-β-D-glucoside (THSG): The primary bioactive component of Polygonum multiflorum, a traditional Chinese medicinal herb. As a glucoside, its structure and solubility differ from its aglycone, influencing its absorption and activity.
Comparative Analysis of Biological Activities
The therapeutic potential of stilbenoids is evaluated across several key biological activities. The following sections compare the performance of Oxyresveratrol and its counterparts based on published experimental data.
The capacity to scavenge free radicals and reduce oxidative stress is a hallmark of stilbenoids. This activity is fundamental to their protective effects against various chronic diseases.
Table 1: Comparative Antioxidant Activity of Stilbenoids
| Compound | Assay | Result | Source |
|---|---|---|---|
| Oxyresveratrol | DPPH Radical Scavenging | More effective scavenger than Resveratrol | |
| Resveratrol | DPPH Radical Scavenging | Less effective than Oxyresveratrol | |
| THSG | DPPH Radical Scavenging | IC50: 40 µM (aglycone was 0.38 µM) | |
| THSG | In vivo (C. elegans) | Higher antioxidative capacity than Resveratrol |
| Pterostilbene | - | Data not available for direct comparison | - |
Experimental Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a standard method for evaluating the free-radical scavenging ability of antioxidants.
-
Preparation: A stock solution of DPPH in methanol is prepared. The test compounds (stilbenoids) are dissolved in a suitable solvent (e.g., DMSO or methanol) to create a range of concentrations.
-
Reaction: A specific volume of each stilbenoid concentration is mixed with the DPPH solution in a 96-well plate or cuvettes. A control containing only the solvent and DPPH solution is also prepared.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer. The decrease in absorbance indicates the scavenging of DPPH radicals by the antioxidant.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] * 100. The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined from a dose-response curve.
Stilbenoids can modulate inflammatory pathways, such as by inhibiting the production of inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines.
Table 2: Comparative Anti-inflammatory Activity of Stilbenoids
| Compound | Model | Key Findings | Source |
|---|---|---|---|
| Oxyresveratrol | - | Data not available for direct comparison | - |
| Resveratrol | In vitro | Inhibits COX-1 and COX-2 enzymes. | |
| THSG | LPS-stimulated RAW 264.7 cells | Inhibited NO and PGE2 production; suppressed iNOS and COX-2 expression. | |
| THSG | IL-1β-stimulated rat chondrocytes | Suppressed PGE2 synthesis and iNOS expression. |
| Pterostilbene | In vitro | Significant inhibitory effect against COX-1 and COX-2. | |
Experimental Protocol: Nitric Oxide (NO) Production Assay in Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in immune cells like macrophages.
-
Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium and seeded in 96-well plates.
-
Treatment: Cells are pre-treated with various concentrations of the stilbenoid for a short period (e.g., 1-2 hours).
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium. A control group without LPS and a vehicle control group (LPS with solvent) are included.
-
Incubation: The cells are incubated for 24 hours to allow for NO production.
-
Measurement (Griess Assay): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The supernatant is mixed with the Griess reagent, and after a short incubation, the absorbance is read at ~540 nm.
-
Analysis: A standard curve using known concentrations of sodium nitrite is used to quantify the nitrite levels. The inhibitory effect of the stilbenoid is calculated by comparing the NO levels in the treated groups to the LPS-only control. A cell viability assay (e.g., MTT) is often run in parallel to ensure the observed effects are not due to cytotoxicity.
The potential of stilbenoids to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and trigger autophagy is an area of intense research.
Table 3: Comparative Anticancer Activity of Stilbenoids
| Compound | Cell Line | Activity Metric (IC50) | Key Findings | Source |
|---|---|---|---|---|
| Oxyresveratrol | HT-29 (Colon Cancer) | ~2-fold more potent than Resveratrol | Potent cytotoxic activity. | |
| Resveratrol | HT-29 (Colon Cancer) | Less potent than Oxyresveratrol | Induces apoptosis and autophagy. | |
| Resveratrol | MCF-7 (Breast Cancer) | - | Inhibits proliferation and promotes cell death. | |
| THSG | MCF-7 (Breast Cancer) | - | Shows synergistic effect with Adriamycin, reducing cell viability and inducing apoptosis. | |
| TG1 (Aglycone of THSG) | HCT116, HT-29 (Colon Cancer) | Dose-dependent inhibition | Inhibits tumor progression by inducing ferroptosis, apoptosis, and autophagy. |
| Pterostilbene | Breast, Colon, Prostate Cancer | - | Powerful growth-inhibitory effects. | |
Experimental Protocol: Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells (e.g., MCF-7, HT-29) are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of the stilbenoid compound for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After treatment, the culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is incubated for 2-4 hours.
-
Formazan Solubilization: During incubation, mitochondrial dehydrogenases in living cells convert the yellow MTT into purple formazan crystals. A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve these crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a plate reader at a wavelength of ~570 nm.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The results are often expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration that inhibits 50% of cell growth) is calculated.
Tyrosinase is a key enzyme in melanin synthesis, and its inhibition is a primary target for skin-whitening and anti-hyperpigmentation agents.
Table 4: Comparative Tyrosinase Inhibitory Activity
| Compound | Metric | Result | Key Findings | Source |
|---|---|---|---|---|
| Oxyresveratrol | Kᵢ value | ~150-fold more potent than Resveratrol | Acts as a noncompetitive inhibitor of dopa oxidase activity. | |
| Oxyresveratrol | B16F0 cells | Better inhibition of tyrosinase activity and melanin formation than Resveratrol. | Superior anti-melanogenic properties. |
| Resveratrol | Kᵢ value | ~150-fold less potent than Oxyresveratrol | | |
Experimental Protocol: In Vitro Tyrosinase Inhibition Assay
This biochemical assay measures the direct effect of a compound on the activity of the tyrosinase enzyme.
-
Reaction Mixture: In a 96-well plate, a reaction mixture is prepared containing phosphate buffer, purified mushroom tyrosinase, and various concentrations of the test compound (e.g., Oxyresveratrol).
-
Substrate Addition: The enzymatic reaction is initiated by adding a substrate, typically L-DOPA or L-tyrosine.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 37°C).
-
Measurement: The enzyme converts the substrate into dopachrome, a colored product. The formation of dopachrome is monitored by measuring the increase in absorbance at ~475 nm over time using a spectrophotometer.
-
Analysis: The rate of the reaction is determined from the slope of the absorbance vs. time curve. The inhibitory activity is calculated by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value is then determined. Kinetic parameters like the inhibition constant (Kᵢ) can be derived from Lineweaver-Burk plots to determine the mechanism of inhibition (e.g., competitive, noncompetitive).
Pharmacokinetics and Bioavailability
A critical factor in the therapeutic utility of a compound is its ability to be absorbed and remain active in the body. Stilbenoids exhibit significant differences in their pharmacokinetic profiles.
Table 5: Comparative Pharmacokinetic Properties of Stilbenoids (in Rats)
| Compound | Oral Bioavailability (%) | Half-life | Key Notes | Source |
|---|---|---|---|---|
| Oxyresveratrol | - | Data not available for direct comparison | Exhibits higher tissue permeability than resveratrol. | |
| Resveratrol | 20% - 29.8% | ~14 min (IV) | Low bioavailability due to rapid and extensive metabolism (glucuronidation and sulfation). | |
| Pterostilbene | ~80% | ~97 min | Higher bioavailability than resveratrol due to its methoxy groups, which reduce first-pass metabolism. |
| THSG | - | Data not available for direct comparison | The glucoside moiety improves water solubility but may affect absorption mechanisms. | |
Modulation of Key Signaling Pathways
Stilbenoids exert their biological effects by modulating complex intracellular signaling pathways involved in inflammation, cell survival, and apoptosis.
The PI3K/Akt pathway is a critical pro-survival pathway that is often dysregulated in cancer and neurodegenerative diseases. Stilbenoids can activate this pathway to protect normal cells from damage or inhibit it in cancer cells to promote apoptosis.
Caption: PI3K/Akt survival pathway modulated by stilbenoids.
Stilbenoids promote the phosphorylation of Akt, which in turn inhibits pro-apoptotic proteins like Bad, ultimately suppressing apoptosis and enhancing cell survival, a key mechanism in their neuroprotective effects.
The NF-κB pathway is a central regulator of the inflammatory response. Under normal conditions, NF-κB is held inactive in the cytoplasm by IκB proteins. Inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to enter the nucleus and activate the transcription of pro-inflammatory genes. Stilbenoids are known to inhibit this pathway.
Caption: Inhibition of the NF-κB inflammatory pathway by stilbenoids.
To provide clarity on the methodologies used to generate the comparative data, the following diagram illustrates a typical workflow for assessing the anticancer effects of stilbenoids in vitro.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Multidimensional biological activities of resveratrol and its prospects and challenges in the health field [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Biological Activities of Stilbenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological actions and molecular effects of resveratrol, pterostilbene, and 3′-hydroxypterostilbene - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Neuroprotective Effects of Trans-2,3',4,5'-tetrahydroxystilbene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo neuroprotective efficacy of Trans-2,3',4,5'-tetrahydroxystilbene (also known as Oxyresveratrol) and its common glucoside form, 2,3,5,4'-tetrahydroxystilbene-2-O-β-D-glucoside (THSG). Performance is benchmarked against other well-documented neuroprotective agents, with supporting experimental data and detailed protocols to aid in the validation and development of novel therapeutics for neurodegenerative disorders.
Comparative Efficacy of Neuroprotective Agents
The following table summarizes quantitative data from in vivo studies, offering a clear comparison of Trans-2,3',4,5'-tetrahydroxystilbene/THSG against alternative compounds in various models of neurological disease.
| Compound | Animal Model | Dosage | Key Quantitative & Qualitative Outcomes |
| Trans-2,3',4,5'-tetrahydroxystilbene (Oxyresveratrol) | Transient Middle Cerebral Artery Occlusion (MCAO) in rats | 10 or 20 mg/kg, IP | Significantly reduced brain infarct volume by ~54% and ~63%, respectively; Improved neurological deficit scores; Diminished cytochrome c release and caspase-3 activation.[1] |
| THSG (Glucoside form) | Traumatic Brain Injury (TBI) in mice | 60 mg/kg/day, oral | Attenuated injury severity scores; Promoted motor coordination and improved cognitive performance in Morris water maze tasks; Dramatically decreased brain lesion volume; Reduced TBI-induced neuronal apoptosis.[2][3] |
| THSG (Glucoside form) | Cerebral Ischemia/Reperfusion (I/R) in rats | 125, 250, 500 mg/mL, oral | Reduced infarct size in a concentration-dependent manner; Modulated the 5-HT/5-HTR pathway.[4] |
| THSG (Glucoside form) | Parkinson's Disease (MPTP model) in mice | 20, 40 mg/kg | Promoted the survival of dopamine neurons, mediated by the PI3K/Akt signaling pathway.[5] |
| Resveratrol | MCAO in rats | 20 mg/kg, IP/IV/Oral | Inhibited brain damage; Reduced neurological deficits. |
| Global Cerebral Ischemia in gerbils | 30 mg/kg | Attenuated apoptosis by up-regulating Bcl-2 and down-regulating Bax. | |
| Curcumin | Traumatic Brain Injury (TBI) in mice | Post-TBI IP injection | Reduced ipsilateral cortex injury, neutrophil infiltration, and microglia activation; Improved neuron survival by decreasing apoptosis; Effects are associated with activation of the Nrf2 pathway. |
| MCAO in rats | Post-MCAO administration | Significantly reduced infarct size and levels of oxidative stress; Effects involve the Akt/Nrf2 pathway. |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided to facilitate experimental design and replication.
Transient Middle Cerebral Artery Occlusion (MCAO) in Rats
This model is widely used to mimic focal cerebral ischemia, characteristic of stroke.
-
Animals: Male Sprague-Dawley rats (250-300g).
-
Surgical Procedure: Anesthesia is induced (e.g., with isoflurane). A 4-0 monofilament nylon suture with a rounded tip is inserted into the external carotid artery and advanced up the internal carotid artery to occlude the origin of the middle cerebral artery.
-
Ischemia & Reperfusion: The filament remains in place for a defined period (e.g., 90 minutes) to induce ischemia. It is then withdrawn to allow for reperfusion of the blood vessel.
-
Treatment Administration: Trans-2,3',4,5'-tetrahydroxystilbene (10 or 20 mg/kg) or vehicle is administered intraperitoneally (IP), often immediately after occlusion and again at the onset of reperfusion.
-
Outcome Assessment:
-
Neurological Deficit Scoring: Assessed at 24 hours post-MCAO using a standardized scale to measure motor and neurological impairments.
-
Infarct Volume Measurement: Brains are harvested, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC). The unstained (infarcted) tissue is quantified using image analysis software.
-
Immunohistochemistry: Brain sections are analyzed for apoptotic markers like activated caspase-3 to quantify cell death.
-
Traumatic Brain Injury (TBI) in Mice
This model simulates mechanical injury to the brain.
-
Animals: Male mice of a specified strain (e.g., C57BL/6).
-
Injury Induction: A controlled cortical impact (CCI) device or a weight-drop method (e.g., Feeney model) is used. Following a craniotomy, a pneumatic piston is used to produce a defined cortical contusion.
-
Treatment Administration: THSG (60 mg/kg/day) or vehicle is administered orally once daily, beginning shortly after the TBI and continuing for a set duration (e.g., 21 days).
-
Outcome Assessment:
-
Behavioral Testing: Motor coordination is assessed using tests like the beam-walk, and cognitive function is evaluated with the Morris water maze.
-
Lesion Volume: Brains are collected, and the lesion volume is quantified using histological staining (e.g., Nissl stain) and image analysis.
-
Apoptosis and Neurogenesis: Immunohistochemical staining is used to detect apoptotic cells (e.g., TUNEL staining) and markers for immature neurons (e.g., Doublecortin - DCX) in regions like the hippocampus.
-
Mandatory Visualizations
Signaling Pathways and Experimental Logic
The diagrams below illustrate the key neuroprotective mechanisms of Trans-2,3',4,5'-tetrahydroxystilbene and a generalized workflow for its in vivo validation.
Caption: Key signaling pathways in T-H-Stilbene mediated neuroprotection.
Caption: A generalized workflow for in vivo validation of neuroprotective agents.
References
- 1. Oxyresveratrol (trans-2,3',4,5'-tetrahydroxystilbene) is neuroprotective and inhibits the apoptotic cell death in transient cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2, 3, 5, 4â-tetrahydroxystilbene-2-O-beta-D-glucoside protects against neuronal cell death and traumatic brain injury-induced pathophysiology | Aging [aging-us.com]
- 3. 2, 3, 5, 4'-tetrahydroxystilbene-2-O-beta-D-glucoside protects against neuronal cell death and traumatic brain injury-induced pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotection by 2,3,5,4ʹ-tetrahydroxystilbene-2-O-β-D-glucoside extracts from Polygonum multiflorum against cerebral ischemia/reperfusion injury through the 5-hydroxytryptamine/5-hydroxytryptamine receptor pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Cis- vs. Trans-2,3',4,5'-tetrahydroxystilbene: A Comparative Efficacy Analysis
A detailed examination of the geometric isomers of 2,3',4,5'-tetrahydroxystilbene reveals significant differences in their biological efficacy, with the cis-isomer demonstrating superior therapeutic potential in preclinical anti-diabetic models. While direct comparative studies on the aglycones are limited, research on their glycosylated forms, specifically cis- and trans-2,3,5,4'-tetrahydroxystilbene-2-O-β-D-glucoside (THSG), provides valuable insights into their differential activities.
The trans-isomer of 2,3',4,5'-tetrahydroxystilbene and its glucoside are naturally occurring compounds found in plants such as Polygonum multiflorum. The cis-isomer is less common naturally but can be formed from the trans-isomer through processes like exposure to UV light[1][2]. This comparison guide synthesizes the available experimental data to objectively evaluate the performance of these two isomers.
Anti-Diabetic Efficacy: Cis-Isomer Shows Enhanced Activity
A key study comparing the anti-diabetic effects of cis- and trans-THSG in high-fat diet-induced diabetic mice demonstrated the superior efficacy of the cis-isomer. The study reported that cis-THSG was more effective than trans-THSG in producing a hypoglycemic effect and in improving glucose intolerance and insulin resistance[1][2][3].
Quantitative Comparison of Anti-Diabetic Effects
| Parameter | Experimental Model | cis-THSG Efficacy | trans-THSG Efficacy | Reference |
| Hypoglycemic Effect | High-fat diet-induced diabetic mice | More effective | Less effective | |
| Glucose Intolerance | High-fat diet-induced diabetic mice | Greater improvement | Lesser improvement | |
| Insulin Resistance | High-fat diet-induced diabetic mice | Greater improvement | Lesser improvement | |
| PEPCK Transcription | HepG2 cells | More potent suppression | Less potent suppression |
Mechanism of Action: Inhibition of PEPCK
The enhanced anti-diabetic effect of cis-THSG is linked to its more potent inhibition of the transcription of phosphoenolpyruvate carboxykinase (PEPCK). PEPCK is a key enzyme in the gluconeogenesis pathway, which is the metabolic process that results in the generation of glucose from non-carbohydrate carbon substrates. By inhibiting PEPCK, cis-THSG can more effectively reduce the production of glucose in the liver, thereby contributing to lower blood glucose levels.
Figure 1. Inhibition of PEPCK in the gluconeogenesis pathway.
Experimental Protocols
Preparation of cis-2,3,5,4'-tetrahydroxystilbene-2-O-β-glucopyranoside (cis-THSG)
trans-THSG was chromatographically purified from the roots of Polygonum multiflorum. The purified trans-THSG was then converted to cis-THSG by exposure to UV light. This photochemical isomerization is a common method for converting trans-stilbenes to their cis-isomers.
Figure 2. Workflow for the preparation of cis-THSG.
In Vivo Anti-Diabetic Activity Assessment
The anti-diabetic effects of both cis- and trans-THSG were evaluated in a high-fat diet (HFD)-induced diabetic mouse model. Male CF-1 mice were used in the study. The efficacy of the two isomers was determined by measuring their effects on blood glucose levels, glucose tolerance, and insulin resistance.
In Vitro PEPCK Transcription Assay
The human hepatoma cell line, HepG2, was used to assess the in vitro activity of the THSG isomers. The cells were treated with either cis- or trans-THSG, and the subsequent suppression of PEPCK transcription was measured to determine the potency of each isomer.
Conclusion
The available evidence, primarily from studies on the glycosylated forms, strongly suggests that the cis-isomer of 2,3',4,5'-tetrahydroxystilbene possesses greater anti-diabetic potential than its trans-counterpart. This enhanced efficacy is attributed to its superior ability to inhibit the key gluconeogenic enzyme, PEPCK. While these findings are promising, further research is warranted to directly compare the biological activities of the cis- and trans-aglycones to fully elucidate their therapeutic potential. The conversion of the more stable and abundant trans-isomer to the more active cis-isomer through methods like UV irradiation presents a viable strategy for enriching the therapeutic potency of extracts containing this stilbene.
References
Unveiling the Anticancer Potential of Trans-2,3',4,5'-tetrahydroxystilbene Across Various Cancer Cell Lines
A Comparative Guide for Researchers and Drug Development Professionals
Trans-2,3',4,5'-tetrahydroxystilbene, also known as Oxyresveratrol, a natural stilbenoid, has garnered significant attention in oncological research for its potential as a therapeutic agent. This guide provides a comprehensive comparison of its efficacy across a spectrum of cancer cell lines, supported by experimental data and detailed methodologies, to aid researchers and professionals in the field of drug development.
Comparative Efficacy: A Quantitative Overview
The cytotoxic effect of trans-2,3',4,5'-tetrahydroxystilbene has been evaluated in numerous studies, with the half-maximal inhibitory concentration (IC50) being a key metric for its potency. The following table summarizes the IC50 values of trans-2,3',4,5'-tetrahydroxystilbene in various cancer cell lines, providing a clear comparison of its effectiveness.
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Breast Cancer | MDA-MB-231 | 104.8 | [1] |
| BT-549 | 150.2 | [1] | |
| 4T1 | 143.6 | [1] | |
| MCF-7 | 30.64 | [2] | |
| Ovarian Cancer | SKOV3 | 134.90 | [3] |
| TOV21G | 112.50 | ||
| Lung Cancer | A-549 | 148.63 | |
| Liver Cancer | HepG2 | 104.47 | |
| Prostate Cancer | PC-3 | 109.35 | |
| Osteosarcoma | Saos-2 | Not explicitly stated, but effective at 5, 15, and 45 µM | |
| Colon Cancer | CACO-2 | >200 |
Delving into the Mechanisms: Key Signaling Pathways
Trans-2,3',4,5'-tetrahydroxystilbene exerts its anticancer effects through the modulation of several critical signaling pathways. Two of the most prominently reported pathways are the EGFR/PI3K/AKT and the STAT3 signaling cascades.
EGFR/PI3K/AKT Signaling Pathway
Oxyresveratrol has been shown to induce ferroptosis in breast cancer cells by suppressing the EGFR/PI3K/AKT/GPX4 signaling axis. This pathway is crucial for cell survival and proliferation, and its inhibition can lead to programmed cell death.
References
- 1. Oxyresveratrol as a novel ferroptosis inducer exhibits anticancer activity against breast cancer via the EGFR/PI3K/AKT/GPX4 signalling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxyresveratrol Modulates Genes Associated with Apoptosis, Cell Cycle Control and DNA Repair in MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
A Comparative Guide to the Metabolomics of Trans-2,3',4,5'-tetrahydroxystilbene and Resveratrol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolomic profiles and cellular impacts of two prominent stilbenoids: trans-2,3',4,5'-tetrahydroxystilbene (THS), also known as oxyresveratrol, and resveratrol. While both compounds are recognized for their potential health benefits, including anti-cancer and antioxidant activities, their structural differences lead to distinct metabolic fates and downstream effects on cellular signaling pathways. This comparison is supported by experimental data from peer-reviewed literature to inform future research and drug development.
Introduction to THS and Resveratrol
Resveratrol (trans-3,5,4'-trihydroxystilbene) is a well-studied polyphenol found in grapes, red wine, and other plant sources, lauded for its wide range of biological activities.[1][2] Trans-2,3',4,5'-tetrahydroxystilbene, or oxyresveratrol, is a structural analog of resveratrol, notably found in mulberry wood. The primary structural difference is the position and number of hydroxyl groups on their phenolic rings, which significantly influences their bioavailability, metabolism, and interaction with cellular targets. Understanding their comparative metabolomics is crucial for elucidating their mechanisms of action and optimizing their therapeutic potential.
Comparative Metabolic Profiles
The metabolism of stilbenoids is a critical determinant of their biological activity and bioavailability. Both resveratrol and THS undergo extensive metabolism, primarily through conjugation reactions.
Resveratrol (RV): Upon oral administration, resveratrol exhibits low bioavailability due to rapid and extensive first-pass metabolism.[3] The primary metabolites are glucuronide and sulfate conjugates, which are the major forms found in plasma.[3] The gut microbiota also plays a role, metabolizing resveratrol into dihydroresveratrol (DHR).
Trans-2,3',4,5'-tetrahydroxystilbene (THS/Oxyresveratrol): Direct comparative metabolomic studies are limited; however, available data suggests that, similar to resveratrol, the primary metabolites of oxyresveratrol are its glucuronide and sulfate conjugates. One study comparing the effects of resveratrol, oxyresveratrol (ORV), and other analogs on bladder cancer cells noted that the main metabolites detected for both RV and ORV were their original, unchanged forms within the cellular environment over 48 hours, with ORV demonstrating greater anti-tumor potency.
The following table summarizes the quantitative analysis of parent compound concentrations in T24 bladder cancer cell supernatant after treatment, indicating different rates of uptake or degradation.
| Treatment (100 µM) | Time (hours) | Mean Concentration in Supernatant (µg/mL) ± SD |
| Resveratrol (RV) | 6 | 19.33 ± 0.61 |
| 12 | 18.01 ± 0.28 | |
| 24 | 16.79 ± 0.84 | |
| 48 | 14.65 ± 0.93 | |
| Oxyresveratrol (ORV) | 6 | 20.91 ± 0.51 |
| 12 | 19.46 ± 0.44 | |
| 24 | 18.25 ± 0.32 | |
| 48 | 16.12 ± 0.55 | |
| (Data synthesized from a study on human bladder cancer cells) |
Experimental Methodologies
A typical metabolomics study to compare the effects of THS and resveratrol would follow a standardized workflow involving cell culture, metabolite extraction, and analysis by mass spectrometry.
Sample Preparation and Metabolite Extraction
-
Cell Culture and Treatment: Human cell lines (e.g., HepG2 liver cells, T24 bladder cancer cells) are cultured under standard conditions. Cells are then treated with equimolar concentrations of resveratrol, THS, or a vehicle control (e.g., DMSO) for a specified time course (e.g., 6, 12, 24, 48 hours).
-
Metabolite Extraction:
-
The culture medium is collected to analyze extracellular metabolites.
-
Cells are washed with ice-cold phosphate-buffered saline (PBS) to halt metabolic activity.
-
Intracellular metabolites are extracted using a cold solvent mixture, such as 80% methanol or a methanol/water solution.
-
The cell lysate is centrifuged to pellet proteins and cellular debris. The resulting supernatant, containing the polar and semi-polar metabolites, is collected for analysis.
-
LC-MS Based Metabolomic Analysis
-
Chromatography: The extracted metabolites are separated using High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC). A HILIC (Hydrophilic Interaction Liquid Chromatography) or reversed-phase C18 column is typically used.
-
Mass Spectrometry: The separated metabolites are ionized using electrospray ionization (ESI) and detected by a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). Data is acquired in both positive and negative ionization modes to cover a broad range of metabolites.
-
Data Processing: Raw data is processed to identify metabolic features, which are then matched against metabolomics databases (e.g., HMDB, METLIN) for metabolite identification based on accurate mass and fragmentation patterns.
Below is a diagram illustrating a typical experimental workflow for comparative metabolomics.
Comparative Effects on Signaling Pathways
While their core metabolic fates are similar, THS and resveratrol can differentially modulate intracellular signaling pathways, leading to distinct physiological outcomes.
Shared Pathways: Both compounds are known to influence pathways related to cellular stress, apoptosis, and energy metabolism. For instance, both can modulate the PI3K/Akt/mTOR pathway , which is central to cell growth and survival.
Divergent Pathways: Studies have revealed that THS and resveratrol can activate different transcriptional coactivators to achieve similar outcomes, such as thermogenesis in obese mice.
-
Resveratrol was found to activate PPARα (peroxisome proliferator-activator receptor α).
-
Oxyresveratrol (THS) , conversely, upregulated C/EBPβ (CCAAT/enhancer-binding protein β). Both compounds, however, activated the Sirt1/PGC-1α pathway to elevate the expression of thermogenesis-related proteins.
In another context, oxyresveratrol has been shown to induce autophagy through the MAPK signaling pathway (ERK, JNK, p38) and endoplasmic reticulum (ER) stress. While resveratrol also impacts the MAPK pathway, the downstream consequences and the primary triggers may differ. Furthermore, oxyresveratrol can activate the Nrf2/HO-1 antioxidant pathway , which can enhance the ability of resveratrol to inhibit melanin production, indicating a potential for synergistic action.
The diagram below illustrates the divergent activation of transcription factors by resveratrol and oxyresveratrol in promoting thermogenesis.
Conclusion and Future Directions
While sharing a common stilbenoid backbone, trans-2,3',4,5'-tetrahydroxystilbene and resveratrol exhibit important differences in their metabolic stability and their influence on cellular signaling. Oxyresveratrol (THS) has shown greater potency in some contexts, such as in inhibiting bladder cancer cell growth. Their differential effects on key transcription factors like PPARα and C/EBPβ highlight that even subtle structural changes can lead to distinct mechanisms of action.
Future research should focus on direct, head-to-head comparative metabolomics using untargeted, high-resolution mass spectrometry across various biological systems. Such studies would provide a comprehensive map of the metabolic perturbations induced by each compound, revealing novel biomarkers of their activity and uncovering new therapeutic targets. This deeper understanding will be invaluable for the rational design of stilbenoid-based drugs and nutraceuticals with improved efficacy and specificity.
References
- 1. Metabolic profile and structure–activity relationship of resveratrol and its analogs in human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. Pharmacokinetics, oral bioavailability, and metabolic profile of resveratrol and its dimethylether analog, pterostilbene, in rats - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: Trans-2,3',4,5'-tetrahydroxystilbene vs. Piceatannol
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of polyphenolic compounds, the stilbenoids represent a class of molecules with remarkable therapeutic potential. Among them, Trans-2,3',4,5'-tetrahydroxystilbene, more commonly known as oxyresveratrol , and its structural isomer, piceatannol , have garnered significant attention for their diverse biological activities. This guide provides a comprehensive head-to-head comparison of these two promising compounds, summarizing their performance based on available experimental data to aid researchers, scientists, and drug development professionals in their endeavors.
Physicochemical Properties
Both oxyresveratrol and piceatannol are hydroxylated derivatives of resveratrol, differing in the positioning of a hydroxyl group on one of their phenolic rings. This subtle structural difference influences their physicochemical properties and, consequently, their biological activities.
| Property | Trans-2,3',4,5'-tetrahydroxystilbene (Oxyresveratrol) | Piceatannol |
| Chemical Formula | C₁₄H₁₂O₄ | C₁₄H₁₂O₄ |
| Molar Mass | 244.24 g/mol | 244.24 g/mol |
| Structure | Stilbene with hydroxyl groups at positions 2, 4, 3', and 5' | Stilbene with hydroxyl groups at positions 3, 4, 3', and 5' |
| Key Structural Difference | Resorcinol moiety | Catechol moiety |
Comparative Biological Activity: A Data-Driven Analysis
The following tables summarize the quantitative data from various studies, offering a comparative look at the efficacy of oxyresveratrol and piceatannol in key biological assays.
Table 1: Tyrosinase Inhibitory Activity
Tyrosinase is a key enzyme in melanin synthesis, and its inhibition is a target for agents addressing hyperpigmentation.
| Compound | IC₅₀ (Mushroom Tyrosinase) | Reference |
| Oxyresveratrol | 1.2 µM | [1] |
| Piceatannol | 1.53 µM | [2][3] |
| Kojic Acid (Reference) | ~38.4 µM (calculated from 32-fold weaker inhibition than oxyresveratrol) | [1] |
| Kojic Acid (Reference) | 50.1 µM | [3] |
Note: Lower IC₅₀ values indicate greater inhibitory potency. Both oxyresveratrol and piceatannol are significantly more potent tyrosinase inhibitors than the commonly used kojic acid.
Table 2: In Vitro Cytotoxicity Against Cancer Cell Lines
The cytotoxic effects of these compounds have been evaluated against various cancer cell lines, with their potency often being cell-line dependent.
| Compound | Cell Line | Assay | IC₅₀ | Reference |
| Piceatannol | HL-60 (Human Leukemia) | MTT | 5.1 µM (72h) | |
| Piceatannol | MCF-7 (Breast Cancer) | MTT | > 50 µM (48h) | |
| Resveratrol (for comparison) | MCF-7 (Breast Cancer) | MTT | > 25 µM (48h) |
Note: Direct comparative IC₅₀ values for oxyresveratrol and piceatannol against the same cancer cell line under identical experimental conditions are limited in the reviewed literature.
Key Biological Activities: A Deeper Dive
Antioxidant Activity
Both oxyresveratrol and piceatannol exhibit potent antioxidant properties, primarily attributed to their ability to scavenge free radicals. Some studies suggest that piceatannol may have superior peroxyl radical scavenging activity compared to resveratrol. Oxyresveratrol is also recognized as a strong antioxidant. The presence of the ortho-dihydroxy (catechol) group in piceatannol is thought to contribute to its strong free radical scavenging ability.
Anti-inflammatory Effects
Oxyresveratrol and piceatannol have demonstrated significant anti-inflammatory properties through the modulation of key signaling pathways. They have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines by suppressing the activation of transcription factors like NF-κB.
Anticancer Potential
Both compounds have been investigated for their anticancer activities. They can induce apoptosis (programmed cell death) in various cancer cell lines and inhibit cell proliferation. Their mechanisms of action often involve the modulation of signaling pathways crucial for cancer cell survival and growth.
Signaling Pathways and Mechanisms of Action
The biological effects of oxyresveratrol and piceatannol are mediated through their interaction with multiple intracellular signaling pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. Both oxyresveratrol and piceatannol have been shown to inhibit the activation of NF-κB. This is a critical mechanism underlying their anti-inflammatory effects.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes like proliferation, differentiation, and apoptosis. Both compounds can modulate MAPK signaling, contributing to their anticancer and anti-inflammatory activities.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of oxyresveratrol and piceatannol.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of the compounds on cultured cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of oxyresveratrol or piceatannol for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of sodium dodecyl sulfate in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Antioxidant Activity (DPPH Radical Scavenging Assay)
Objective: To assess the free radical scavenging capacity of the compounds.
Protocol:
-
Sample Preparation: Prepare different concentrations of oxyresveratrol and piceatannol in a suitable solvent (e.g., methanol or ethanol).
-
DPPH Solution: Prepare a fresh solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in the same solvent.
-
Reaction Mixture: Mix the compound solutions with the DPPH solution in a 96-well plate or cuvettes.
-
Incubation: Incubate the mixture in the dark at room temperature for a specific time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the reaction mixture at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).
Western Blot Analysis for NF-κB Activation
Objective: To determine the effect of the compounds on the activation of the NF-κB signaling pathway.
Protocol:
-
Cell Culture and Treatment: Culture appropriate cells (e.g., macrophages) and pre-treat with oxyresveratrol or piceatannol for a specific time before stimulating with an inflammatory agent (e.g., LPS).
-
Protein Extraction: Lyse the cells and extract total protein or separate cytoplasmic and nuclear fractions.
-
Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of key NF-κB pathway proteins (e.g., p65, IκBα).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities and determine the relative levels of protein phosphorylation to assess the inhibitory effect of the compounds on NF-κB activation.
Conclusion
Both oxyresveratrol and piceatannol are potent bioactive stilbenoids with significant therapeutic potential. While they share many similarities in their antioxidant, anti-inflammatory, and anticancer activities, subtle structural differences lead to variations in their potency in specific biological assays. Piceatannol's catechol group may confer advantages in certain radical scavenging activities, while oxyresveratrol demonstrates very strong tyrosinase inhibition. The choice between these two compounds for further research and development will likely depend on the specific therapeutic target and desired biological outcome. This guide provides a foundational comparison to inform such decisions and highlights the need for more direct head-to-head studies to fully elucidate their comparative efficacy.
References
Unveiling the Anti-inflammatory Potential of Trans-2,3',4,5'-tetrahydroxystilbene: A Comparative Guide for Researchers
An in-depth analysis of the anti-inflammatory efficacy of Trans-2,3',4,5'-tetrahydroxystilbene in established animal models, benchmarked against other stilbenoids. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of supporting experimental data, detailed protocols, and insights into the underlying molecular mechanisms.
Trans-2,3',4,5'-tetrahydroxystilbene, a naturally occurring stilbenoid, has garnered significant attention for its potential therapeutic properties, particularly its anti-inflammatory effects. This document offers a comparative analysis of its efficacy, drawing on data from various preclinical animal models. For contextual comparison, data for resveratrol, a widely studied stilbenoid, and oxyresveratrol are also presented.
Comparative Efficacy in Animal Models of Inflammation
The anti-inflammatory activity of Trans-2,3',4,5'-tetrahydroxystilbene and its glucoside (THSG) has been validated in several well-established animal models of inflammation. The following tables summarize the quantitative outcomes of these studies, offering a direct comparison with other relevant stilbenoids.
Table 1: Efficacy in the TPA-Induced Mouse Ear Edema Model
| Compound | Dose | Administration Route | Edema Inhibition (%) | Animal Strain | Reference |
| trans-THSG | Not Specified | Topical | Potent | ICR mice | [1] |
| Resveratrol | Not Specified | Topical | Significant | Kunming mice | [2] |
Table 2: Efficacy in the Carrageenan-Induced Rat Paw Edema Model
| Compound | Dose | Administration Route | Paw Edema Inhibition (%) | Animal Strain | Reference |
| THSG | 3.2, 6.4, 12.8 mg/kg | Oral | Up to 56% | Wistar rats | [3] |
| Resveratrol | 100, 200, 400 mg/kg | Oral | Significant | Wistar rats | [2] |
| Oxyresveratrol | 10, 30, 100 mg/kg | Oral | Significant | Wistar rats | [4] |
Table 3: Efficacy in the LPS-Induced Inflammation Model
| Compound | Dose | Administration Route | Key Findings | Animal Model | Reference |
| THSG | 10, 20, 40 µM (in vitro) | - | Attenuated neuroinflammatory responses in microglia | Microglia cells | |
| Oxyresveratrol | 50, 100 mg/kg | Oral | Reversed cognitive impairments and neuronal injuries | C57BL/6J mice |
Delving into the Molecular Mechanisms: Signaling Pathways
The anti-inflammatory effects of Trans-2,3',4,5'-tetrahydroxystilbene and related compounds are attributed to their ability to modulate key signaling pathways involved in the inflammatory cascade. The NF-κB and MAPK signaling pathways are primary targets.
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammatory responses. Under basal conditions, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger a cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines and chemokines.
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical regulator of inflammation. It comprises a cascade of protein kinases that are activated by various extracellular stimuli, including inflammatory cytokines. The three main MAPK families are ERK, JNK, and p38. Activation of these pathways leads to the phosphorylation of transcription factors that regulate the expression of inflammatory mediators.
Experimental Protocols: A Guide for Replication
To facilitate further research and validation, detailed methodologies for the key animal models cited are provided below.
TPA-Induced Ear Edema in Mice
This model is widely used to screen for topical anti-inflammatory agents.
-
Animals: Typically, ICR or Kunming mice are used.
-
Induction: A solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in a solvent like acetone or ethanol is applied to the inner and outer surfaces of one ear. The contralateral ear receives the vehicle alone and serves as a control.
-
Treatment: The test compound, such as Trans-2,3',4,5'-tetrahydroxystilbene, is typically applied topically to the TPA-treated ear, either before or after the TPA application.
-
Assessment: After a specific period (e.g., 6 hours), the mice are euthanized, and a biopsy punch is used to collect a standardized section of both ears. The weight of the ear punches is measured, and the difference in weight between the TPA-treated and control ears is calculated as an indicator of edema. The percentage of edema inhibition by the test compound is then determined by comparing the edema in the treated group to the TPA-only group.
Carrageenan-Induced Paw Edema in Rats
This is a classic model of acute inflammation.
-
Animals: Wistar or Sprague-Dawley rats are commonly used.
-
Induction: A subcutaneous injection of a carrageenan solution (typically 1% in saline) is administered into the sub-plantar region of one hind paw.
-
Treatment: The test compound is usually administered orally or intraperitoneally at a specified time before the carrageenan injection.
-
Assessment: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer. The increase in paw volume compared to the baseline measurement indicates the extent of edema. The anti-inflammatory effect of the test compound is expressed as the percentage inhibition of the edema in the treated group compared to the control group.
LPS-Induced Systemic Inflammation in Mice
This model is used to study the systemic inflammatory response.
-
Animals: C57BL/6J or BALB/c mice are frequently used.
-
Induction: A solution of lipopolysaccharide (LPS) from Gram-negative bacteria is injected intraperitoneally to induce a systemic inflammatory response.
-
Treatment: The test compound can be administered before or after the LPS challenge, depending on the study's objective (prophylactic or therapeutic).
-
Assessment: Various parameters can be measured to assess the inflammatory response, including levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the serum or tissues, organ damage markers, and behavioral changes.
References
Replicating Published Findings on Trans-2,3',4,5'-tetrahydroxystilbene (Oxyresveratrol) Bioactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of Trans-2,3',4,5'-tetrahydroxystilbene, commonly known as oxyresveratrol, with its well-studied analog, resveratrol. The information presented herein is collated from published scientific literature to facilitate the replication of findings and to provide a basis for further research and development. This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and illustrates the signaling pathways involved.
Comparative Bioactivity Data: Oxyresveratrol vs. Resveratrol
The following tables summarize the cytotoxic effects of oxyresveratrol and resveratrol on various cancer cell lines, as indicated by their half-maximal inhibitory concentrations (IC50).
Table 1: Anticancer Activity of Oxyresveratrol and Resveratrol (IC50 values)
| Cell Line | Cancer Type | Compound | IC50 (µM) | Citation |
| A549 | Lung Carcinoma | Doxorubicin | 13.07 ± 1.38 | [1] |
| Doxorubicin + Oxyresveratrol | Lower than Doxorubicin alone | [1] | ||
| Doxorubicin + Resveratrol | Lower than Doxorubicin alone | [1] | ||
| SKOV3 | Ovarian Cancer | Oxyresveratrol | 134.90 | [2] |
| Cisplatin | 24.46 | [2] | ||
| TOV21G | Ovarian Cancer | Oxyresveratrol | 112.50 | |
| Cisplatin | 16.36 | |||
| MCF-7 | Breast Cancer | Oxyresveratrol + Doxorubicin | 93.61 OXY + 5.65 DOX | |
| MDA-MB-231 | Breast Cancer | Oxyresveratrol + Doxorubicin | 211.09 OXY + 2.034 DOX | |
| MCF-7 | Breast Cancer | Resveratrol + Doxorubicin | 84.6 RESV + 216 nM DOX |
Table 2: Neuroprotective Effects of Oxyresveratrol and Resveratrol
| Model | Compound | Dosage | Effect | Citation |
| Kainic Acid-induced Hippocampal Neuronal Cell Death | Oxyresveratrol | 50 mg/kg (oral) | Significant protection of CA3 neurons | |
| Resveratrol | 50 mg/kg and 100 mg/kg (oral) | No significant effect | ||
| Transient Rat Middle Cerebral Artery Occlusion (MCAO) | Oxyresveratrol | 10 or 20 mg/kg (i.p.) | Reduced brain infarct volume by ~54% and 63% respectively | |
| Resveratrol | 20 mg/kg (i.p., i.v., or oral) | Reduced infarct volume and improved neurological deficits |
Detailed Experimental Protocols
To ensure the reproducibility of the cited findings, detailed protocols for key in vitro assays are provided below.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol is adapted from standard procedures for determining the effect of compounds on cell proliferation and viability.
Materials:
-
96-well microplates
-
Cells of interest (e.g., A549, SKOV3, MCF-7)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Trans-2,3',4,5'-tetrahydroxystilbene (Oxyresveratrol) and Resveratrol
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure for Adherent Cells:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of oxyresveratrol and resveratrol in culture medium.
-
Remove the existing medium from the wells and replace it with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
After incubation, carefully aspirate the medium and add 50 µL of serum-free medium to each well.
-
Add 50 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully aspirate the MTT solution without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm (with a reference wavelength of 630 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Anti-inflammatory Activity Assessment (Nitric Oxide Production in RAW 264.7 Macrophages)
This protocol outlines the measurement of nitric oxide (NO) production, a key indicator of inflammation, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 murine macrophage cells
-
24-well or 96-well plates
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
Oxyresveratrol and Resveratrol
-
Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
Sodium nitrite standard solution
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in plates at a density of 5 × 10^5 cells/well (for 24-well plates) or 1 x 10^5 cells/well (for 96-well plates) and incubate for 12-24 hours.
-
Pre-treat the cells with various concentrations of oxyresveratrol or resveratrol for 1-4 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.
-
After incubation, collect the cell culture supernatant.
-
To measure nitrite concentration (a stable product of NO), mix 100 µL of the supernatant with 100 µL of Griess reagent in a new 96-well plate.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Generate a standard curve using known concentrations of sodium nitrite to quantify the nitrite levels in the samples.
-
A parallel MTT assay should be performed to ensure that the observed reduction in NO production is not due to cytotoxicity of the compounds.
Western Blot Analysis for NF-κB Activation
This protocol describes the detection of NF-κB activation by monitoring the translocation of the p65 subunit from the cytoplasm to the nucleus.
Materials:
-
Cells of interest (e.g., RAW 264.7)
-
Oxyresveratrol and Resveratrol
-
LPS or other inflammatory stimuli
-
Cell lysis buffer (RIPA buffer) with protease and phosphatase inhibitors
-
Nuclear and cytoplasmic extraction kit (optional, for fractionation)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-NF-κB p65, anti-phospho-IκBα, anti-Lamin B1 for nuclear fraction, anti-GAPDH or β-actin for whole-cell or cytoplasmic fraction)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
-
Imaging system
Procedure:
-
Culture and treat cells with the compounds and/or inflammatory stimuli for the desired time points.
-
Protein Extraction:
-
Whole-cell lysates: Wash cells with ice-cold PBS and lyse with RIPA buffer containing inhibitors. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. Collect the supernatant.
-
Nuclear and Cytoplasmic Fractionation: Use a commercial kit according to the manufacturer's instructions to separate nuclear and cytoplasmic proteins.
-
-
Determine the protein concentration of each sample using a BCA assay.
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (e.g., anti-NF-κB p65) diluted in blocking buffer overnight at 4°C or for 1 hour at room temperature.
-
Wash the membrane three times with TBST (Tris-buffered saline with Tween 20) for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 9.
-
Apply the ECL detection reagent and visualize the protein bands using an imaging system.
-
For nuclear translocation, analyze the levels of p65 in the nuclear and cytoplasmic fractions. Lamin B1 and GAPDH are used as loading controls for the nuclear and cytoplasmic fractions, respectively.
Signaling Pathways and Visualizations
The biological activities of oxyresveratrol are mediated through the modulation of several key signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways.
Anti-inflammatory Signaling Pathway of Oxyresveratrol
Oxyresveratrol has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways, leading to a reduction in the production of pro-inflammatory mediators.
References
Comparative Gene Expression Analysis: Unraveling the Impact of Trans-2,3',4,5'-tetrahydroxystilbene and its Analogs on Cancer Cell Transcriptomes
A detailed examination of the transcriptomic alterations induced by Trans-2,3',4,5'-tetrahydroxystilbene (THS) and its related stilbenoids, resveratrol and pterostilbene, reveals distinct and overlapping molecular pathways critical in cancer progression. This guide provides a comparative overview of their effects on gene expression, supported by experimental data, detailed methodologies, and visual representations of the key signaling cascades involved.
Stilbenoids, a class of natural polyphenols, have garnered significant attention in the scientific community for their potential therapeutic properties, particularly in the realm of oncology. Among them, Trans-2,3',4,5'-tetrahydroxystilbene (THS), a derivative of the widely studied resveratrol, has shown promise in modulating cellular processes linked to cancer. This guide delves into a comparative analysis of the gene expression changes elicited by THS and its structural relatives, resveratrol and pterostilbene, in various cancer cell lines. By examining the transcriptomic landscapes shaped by these compounds, we can better understand their mechanisms of action and identify potential biomarkers and therapeutic targets for drug development.
Comparative Analysis of Differentially Expressed Genes
To provide a clear comparison of the transcriptomic effects of THS and its analogs, the following tables summarize the key findings from independent studies on different cancer cell lines. It is important to note that a direct head-to-head comparative study using the same cell line and experimental conditions is not yet available in the public domain. Therefore, this analysis synthesizes data from separate research endeavors to offer a comparative perspective.
A derivative of THS, referred to as TG1, was analyzed for its impact on gene expression in HCT116 human colorectal carcinoma cells. The study revealed a significant alteration in the transcriptome, with 1,837 genes being upregulated and 1,437 genes downregulated following treatment.
In a study involving the human prostate cancer cell line LNCaP, treatment with resveratrol led to time-dependent changes in the expression of over 1,600 transcripts.
An in-silico analysis of pterostilbene's effect on hepatocellular carcinoma (HCC), utilizing data from GEO datasets GSE46408 and GSE84402, identified numerous differentially expressed genes.
Table 1: Overview of Gene Expression Changes after Stilbenoid Treatment
| Compound | Cell Line | Upregulated Genes | Downregulated Genes | Key Affected Pathways | Reference |
| TG1 (THS derivative) | HCT116 (Colorectal Cancer) | 1,837 | 1,437 | Metabolism, MYC Targets, Ferroptosis | [1] |
| Resveratrol | LNCaP (Prostate Cancer) | >1,600 transcripts altered | >1,600 transcripts altered | Androgen Pathway, Cell Cycle Regulation | |
| Pterostilbene | Hepatocellular Carcinoma (In-silico) | Not specified | Not specified | Wnt/β-catenin signaling | [2] |
Detailed Experimental Protocols
The following sections outline the methodologies employed in the key studies cited in this guide, providing a framework for the experimental design and data acquisition.
Cell Culture and Treatment
HCT116 Colorectal Carcinoma Cells (for TG1 treatment):
-
Growth Medium: McCoy's 5a Medium supplemented with 10% Fetal Bovine Serum (FBS), 100 units/ml penicillin, and 100 µg/ml streptomycin.[3][4]
-
Culture Conditions: Cells were maintained at 37°C in a humidified atmosphere with 5% CO2.[3]
-
Sub-culturing: Cultures were split when they reached 70-90% confluency. The cell layer was rinsed with PBS, and cells were detached using 0.25% (w/v) Trypsin-EDTA solution.
-
Treatment: The specific concentration and duration of TG1 treatment for the RNA-sequencing analysis would be detailed in the primary research article.
LNCaP Prostate Cancer Cells (for Resveratrol treatment):
-
Growth Conditions: Specific media and culture conditions for LNCaP cells as described in the original study.
-
Treatment: LNCaP cells were treated with varying concentrations of resveratrol for different time points to assess the temporal effects on gene expression.
RNA-Sequencing and Microarray Analysis
RNA Isolation and Library Preparation (General Protocol):
A common methodology for RNA-sequencing library preparation, such as the Illumina TruSeq Stranded Total RNA Sample Preparation Kit, involves the following key steps:
-
RNA Isolation: Total RNA is extracted from the treated and control cells.
-
rRNA Depletion: Ribosomal RNA is removed to enrich for messenger RNA (mRNA).
-
Fragmentation: The enriched mRNA is fragmented into smaller pieces.
-
cDNA Synthesis: The fragmented RNA is reverse transcribed into complementary DNA (cDNA).
-
Adapter Ligation: Sequencing adapters are ligated to the ends of the cDNA fragments.
-
PCR Amplification: The adapter-ligated cDNA is amplified to create the final sequencing library.
Microarray Analysis (for Resveratrol study):
-
Spotted DNA microarrays containing over 42,000 elements were used to analyze the global gene expression changes in resveratrol-treated LNCaP cells.
Visualization of Key Signaling Pathways and Experimental Workflow
To visually represent the complex biological processes and experimental procedures discussed, the following diagrams were generated using the Graphviz DOT language.
Caption: Experimental workflow for comparative gene expression analysis.
Caption: TG1-mediated inhibition of the MYC signaling pathway.
Caption: Induction of ferroptosis by TG1.
References
Safety Operating Guide
Navigating the Safe Disposal of Trans-2,3',4,5'-tetrahydroxystilbene (Oxyresveratrol)
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents are fundamental to ensuring a safe laboratory environment and maintaining environmental compliance. Trans-2,3',4,5'-tetrahydroxystilbene, also known as Oxyresveratrol, is a compound that necessitates careful handling and a structured disposal protocol due to its potential hazards. This document provides a comprehensive, step-by-step guide for the proper disposal of this stilbenoid, ensuring the safety of laboratory personnel and the protection of our ecosystem.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is critical to be fully aware of the hazards associated with trans-2,3',4,5'-tetrahydroxystilbene. Safety Data Sheets (SDS) indicate that this compound can cause temporary incapacitation or possible residual injury with intense or continued exposure.[1] Therefore, the use of appropriate personal protective equipment (PPE) is mandatory. This includes, but is not limited to, safety goggles or a face shield, chemical-resistant gloves, and a laboratory coat.[2][3] All handling of trans-2,3',4,5'-tetrahydroxystilbene, particularly during disposal preparation, should be performed in a well-ventilated area, ideally within a chemical fume hood, to minimize the risk of dust and aerosol formation and subsequent inhalation.[1]
Quantitative Data for Disposal Considerations
The following table summarizes key information pertinent to the safe handling and disposal of trans-2,3',4,5'-tetrahydroxystilbene.
| Parameter | Information | Source |
| Physical State | Solid | [1] |
| Appearance | Pale Yellow to Pale Beige | |
| Primary Disposal Method | Licensed chemical destruction plant or controlled incineration with flue gas scrubbing. | |
| Prohibited Disposal | Do not discharge to sewer systems. Do not contaminate water, foodstuffs, feed or seed. | |
| Personal Protective Equipment | Safety goggles, chemical-resistant gloves, lab coat. | |
| Handling Environment | Well-ventilated area or chemical fume hood. | |
| Spill Cleanup | Avoid dust formation. Collect and arrange for disposal in suitable, closed containers. |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of trans-2,3',4,5'-tetrahydroxystilbene waste. This procedure is based on general guidelines for hazardous chemical waste disposal and should be adapted to comply with your institution's specific regulations.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a laboratory coat, when handling trans-2,3',4,5'-tetrahydroxystilbene waste.
-
Waste Segregation: Do not mix trans-2,3',4,5'-tetrahydroxystilbene waste with other chemical waste streams unless compatibility has been confirmed.
-
Waste Collection:
-
Solid Waste: Collect unused or expired solid trans-2,3',4,5'-tetrahydroxystilbene, along with contaminated consumables (e.g., weighing paper, gloves, pipette tips), in a designated, properly labeled hazardous waste container.
-
Liquid Waste: For solutions containing trans-2,3',4,5'-tetrahydroxystilbene, use a sturdy, screw-cap container. Do not fill the container to more than 75% capacity to allow for vapor expansion.
-
-
Container Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "trans-2,3',4,5'-tetrahydroxystilbene," and any associated hazard symbols.
-
Storage: Store the sealed waste container in a designated hazardous waste accumulation area. This area should be well-ventilated, secure, and away from general laboratory traffic.
-
Disposal Request: Follow your institution's specific procedures for requesting a hazardous waste pickup.
Disposal of Contaminated Packaging
Containers that held trans-2,3',4,5'-tetrahydroxystilbene can be triple-rinsed (or the equivalent) and then offered for recycling or reconditioning. Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill. For combustible packaging materials, controlled incineration with flue gas scrubbing is a possible disposal method.
Accidental Spill Procedures
In the event of a small spill of solid trans-2,3',4,5'-tetrahydroxystilbene, carefully wipe it up with a damp paper towel to avoid generating dust. Place the contaminated paper towel and any other cleanup materials in a sealed bag and dispose of it as hazardous waste. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department for assistance.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of trans-2,3',4,5'-tetrahydroxystilbene waste in a laboratory setting.
By adhering to these procedures, laboratory personnel can ensure the safe handling and compliant disposal of trans-2,3',4,5'-tetrahydroxystilbene, minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and hazardous waste management guidelines for any additional requirements.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Trans-2,3',4,5'-tetrahydroxystilbene
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of Trans-2,3',4,5'-tetrahydroxystilbene, a compound of interest in various research fields. The following procedures are based on best practices for handling similar stilbenoid compounds and are designed to minimize risk and ensure a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or tightly fitting safety goggles.[5] | To prevent eye contact which can lead to serious irritation. |
| Hand Protection | Appropriate chemical-resistant gloves (e.g., Nitrile rubber). | To prevent skin contact, which may cause irritation or absorption. |
| Respiratory Protection | NIOSH-approved respirator for dusts if ventilation is inadequate. | To prevent inhalation of dust particles that may cause respiratory tract irritation. |
| Body Protection | Laboratory coat. | To protect skin and personal clothing from contamination. |
Operational and Handling Plan
A systematic approach to handling Trans-2,3',4,5'-tetrahydroxystilbene is essential to minimize exposure and maintain a safe laboratory setting.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure that safety showers and eyewash stations are readily accessible.
Handling Procedures:
-
Preparation: Before beginning any work, ensure all required PPE is worn correctly. Review the safety procedures outlined in this guide.
-
Weighing and Aliquoting: Conduct any weighing or transfer of the solid compound within a fume hood to prevent the generation of airborne dust. Use a damp paper towel to wipe up any minor spills to avoid dust dispersal.
-
Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
General Practices: Avoid eating, drinking, or smoking in the laboratory area where the chemical is handled. Wash hands thoroughly after handling the compound.
Disposal Plan
Proper disposal of Trans-2,3',4,5'-tetrahydroxystilbene and any contaminated materials is critical to prevent environmental contamination and adhere to institutional and regulatory standards.
Waste Characterization:
-
Based on data for similar compounds, this waste may be considered hazardous due to potential toxicity. trans-Stilbene is noted as being toxic to aquatic life with long-lasting effects.
Disposal Method:
-
Collect all chemical waste, including unused compounds and contaminated consumables (e.g., gloves, pipette tips), in a designated, clearly labeled, and sealed container for hazardous chemical waste.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's protocols.
-
Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal procedures and to ensure full compliance with local and national regulations.
Experimental Workflow
The following diagram outlines the key steps for the safe handling and disposal of Trans-2,3',4,5'-tetrahydroxystilbene.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
